Product packaging for Liral(Cat. No.:CAS No. 130066-44-3)

Liral

Cat. No.: B10858300
CAS No.: 130066-44-3
M. Wt: 210.31 g/mol
InChI Key: ORMHZBNNECIKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B10858300 Liral CAS No. 130066-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHZBNNECIKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CCC(CC1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027970
Record name 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

31906-04-4
Record name Liral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31906-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyisohexyl 3-cyclohexene carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031906044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE43B9Z2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on Liral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liral, with the IUPAC name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, is a synthetic fragrance ingredient known for its soft, delicate floral scent reminiscent of lily of the valley.[1][2] It has been widely used in a variety of consumer products, including perfumes, soaps, and cosmetics.[1] However, this compound is also recognized as a skin allergen, leading to restrictions on its use in cosmetic products.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and toxicological profile of this compound, with a focus on the molecular mechanisms of skin sensitization. Detailed experimental protocols and data are presented to support further research and development in the fields of toxicology and dermatology.

Chemical Identity and Properties

This compound is a mixture of isomers and is a colorless to light yellow, viscous liquid at room temperature.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde[5]
SynonymsHydroxyisohexyl 3-cyclohexene carboxaldehyde, Lyral[5][6]
CAS Number31906-04-4[5][6]
Molecular FormulaC13H22O2[5][6]
Molecular Weight210.31 g/mol [5][7]
AppearanceColorless to light yellow clear liquid
Boiling Point319 °C
Flash Point94 °C
Specific Gravity (20/20)1.00
Vapor Pressure0.000041 mm Hg @ 23° C[8]
Log P2.1[8]

Synthesis

The typical synthesis of this compound begins with the Diels-Alder reaction of myrcenol and acrolein. This reaction forms the cyclohexenecarbaldehyde intermediate. The synthesis is completed by an acid-catalyzed hydration of this intermediate, which forms the tertiary alcohol, yielding this compound.[3]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and quantification of this compound in various products. The mass spectrum of this compound provides a unique fragmentation pattern that serves as a fingerprint for its identification.[7] For the analysis of its metabolites, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is employed to obtain detailed structural information.[7]

Toxicological Profile

The primary toxicological concern associated with this compound is its potential to cause allergic contact dermatitis, a type IV hypersensitivity reaction.[3] Due to its allergenic properties, its use in cosmetic products has been restricted by regulatory bodies.

Mitochondrial Toxicity

Research has indicated that this compound can be toxic to mitochondria. It has been shown to decrease intracellular ATP levels in a dose-dependent manner in HaCaT cells. Furthermore, this compound can inhibit the activity of Complexes I and II of the electron transport chain, which impairs oxidative phosphorylation and cellular energy production.[7]

Mechanism of Skin Sensitization

The process of skin sensitization by a chemical like this compound is a complex biological cascade. It is understood to involve a series of key events that are part of an Adverse Outcome Pathway (AOP).[9][10] The initial event is the covalent binding of the chemical (or its metabolites) to skin proteins, forming a hapten-protein conjugate.[9] This is followed by the activation of keratinocytes and dendritic cells.[10] The activated dendritic cells then migrate to the draining lymph nodes, where they present the antigen to T-cells, leading to their proliferation.[10] Subsequent exposure to the same chemical can then trigger a full-blown allergic reaction.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node This compound This compound Penetration Protein Skin Proteins This compound->Protein Covalent Binding Hapten Hapten-Protein Conjugate Protein->Hapten Keratinocyte Keratinocyte Activation Hapten->Keratinocyte Triggers DC Dendritic Cell Activation Hapten->DC Uptake and Processing Migrating_DC Migrated Dendritic Cell DC->Migrating_DC Migration T_Cell Naive T-Cell Migrating_DC->T_Cell Antigen Presentation Proliferation T-Cell Proliferation T_Cell->Proliferation Activation Sensitization Sensitization Proliferation->Sensitization

Caption: Proposed adverse outcome pathway for this compound-induced skin sensitization.

Experimental Protocols

A key in vivo assay for assessing the skin sensitization potential of chemicals is the Murine Local Lymph Node Assay (LLNA).[11][12][13]

Murine Local Lymph Node Assay (LLNA) Protocol

The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance.[12][13] An increase in proliferation is indicative of a sensitizing potential.[13]

Materials:

  • Test substance (this compound)

  • Vehicle (e.g., acetone:olive oil, 4:1)[14]

  • Positive control (e.g., a known sensitizer)

  • Mice (a minimum of four animals per dose group is recommended)[12]

  • [³H]-methyl thymidine or BrdU[11][13]

Procedure:

  • Dosing: Apply the test material topically to the dorsum of the ears of the mice on three consecutive days (Day 0, 1, and 2).[11]

  • Proliferation Labeling: On Day 5, inject the mice with [³H]-methyl thymidine or BrdU.[11][13]

  • Tissue Collection: Five hours after injection, euthanize the mice and excise the draining auricular lymph nodes.[11]

  • Cell Preparation: Prepare single-cell suspensions of the lymph node cells.[11]

  • Measurement of Proliferation:

    • For [³H]-methyl thymidine: Measure the incorporation of the radioisotope by β-scintillation counting.[11]

    • For BrdU: Analyze by ELISA or flow cytometry.[13]

  • Data Analysis: Calculate the Stimulation Index (SI) by comparing the proliferation in the test groups to the vehicle-treated control group. An SI greater than 3 is typically considered a positive result, indicating a sensitizing potential.[13]

LLNA_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_result Result Interpretation D0_2 Day 0-2: Topical application of this compound to mouse ears D5a Day 5: Inject proliferation marker ([³H]-thymidine or BrdU) D0_2->D5a D5b Day 5 (5h post-injection): Euthanize mice and excise draining lymph nodes D5a->D5b Prep Prepare single-cell lymph node suspensions D5b->Prep Measure Measure proliferation (Scintillation counting or ELISA/Flow Cytometry) Prep->Measure Analyze Calculate Stimulation Index (SI) Measure->Analyze Result SI > 3: Sensitizer SI <= 3: Non-sensitizer Analyze->Result

Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Conclusion

This compound is a synthetic fragrance with well-characterized chemical properties. While it has been valued in the fragrance industry for its pleasant scent, its potential to act as a skin allergen is a significant concern for human health. Understanding the chemical properties, synthesis, and, most importantly, the toxicological profile of this compound is crucial for researchers, scientists, and professionals in the cosmetic and chemical industries. The mechanism of skin sensitization, as outlined in the Adverse Outcome Pathway, provides a framework for the development of non-animal testing strategies. The detailed experimental protocol for the LLNA serves as a reference for the in vivo assessment of skin sensitization potential. Further research into the mitochondrial toxicity of this compound and the development of robust in vitro assays will continue to be important areas of investigation to ensure consumer safety.

References

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis pathway for Butylphenyl methylpropional, a synthetic aromatic aldehyde. The content herein is intended for an audience with a strong background in organic chemistry and chemical synthesis.

Introduction

Butylphenyl methylpropional, commonly known as Lilial, is a synthetic fragrance with a floral scent reminiscent of lily of the valley. It has been widely used in various consumer products, including cosmetics, perfumes, and cleaning agents. Chemically, it is 3-(4-tert-butylphenyl)-2-methylpropanal. This guide will focus on the most prevalent and industrially significant synthesis route, which proceeds via a two-step process: a crossed-aldol condensation followed by a catalytic hydrogenation.

Core Synthesis Pathway

The dominant industrial synthesis of Butylphenyl methylpropional involves two key transformations:

  • Crossed-Aldol Condensation: The synthesis commences with the base-catalyzed crossed-aldol condensation of 4-tert-butylbenzaldehyde and propionaldehyde. This reaction forms the unsaturated aldehyde intermediate, p-tert-butyl-α-methyl phenylpropenal.

  • Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the final product, Butylphenyl methylpropional.

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde p-tert-butyl-alpha-methyl phenylpropenal p-tert-butyl-alpha-methyl phenylpropenal 4-tert-butylbenzaldehyde->p-tert-butyl-alpha-methyl phenylpropenal Aldol Condensation (KOH, Methanol) Propionaldehyde Propionaldehyde Propionaldehyde->p-tert-butyl-alpha-methyl phenylpropenal Butylphenyl methylpropional Butylphenyl methylpropional p-tert-butyl-alpha-methyl phenylpropenal->Butylphenyl methylpropional Catalytic Hydrogenation (H2, Pd/C)

Caption: Overall synthesis pathway of Butylphenyl methylpropional.

Experimental Protocols

The following protocols are based on industrially relevant procedures and provide a detailed methodology for each key step.

Step 1: Synthesis of p-tert-butyl-α-methyl phenylpropenal (Aldol Condensation)

This procedure is adapted from a patented industrial method, optimized for high yield and purity.

Experimental Workflow:

Aldol_Condensation_Workflow Start Start Charge_Reactor Charge reactor with 4-tert-butylbenzaldehyde, methanol, and potassium hydroxide. Start->Charge_Reactor Cool_Mixture Cool the reaction mixture to 20°C. Charge_Reactor->Cool_Mixture Add_Propionaldehyde Slowly add a methanol solution of propionaldehyde over 7 hours. Cool_Mixture->Add_Propionaldehyde Maintain_Temp Maintain the reaction temperature at 20°C. Add_Propionaldehyde->Maintain_Temp Age_Reaction Allow the reaction to proceed for an additional hour after addition. Maintain_Temp->Age_Reaction Filter_Product Filter the precipitated solid product. Age_Reaction->Filter_Product Wash_and_Dry Wash the solid with cold methanol and dry. Filter_Product->Wash_and_Dry End End Wash_and_Dry->End

Caption: Workflow for the aldol condensation step.

Materials and Reagents:

  • 4-tert-butylbenzaldehyde (TBB)

  • Propionaldehyde

  • Potassium hydroxide (KOH)

  • Anhydrous methanol

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Under a nitrogen atmosphere, a suitable reaction vessel is charged with 110.5 kg of 4-tert-butylbenzaldehyde, 75 kg of anhydrous methanol, and 3 kg of potassium hydroxide.

  • The mixture is stirred and the temperature is controlled at 20°C.

  • A solution of propionaldehyde in methanol (prepared by diluting propionaldehyde) is added dropwise to the reaction mixture over a period of 7 hours.

  • Throughout the addition, the reaction temperature is maintained at 20°C. The product, p-tert-butyl-α-methyl phenylpropenal, will gradually precipitate out of solution.

  • After the addition is complete, the reaction is allowed to stir for an additional hour at 20°C to ensure completion.

  • The solid product is collected by filtration.

  • The collected solid is washed with cold methanol to remove any unreacted starting materials and byproducts.

  • The final product is dried under vacuum.

Step 2: Synthesis of Butylphenyl methylpropional (Catalytic Hydrogenation)

This protocol outlines the selective hydrogenation of the unsaturated aldehyde intermediate.

Experimental Workflow:

Hydrogenation_Workflow Start Start Charge_Autoclave Charge autoclave with p-tert-butyl-α-methyl phenylpropenal, ethanol, and Pd/C catalyst. Start->Charge_Autoclave Purge_Autoclave Purge the autoclave with nitrogen, then hydrogen. Charge_Autoclave->Purge_Autoclave Pressurize_and_Heat Pressurize with hydrogen to 2.0 MPa and heat to 50°C. Purge_Autoclave->Pressurize_and_Heat Stir_Reaction Stir the reaction mixture for 8 hours. Pressurize_and_Heat->Stir_Reaction Monitor_Completion Monitor reaction completion by GC. Stir_Reaction->Monitor_Completion Cool_and_Depressurize Cool the autoclave to room temperature and carefully vent the hydrogen. Monitor_Completion->Cool_and_Depressurize Filter_Catalyst Filter the reaction mixture to remove the catalyst. Cool_and_Depressurize->Filter_Catalyst Purify_Product Purify the product by vacuum distillation. Filter_Catalyst->Purify_Product End End Purify_Product->End

Caption: Workflow for the catalytic hydrogenation step.

Materials and Reagents:

  • p-tert-butyl-α-methyl phenylpropenal

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% Pd)

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with 30 g of p-tert-butyl-α-methyl phenylpropenal, 60 g of ethanol, and a catalytic amount of Pd/C.

  • The autoclave is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.

  • The autoclave is pressurized with hydrogen to 2.0 MPa.

  • The reaction mixture is heated to 50°C and stirred for 8 hours.

  • The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the Pd/C catalyst.

  • The ethanol is removed under reduced pressure, and the crude product is purified by vacuum distillation (boiling point approximately 100-120°C at 20 Pa) to yield pure Butylphenyl methylpropional.[1]

Quantitative Data

The following table summarizes the key quantitative data for the described synthesis pathway.

StepProductCatalystSolventTemperaturePressureReaction TimeYieldPurity
1. Aldol Condensationp-tert-butyl-α-methyl phenylpropenalPotassium hydroxide (KOH)Methanol20°CAmbient~8 hours>93%>98%
2. Catalytic HydrogenationButylphenyl methylpropionalPalladium on carbon (Pd/C)Ethanol50°C2.0 MPa8 hours~80%>97%

Alternative Synthesis Route

An alternative synthesis route involves the alkylation of α-methyldihydrocinnamyl alcohol with tert-butyl chloride or isobutene, followed by dehydrogenation. However, the aldol condensation route is generally more common in industrial applications.

Conclusion

The synthesis of Butylphenyl methylpropional is a well-established industrial process. The two-step pathway involving an initial aldol condensation followed by catalytic hydrogenation provides a reliable and high-yielding route to this fragrance ingredient. Careful control of reaction parameters, particularly temperature in the aldol condensation and pressure in the hydrogenation, is crucial for achieving high purity and yield of the final product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of chemical synthesis.

References

Toxicological Profile of Butylphenyl Methylpropional: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylphenyl Methylpropional (p-BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. However, mounting toxicological evidence, particularly concerning its reproductive toxicity, has led to significant regulatory restrictions, including a ban on its use in cosmetics in the European Union and the United Kingdom. This technical guide provides a comprehensive overview of the toxicological profile of Butylphenyl Methylpropional, consolidating key data from non-clinical studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. The information presented herein is based on evaluations by major regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS).

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(4-tert-Butylbenzyl)propionaldehyde[SCCS/1591/17]
INCI Name Butylphenyl Methylpropional[SCCS/1591/17]
Common Name Lilial, p-BMHCA[SCCS/1591/17]
CAS Number 80-54-6[SCCS/1591/17]
EC Number 201-289-8[SCCS/1591/17]
Molecular Formula C14H20OWikipedia
Molecular Weight 204.31 g/mol Wikipedia
Physical State Colorless to pale yellow liquidCosmetics Info
Odor Strong, floral, reminiscent of lily of the valley[1]
Purity Typically ≥99.5% (w/w)[2]
Stability Susceptible to auto-oxidation; stabilized with alpha-tocopherol[2][3]

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of Butylphenyl Methylpropional

RouteSpeciesGuidelineLD50/LC5095% Confidence LimitsReference
Oral RatBased on OECD 4011390 mg/kg bw1019 - 1867 mg/kg bw[SCCS/1540/14]
Dermal Rabbit->5000 mg/kg bw-[SCCS/1540/14]
Dermal Rat->2000 mg/kg bw-[SCCS/1540/14]
Inhalation Rat-No mortalities at saturated atmosphere (7h)-[SCCS/1540/14]
Sub-chronic Toxicity

Table 2: 90-Day Sub-chronic Oral Toxicity in Rats

EndpointNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Observations at LOAELReference
Systemic Toxicity (males & females) 525Decreased plasma cholinesterase activity, effects on adrenal glands (females)[4][5]
Testicular Toxicity (males) 2550Testicular toxicity and spermatotoxic effects[4][5]
Reproductive and Developmental Toxicity

Table 3: Reproductive and Developmental Toxicity

Study TypeSpeciesNOAEL (mg/kg bw/day)Key FindingsReference
Extended One-Generation Reproduction Toxicity Study (EOGRTS) Rat3 (systemic toxicity in F0, F1, and adolescent animals)Liver toxicity[4]
Developmental Toxicity Rat5 (maternal and prenatal)Developmental toxicity accompanied by systemic toxicity in dams[6]
Skin Sensitization

Table 4: Skin Sensitization Potential (Local Lymph Node Assay - LLNA)

VehicleEC3 ValueClassificationReference
Ethanol2.9%SensitizerRIFM
Diethyl Phthalate (DEP)4.1%SensitizerRIFM

*EC3 (Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation) is a measure of the allergenic potency.

Genotoxicity
Carcinogenicity

No long-term carcinogenicity studies are available for Butylphenyl Methylpropional.[4] However, the absence of pre-neoplastic lesions in short-term toxicity studies and the negative in vivo genotoxicity data suggest a low carcinogenic potential.[4]

Experimental Protocols

Acute Oral Toxicity (LD50 in Rats)
  • Guideline: Based on OECD Test Guideline 401.

  • Species: Wistar rats (5 males and 5 females per group).

  • Vehicle: 0.5% aqueous solution of carboxymethyl cellulose.

  • Administration: Single oral gavage.

  • Dose Levels: 681, 1000, 1470, 2150, and 3160 mg/kg bw.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy. [SCCS/1540/14]

90-Day Sub-chronic Oral Toxicity Study in Rats
  • Guideline: OECD Test Guideline 408.

  • Species: Wistar rats.

  • Administration: Daily oral gavage for 90 days.

  • Dose Levels: 0, 5, 25, and 50 mg/kg bw/day.

  • Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including plasma cholinesterase), urinalysis, organ weights, and comprehensive histopathology of tissues and organs. Special attention was given to the male reproductive organs. [SCCS/1540/14, 4]

Extended One-Generation Reproduction Toxicity Study (EOGRTS)
  • Guideline: Based on OECD Test Guideline 443.

  • Species: Wistar rats.

  • Administration: Oral administration of encapsulated Butylphenyl Methylpropional.

  • Dose Levels: 1, 3, or 10 mg/kg bw/day.

  • Study Design: The test substance was administered to young male and female rats (F0 generation) before mating, during mating, gestation, and lactation. The F1 offspring were also evaluated for developmental and reproductive endpoints.

  • Endpoints:

    • Parental (F0 and F1): General systemic toxicity, reproductive performance (mating, fertility, gestation length), and organ weights.

    • Offspring (F1 and F2): Viability, growth, developmental landmarks, and reproductive organ development and function.[4][8]

Skin Irritation in Rabbits
  • Method: Based on the method described in Annex V of EEC Directive 79/831.

  • Species: New Zealand White rabbits.

  • Application: 0.5 mL of the neat test substance was applied to a 2.5 cm square surgical lint patch on the clipped skin of the flank. The application site was covered with an occlusive dressing for 4 hours.

  • Observation Period: Scoring for erythema and edema was performed at 1, 24, 48, and 72 hours after patch removal.

  • Results: Neat Butylphenyl Methylpropional was found to be irritating to the skin of rabbits. [SCCS/1540/14]

Skin Sensitization: Local Lymph Node Assay (LLNA)
  • Guideline: OECD Test Guideline 429.

  • Species: CBA/Ca or CBA/J mice.

  • Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

  • Endpoint: Proliferation of lymphocytes in the draining auricular lymph nodes is measured on day 6 by the incorporation of 3H-methyl thymidine. A substance is classified as a sensitizer if the Stimulation Index (SI) is 3 or greater. The EC3 value is the estimated concentration of the chemical required to produce a stimulation index of 3.

Visualizations: Pathways and Workflows

Proposed Mechanism of Testicular Toxicity

Recent research suggests that the reproductive toxicity of Butylphenyl Methylpropional may not be primarily mediated by endocrine disruption but rather through direct cellular toxicity. A proposed mechanism involves the induction of mitochondrial dysfunction.

G cluster_cell Testicular Cell (e.g., Sertoli, Leydig) cluster_mito Mitochondrion BMHCA Butylphenyl Methylpropional (BMHCA) ETC Electron Transport Chain (Complex I & II) BMHCA->ETC Inhibition ATP ATP Production ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Apoptosis Apoptosis ATP->Apoptosis Contributes to Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cellular_Damage Induces Cellular_Damage->Apoptosis Leads to Impaired_Spermatogenesis Impaired Spermatogenesis Apoptosis->Impaired_Spermatogenesis Results in Testicular_Toxicity Testicular Toxicity Impaired_Spermatogenesis->Testicular_Toxicity Causes

Caption: Proposed mitochondrial toxicity pathway of Butylphenyl Methylpropional in testicular cells.

Experimental Workflow for Skin Sensitization (LLNA)

The Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing the skin sensitization potential of a substance.

G Day_1_3 Day 1-3: Topical application of BMHCA to mouse ears Day_6_injection Day 6: Intravenous injection of 3H-methyl thymidine Day_1_3->Day_6_injection Day_6_excision Day 6: Excision of auricular lymph nodes Day_6_injection->Day_6_excision Cell_suspension Preparation of single cell suspension from lymph nodes Day_6_excision->Cell_suspension Scintillation Liquid scintillation counting to measure radiolabel incorporation Cell_suspension->Scintillation Calculation Calculation of Stimulation Index (SI) and EC3 value Scintillation->Calculation Classification Classification as 'Sensitizer' or 'Non-sensitizer' Calculation->Classification G Hazard_ID Hazard Identification (Reproductive Toxicity, Skin Sensitization) Dose_Response Dose-Response Assessment (NOAEL, EC3) Hazard_ID->Dose_Response Risk_Characterization Risk Characterization (Margin of Safety calculation) Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment (Aggregate exposure from cosmetics and other products) Exposure_Assessment->Risk_Characterization Risk_Management Risk Management (Regulatory Ban/Restriction) Risk_Characterization->Risk_Management

References

The Endocrine Disruption Potential of Liral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde): A Toxicological Overview and Framework for Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Liral, chemically known as Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (HICC), is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. Due to its significant potential to cause skin sensitization, its use in cosmetic products has been prohibited in many jurisdictions. While the allergenic properties of this compound are well-documented, its potential to act as an endocrine disruptor has not been a primary focus of regulatory assessment. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of this compound. A thorough review of publicly available scientific literature and regulatory assessments reveals a notable absence of direct evidence or dedicated studies on the estrogenic, androgenic, or thyroid-disrupting activities of this compound. In light of this data gap, this document also serves as a broader technical guide, outlining the fundamental principles of endocrine disruption and the standardized methodologies employed to assess such effects for any chemical substance.

This compound (HICC): Chemical Identity and Regulatory Status

This compound is a synthetic aldehyde fragrance ingredient recognized for its floral scent.[1] It is also known by its trade name, Lyral®.[1] Historically, it was a common component in perfumes, deodorants, shampoos, and other toiletries.[1][2][3]

The primary toxicological concern associated with this compound is its capacity to induce contact allergy.[4][5] Numerous studies and dermatological reports have identified it as a frequent cause of contact dermatitis in consumers.[5] Consequently, regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) have issued opinions recommending its prohibition in cosmetic products.[3][4] This has led to a ban on its use in cosmetics in the European Union and other regions.

Endocrine Disruption: A General Overview

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[6][7][8] The endocrine system is a complex network of glands and hormones that regulates a wide array of physiological processes, including development, reproduction, metabolism, and mood.[6][9] EDCs can exert their effects through various mechanisms, including:

  • Mimicking endogenous hormones: EDCs can bind to hormone receptors and elicit a response similar to that of the natural hormone.[6]

  • Blocking hormone receptors: They can occupy the binding site of a hormone receptor without activating it, thereby preventing the natural hormone from binding and exerting its effect.[6]

  • Altering hormone synthesis, metabolism, or transport: EDCs can interfere with the production, breakdown, or distribution of hormones in the body.[6][7]

Concerns about EDCs stem from their potential to cause adverse health effects, particularly during sensitive life stages such as fetal development and early childhood.[6][9]

Assessment of Endocrine Disruption Potential: Key Modalities

A comprehensive assessment of a chemical's endocrine-disrupting potential typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if concerns are raised. The primary modalities of endocrine disruption that are evaluated are estrogenicity, androgenicity, and thyroid hormone disruption.

Estrogenic and Anti-Estrogenic Activity

Estrogenic activity refers to the ability of a substance to mimic the effects of estrogen, the primary female sex hormone. Conversely, anti-estrogenic activity is the ability to block the effects of estrogen.

Signaling Pathway: Estrogens, like 17β-estradiol, primarily act by binding to two nuclear receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Translocation E2 17β-Estradiol E2->ER Binding Gene Target Gene Transcription ERE->Gene Modulation

Figure 1: Simplified Estrogen Receptor Signaling Pathway.

Experimental Protocols:

  • In Vitro Assays:

    • Receptor Binding Assays: These assays quantify the ability of a test chemical to compete with a radiolabeled estrogen for binding to purified ERα or ERβ. This provides information on the binding affinity of the substance for the receptor.

    • Transcriptional Activation Assays (e.g., ER-CALUX®, YES/YAS): These assays use engineered cell lines (e.g., human breast cancer cells like T47D or MCF-7, or yeast) that contain an estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of EREs. An increase in reporter gene activity in the presence of the test chemical indicates estrogenic activity.[10]

  • In Vivo Assays:

    • Uterotrophic Assay: This assay, typically conducted in immature or ovariectomized female rodents, is considered the gold standard for assessing estrogenic activity. An increase in uterine weight after exposure to a test chemical is a hallmark of an estrogenic effect.

    • Hershberger Assay: While primarily for androgenic activity, this assay in castrated male rats can also provide data on potential estrogenic effects by examining effects on estrogen-sensitive tissues.

Androgenic and Anti-Androgenic Activity

Androgenic activity refers to the ability of a substance to mimic the effects of androgens (e.g., testosterone), the primary male sex hormones. Anti-androgenic activity is the ability to block these effects.

Signaling Pathway: Androgens bind to the Androgen Receptor (AR), a nuclear receptor. Similar to the ER, the ligand-bound AR forms a dimer, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on the DNA to regulate gene expression. Some progestins, which are synthetic versions of progesterone, can also have androgenic or anti-androgenic effects.[11][12]

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Dimerization & Translocation T Testosterone T->AR Binding Gene Target Gene Transcription ARE->Gene Modulation

Figure 2: Simplified Androgen Receptor Signaling Pathway.

Experimental Protocols:

  • In Vitro Assays:

    • Receptor Binding Assays: Similar to the estrogen receptor assays, these measure the ability of a chemical to compete with a radiolabeled androgen for binding to the AR.

    • Transcriptional Activation Assays (e.g., AR-CALUX®): These utilize cell lines containing the AR and an ARE-driven reporter gene to detect agonistic or antagonistic activity.

  • In Vivo Assays:

    • Hershberger Assay: This is the standard in vivo assay for androgenic and anti-androgenic activity. It uses castrated male rats and measures the weight of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) after exposure to the test substance alone (to detect androgenic activity) or in combination with testosterone (to detect anti-androgenic activity).

Thyroid Hormone Disruption

Thyroid disruptors are chemicals that interfere with the synthesis, transport, metabolism, or action of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[7][13][14][15] These hormones are crucial for metabolism, growth, and neurodevelopment.

Signaling Pathway: The thyroid system is regulated by the hypothalamic-pituitary-thyroid (HPT) axis. The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the pituitary to release thyroid-stimulating hormone (TSH). TSH then acts on the thyroid gland to produce T4 and T3. These hormones then act on target cells by binding to thyroid hormone receptors (TRs).

HPT_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) T4_T3 T4 & T3 Thyroid->T4_T3 Production Target Target Tissues T4_T3->Hypothalamus Negative Feedback (-) T4_T3->Pituitary (-) T4_T3->Target

Figure 3: The Hypothalamic-Pituitary-Thyroid (HPT) Axis.

Experimental Protocols:

  • In Vitro Assays: Assays are available to assess inhibition of key enzymes in thyroid hormone synthesis (e.g., thyroid peroxidase), binding to transport proteins (e.g., transthyretin), and activation of thyroid hormone receptors.

  • In Vivo Assays:

    • Amphibian Metamorphosis Assay: This assay uses frog tadpoles, as their metamorphosis is highly dependent on thyroid hormones. Delays or accelerations in metamorphosis can indicate thyroid disruption.

    • Rodent Studies: In vivo studies in rodents can assess for changes in circulating levels of TSH, T4, and T3, as well as histopathological changes in the thyroid gland.

Proposed Framework for Assessing the Endocrine Disruption Potential of this compound

Given the absence of data for this compound, a systematic investigation would be required to characterize its potential endocrine-disrupting properties. A tiered testing strategy, as outlined below, would be appropriate.

ED_Testing_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Screening cluster_tier3 Tier 3: Extended In Vivo Studies ER_Bind ER Binding Assay Decision1 Positive Finding? ER_Bind->Decision1 ER_TA ER Transcriptional Activation Assay ER_TA->Decision1 AR_Bind AR Binding Assay AR_Bind->Decision1 AR_TA AR Transcriptional Activation Assay AR_TA->Decision1 Thyroid_IV Thyroid In Vitro Assays (e.g., TPO inhibition) Thyroid_IV->Decision1 Uterotrophic Uterotrophic Assay (Estrogenic) Decision2 Positive Finding? Uterotrophic->Decision2 Hershberger Hershberger Assay (Androgenic) Hershberger->Decision2 Amphibian Amphibian Metamorphosis (Thyroid) Amphibian->Decision2 Repro_Tox Reproductive/Developmental Toxicity Studies Decision1->Uterotrophic Yes Decision1->Hershberger Yes Decision1->Amphibian Yes Decision2->Repro_Tox Yes

Figure 4: Tiered Experimental Workflow for Endocrine Disruptor Screening.

Data Tables: A Template for Reporting

Should data on the endocrine disruption potential of this compound become available, it should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables serve as templates for how such quantitative data could be organized.

Table 1: In Vitro Estrogenic and Androgenic Activity of this compound

Assay Type Receptor Endpoint Result (e.g., IC50, EC50) Potency Relative to Control
Receptor Binding ERα IC50 Data Not Available Data Not Available
Receptor Binding ERβ IC50 Data Not Available Data Not Available
Transcriptional Activation ERα EC50 Data Not Available Data Not Available
Receptor Binding AR IC50 Data Not Available Data Not Available
Transcriptional Activation AR EC50 Data Not Available Data Not Available

| Transcriptional Activation (Antagonist) | AR | IC50 | Data Not Available | Data Not Available |

Table 2: In Vivo Endocrine Activity of this compound

Assay Species Endpoint Dose Levels Tested Result
Uterotrophic Assay Rat Uterine Weight Data Not Available Data Not Available
Hershberger Assay Rat Ventral Prostate Weight Data Not Available Data Not Available
Amphibian Metamorphosis Frog Time to Metamorphosis Data Not Available Data Not Available

| 28-Day Rodent Study | Rat | TSH, T3, T4 Levels | Data Not Available | Data Not Available |

Conclusion

The current body of scientific and regulatory literature on this compound (HICC) is predominantly focused on its properties as a skin sensitizer. There is a clear and significant data gap regarding its potential to act as an endocrine disruptor. While no direct evidence suggests that this compound poses a risk to the endocrine system, the absence of data does not equate to an absence of hazard. For a chemical that has seen widespread use in consumer products, a comprehensive toxicological profile, including an assessment of endocrine-disrupting potential, is crucial for a complete understanding of its impact on human health. The experimental frameworks and methodologies detailed in this guide provide a clear pathway for any future research aimed at addressing this knowledge gap for this compound or any other chemical substance of interest.

References

In-Depth Technical Guide: Reproductive Toxicity of Lilial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, with the chemical name p-tert-butyl-alpha-methylhydrocinnamic aldehyde (p-BMHCA), is a synthetic fragrance ingredient that has been widely used in various consumer products. However, due to concerns regarding its reproductive toxicity, its use has been banned in cosmetics in the European Union since March 2022 and will be restricted in California from 2027.[1] This technical guide provides a comprehensive overview of the key reproductive toxicity studies on Lilial, focusing on quantitative data, experimental methodologies, and the potential mechanisms of action. The information is primarily derived from the final opinion of the Scientific Committee on Consumer Safety (SCCS/1591/17) and other relevant toxicological studies.

In Vivo Reproductive Toxicity Studies

The primary evidence for Lilial's reproductive toxicity comes from oral administration studies in Wistar rats. The key findings from these studies are summarized below.

Data Presentation

Table 1: Summary of a 28-Day Oral Toxicity Study in Rats

ParameterControl5 mg/kg bw/day50 mg/kg bw/day250 mg/kg bw/day
Parental Male Systemic Toxicity
Relative Liver WeightNo dataNo dataIncreasedIncreased
Parental Male Reproductive Toxicity
Absolute Testes WeightNo dataNo dataReducedReduced
Relative Testes WeightNo dataNo dataReducedReduced
Testicular HistopathologyNormalNormalSeminiferous tubular atrophy, germ cell sloughing, Leydig cell hyperplasiaSevere seminiferous tubular atrophy, germ cell sloughing, Leydig cell hyperplasia
NOAEL (No Observed Adverse Effect Level)
Systemic Toxicity5 mg/kg bw/day
Reproductive Toxicity5 mg/kg bw/day

Table 2: Summary of a One-Generation Reproductive Toxicity Study in Rats (OECD TG 415)

ParameterControl5 mg/kg bw/day15 mg/kg bw/day50 mg/kg bw/day
Parental Male Reproductive Toxicity
Absolute Testes WeightNo dataNo dataNo dataSignificantly Reduced
Testicular HistopathologyNormalNormalNormalSeminiferous tubular atrophy, germ cell sloughing
Parental Female Reproductive Toxicity
No adverse effects observed
Offspring (F1 Generation)
No adverse effects on viability, growth, or development
NOAEL (No Observed Adverse Effect Level)
Parental Male Reproductive Toxicity15 mg/kg bw/day
Parental Female Reproductive Toxicity50 mg/kg bw/day
Offspring Development50 mg/kg bw/day

Table 3: Summary of a Developmental Toxicity Study in Rats (Oral Gavage)

ParameterControl10 mg/kg bw/day45 mg/kg bw/day80 mg/kg bw/day
Maternal Toxicity
Clinical Signs (salivation, hair loss)--ObservedObserved
Body Weight GainNormalNormalReducedReduced
Food ConsumptionNormalNormalReducedReduced
Developmental Toxicity
No adverse effects on fetal development
NOAEL (No Observed Adverse Effect Level)
Maternal Toxicity10 mg/kg bw/day
Developmental Toxicity80 mg/kg bw/day
Experimental Protocols

2.2.1. 28-Day Oral Toxicity Study in Rats

  • Test Guideline: Not explicitly stated, but followed principles of repeated dose toxicity studies.

  • Species/Strain: Wistar rats.

  • Route of Administration: Oral gavage.

  • Dose Levels: 0, 5, 50, and 250 mg/kg body weight/day.

  • Duration of Treatment: 28 days.

  • Key Endpoints Evaluated:

    • Clinical signs of toxicity.

    • Body weight and food consumption.

    • Hematology and clinical chemistry.

    • Gross pathology at necropsy.

    • Organ weights (including liver and testes).

    • Histopathological examination of major organs and tissues, with a focus on the reproductive organs.

2.2.2. One-Generation Reproductive Toxicity Study in Rats

  • Test Guideline: OECD Test Guideline 415 (One-Generation Reproduction Toxicity Study).

  • Species/Strain: Wistar rats.

  • Route of Administration: Oral (dietary administration).

  • Dose Levels: 0, 5, 15, and 50 mg/kg body weight/day.

  • Duration of Treatment: P-generation males and females were treated for a pre-mating period, during mating, and for females, throughout gestation and lactation. F1 offspring were not directly dosed but exposed via lactation.

  • Key Endpoints Evaluated:

    • Parental (P) Generation:

      • Reproductive performance (mating, fertility, gestation length).

      • Clinical observations and body weight.

      • Organ weights (including reproductive organs).

      • Sperm analysis (motility, morphology, count).

      • Estrous cycle monitoring.

      • Histopathology of reproductive organs.

    • Offspring (F1) Generation:

      • Viability (live births, survival to weaning).

      • Clinical signs.

      • Body weight development.

      • Sexual maturation landmarks (anogenital distance, vaginal opening, preputial separation).

2.2.3. Developmental Toxicity Study in Rats

  • Test Guideline: Not explicitly stated, but followed principles of developmental toxicity studies.

  • Species/Strain: Wistar rats.

  • Route of Administration: Oral gavage.

  • Dose Levels: 0, 10, 45, and 80 mg/kg body weight/day.

  • Duration of Treatment: Gestation days 6 through 15.

  • Key Endpoints Evaluated:

    • Maternal (Dams):

      • Clinical signs of toxicity.

      • Body weight and food consumption.

      • Uterine contents (number of corpora lutea, implantations, resorptions, live/dead fetuses).

    • Fetal:

      • External, visceral, and skeletal examinations for malformations and variations.

      • Fetal body weight.

Potential Mechanism of Testicular Toxicity

The SCCS concluded that the reproductive toxicity of Lilial is likely due to direct testicular toxicity rather than an endocrine-mediated mechanism. Recent in vitro research has suggested a potential mechanism involving mitochondrial dysfunction.[1]

A study by Usta et al. (2023) on HaCaT cells indicated that Lilial could induce mitochondrial toxicity by targeting respiratory chain complexes I and II.[1] This inhibition of the electron transport chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress.[1] Oxidative stress is a known factor in testicular damage, leading to germ cell apoptosis and impaired spermatogenesis.

Mandatory Visualization: Signaling Pathways and Workflows

Caption: Workflow of a one-generation reproductive toxicity study.

G Postulated Signaling Pathway for Lilial-Induced Testicular Toxicity cluster_Mitochondrion Mitochondrion Lilial Lilial Exposure ETC Electron Transport Chain (Complex I & II) Lilial->ETC Inhibition ATP Reduced ATP Production ETC->ATP Leads to ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Germ_Cell_Apoptosis Germ Cell Apoptosis Oxidative_Stress->Germ_Cell_Apoptosis Testicular_Damage Testicular Damage (Seminiferous Tubule Atrophy) Germ_Cell_Apoptosis->Testicular_Damage

References

Allergic Contact Dermatitis Caused by Hydroxycitronellal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxycitronellal, a widely used fragrance ingredient, is a well-established cause of allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction. This technical guide provides an in-depth overview of the current scientific understanding of hydroxycitronellal-induced ACD. It covers the clinical and epidemiological aspects, the underlying immunopathological mechanisms, and the established and emerging methodologies for its assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate a deeper understanding of this common fragrance allergen.

Introduction to Hydroxycitronellal and Allergic Contact Dermatitis

Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) is a synthetic fragrance chemical with a floral scent reminiscent of lily of the valley.[1] It is a common ingredient in a vast array of consumer products, including perfumes, deodorants, soaps, and cosmetics.[2][3] Allergic contact dermatitis is a common inflammatory skin condition characterized by erythematous, papular, and vesicular lesions that are often accompanied by pruritus.[4] It is a type IV delayed hypersensitivity reaction initiated by the contact of a susceptible individual with a chemical allergen, such as hydroxycitronellal.[5]

The development of ACD is a two-phase process: a sensitization phase upon initial contact with the allergen, and an elicitation phase upon subsequent re-exposure.[5] During sensitization, the chemical allergen, a small molecule known as a hapten, penetrates the skin and forms covalent bonds with endogenous proteins. This hapten-protein complex is then processed by antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells, which migrate to the draining lymph nodes to prime naive T-cells. Upon re-exposure, these now sensitized T-cells recognize the hapten-protein complex, leading to a cascade of inflammatory responses that manifest as the clinical symptoms of ACD.

Pathophysiology of Hydroxycitronellal-Induced ACD

The immunobiological mechanisms underlying ACD to hydroxycitronellal involve a complex interplay between skin cells, immune cells, and the hapten itself.

Haptenation: The Molecular Initiating Event

As a hapten, hydroxycitronellal is not immunogenic on its own. It becomes an allergen after covalently binding to skin proteins, a process known as haptenation.[6][7] This is the molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization. The aldehyde group in hydroxycitronellal is chemically reactive and can form Schiff bases with the amino groups of lysine and arginine residues in proteins.[6]

Haptenation Hydroxycitronellal Hydroxycitronellal (Hapten) HaptenProteinAdduct Hapten-Protein Adduct (Immunogenic) Hydroxycitronellal->HaptenProteinAdduct Covalent Bonding (Schiff Base Formation) SkinProtein Skin Protein (e.g., with Lysine residues) SkinProtein->HaptenProteinAdduct

Keratinocyte Activation

Keratinocytes, the primary cells of the epidermis, are not passive bystanders in ACD. Upon exposure to haptens like hydroxycitronellal, they become activated and release a variety of pro-inflammatory mediators, including cytokines (e.g., IL-1α, IL-1β, TNF-α) and chemokines (e.g., CXCL8/IL-8, CCL2, CCL20). This creates a pro-inflammatory microenvironment that is crucial for the recruitment and activation of immune cells. The activation of the Keap1-Nrf2 pathway is a key cellular stress response to electrophilic chemicals, leading to the expression of cytoprotective genes.

Keratinocyte_Activation

Dendritic Cell Activation and T-Cell Priming

Dendritic cells (DCs), particularly Langerhans cells in the epidermis, are the key APCs in the sensitization phase. They take up the hapten-protein adducts, become activated, and migrate to the draining lymph nodes. During this migration, they mature and upregulate the expression of co-stimulatory molecules (CD80, CD86) and MHC class II molecules, which present the processed haptenated peptides to naive T-cells. This interaction, along with signals from cytokines like IL-12 and IL-18, leads to the clonal expansion and differentiation of hapten-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-cells.

T_Cell_Priming cluster_skin Skin cluster_lymph_node Draining Lymph Node HaptenProtein Hapten-Protein Adduct LC Langerhans Cell (DC) HaptenProtein->LC Uptake & Processing MatureDC Mature DC (Presents Hapten-Peptide) LC->MatureDC Migration & Maturation NaiveTCell Naive T-Cell SensitizedTCell Sensitized T-Cell

Elicitation Phase

Upon re-exposure to hydroxycitronellal, sensitized T-cells in the circulation are recruited to the skin. These effector T-cells, upon recognizing the hapten-protein adducts presented by APCs, release a barrage of cytokines, such as interferon-gamma (IFN-γ) and IL-17. This leads to the recruitment of other inflammatory cells, including macrophages and neutrophils, and results in the characteristic inflammatory skin reaction of ACD.

Quantitative Data on Hydroxycitronellal Sensitization

The sensitizing potential of hydroxycitronellal has been evaluated in numerous human and in vitro studies. The following tables summarize key quantitative findings.

Table 1: Human Sensitization Data for Hydroxycitronellal

Study TypeInduction ConcentrationChallenge ConcentrationNumber of SubjectsSensitization Rate (%)Reference
Human Maximization Test5%--0[8]
Human Maximization Test10%-258[8]
Human Maximization Test12%--High (8 of 11 tests showed sensitization)[8]
Modified HRIPT2.5% - 7.5%5% and 7.5%1971[8]

Table 2: In Vitro Dose-Response Data for Hydroxycitronellal

AssayEndpointEffective Concentration (EC) / ThresholdResultReference
Direct Peptide Reactivity Assay (DPRA)Cysteine and Lysine DepletionMean depletion of 6.38% for classificationWeak sensitizer[9]
KeratinoSens™ (OECD TG 442D)Nrf2-dependent gene induction (luciferase activity)EC1.5 (concentration for 1.5-fold induction)Positive[4]
h-CLAT (OECD TG 442E)Upregulation of CD86 and CD54 expressionCV75 (concentration for 75% cell viability)Positive[4][10]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the skin sensitization potential of chemicals like hydroxycitronellal.

Patch Testing

Patch testing is the gold standard for the diagnosis of ACD in humans.

  • Objective: To identify individuals sensitized to hydroxycitronellal.

  • Methodology:

    • Allergen Preparation: Hydroxycitronellal is typically prepared at a concentration of 1.0% in petrolatum (pet.) for inclusion in fragrance mix I of the European baseline series.[11]

    • Application: A small amount of the allergen preparation is applied to a patch test chamber (e.g., Finn Chamber® on Scanpor® tape). The patch is then applied to the upper back of the patient.

    • Occlusion: The patch remains in place for 48 hours.

    • Reading: The patch is removed after 48 hours, and the skin reaction is read at designated time points, typically at day 2 (D2) or D3, and a later reading at D4 or D7.

    • Interpretation: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria: ?+ for doubtful reaction, + for weak positive (erythema, infiltration, papules), ++ for strong positive (edema, vesicles), and +++ for extreme positive (bullous or ulcerative reaction).

Patch_Test_Workflow Prep Prepare Hydroxycitronellal (1.0% in pet.) Apply Apply Patch to Skin Prep->Apply Occlude Occlusion (48 hours) Apply->Occlude Remove Remove Patch Occlude->Remove Read1 First Reading (D2/D3) Remove->Read1 Read2 Second Reading (D4/D7) Read1->Read2 Interpret Interpret Results (ICDRG Criteria) Read2->Interpret

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the haptenation process.

  • Objective: To quantify the peptide depletion caused by hydroxycitronellal as an indicator of its reactivity.

  • Methodology (based on OECD TG 442C):

    • Reagents: Synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH), hydroxycitronellal test solution, appropriate solvent (e.g., acetonitrile), and buffer solutions.

    • Incubation: The test chemical is incubated with each of the synthetic peptides at a specific molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.

    • Analysis: The concentration of the remaining (non-depleted) peptide is measured by high-performance liquid chromatography (HPLC) with UV detection.

    • Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to classify the chemical's reactivity potential.

DPRA_Workflow cluster_incubation Incubation (24h) HC Hydroxycitronellal Cys Cysteine Peptide HC->Cys Lys Lysine Peptide HC->Lys Analysis HPLC Analysis Cys->Analysis Lys->Analysis Calculation Calculate % Peptide Depletion Analysis->Calculation Classification Reactivity Classification Calculation->Classification

KeratinoSens™ Assay

This is an in vitro method using a human keratinocyte cell line to assess the activation of the Keap1-Nrf2 pathway.

  • Objective: To measure the induction of Nrf2-mediated gene expression by hydroxycitronellal.

  • Methodology (based on OECD TG 442D):

    • Cell Line: A transgenic human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an ARE element.

    • Exposure: Cells are exposed to a range of concentrations of hydroxycitronellal for 48 hours.

    • Luciferase Assay: After exposure, the cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle controls. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is determined.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method that measures the activation of dendritic cell-like cell lines.

  • Objective: To quantify the upregulation of cell surface markers CD86 and CD54 on THP-1 cells following exposure to hydroxycitronellal.

  • Methodology (based on OECD TG 442E):

    • Cell Line: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.

    • Exposure: THP-1 cells are exposed to various concentrations of hydroxycitronellal for 24 hours.

    • Staining and Flow Cytometry: Cells are stained with fluorescently labeled antibodies against CD86 and CD54. The expression of these markers is quantified using flow cytometry.

    • Data Analysis: The relative fluorescence intensity (RFI) is calculated. A chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[12]

Management and Future Perspectives

The primary management strategy for individuals with ACD to hydroxycitronellal is avoidance of products containing this fragrance ingredient.[13] This requires careful reading of product labels, as regulations in many regions mandate the listing of common fragrance allergens, including hydroxycitronellal, if they are present above certain concentrations.[2]

Future research should focus on several key areas:

  • Elucidation of Specific Immune Responses: A more detailed understanding of the T-cell receptor (TCR) repertoire and the specific hapten-peptide complexes that drive the immune response to hydroxycitronellal is needed.

  • Improved In Vitro Models: The development of more sophisticated in vitro models, such as 3D skin equivalents incorporating immune cells, will provide more physiologically relevant data on sensitization.

  • Computational Toxicology: In silico models, including quantitative structure-activity relationship (QSAR) models, can aid in predicting the sensitization potential of new fragrance ingredients and understanding the structural basis of their reactivity.[14]

  • Thresholds for Elicitation: Further studies are needed to better define the thresholds for elicitation of ACD in sensitized individuals to inform risk assessment and management strategies.

Conclusion

Allergic contact dermatitis to hydroxycitronellal is a significant clinical problem driven by a well-defined, albeit complex, immunopathological pathway. A combination of clinical data from patch testing and mechanistic data from in chemico and in vitro assays provides a robust framework for the identification and characterization of its sensitization potential. For professionals in research and drug development, a thorough understanding of the underlying mechanisms and the available testing methodologies is crucial for ensuring the safety of consumer products and for the development of novel, less allergenic alternatives. The continued integration of advanced analytical techniques, cell-based assays, and computational modeling will further refine our ability to predict and manage skin sensitization to this and other fragrance allergens.

References

In Vitro Cytotoxicity of Butylphenyl Methylpropional: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphenyl methylpropional (p-BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has come under scientific scrutiny due to concerns about its potential for reproductive toxicity and skin sensitization.[1][2] As a result, its use in cosmetic products has been banned in the European Union.[3][4] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Butylphenyl Methylpropional, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated cellular pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the cytotoxic profile of this compound and to provide a framework for the assessment of similar molecules.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of Butylphenyl Methylpropional have been evaluated across various cell lines, with differing sensitivities observed. The human keratinocyte cell line, HaCaT, has been identified as particularly susceptible.[5] A summary of the key quantitative data is presented in Table 1.

Cell LineAssayEndpointConcentrationResultReference
HaCaT MTT50% Cell Death60 nMDecreased Viability[6]
HaCaT MTTCell Viability10 µM65% Decrease[5]
HepG2 MTTCell Viability100 µM23% Decrease[5]
Caco2 MTTCell Viability100 µM23% Decrease[5]
NIH 3T3 MTTCell Viability-No Significant Effect[5]
MCF7 MTTCell Viability-No Significant Effect[5]
Hek293 MTTCell Viability-No Significant Effect[5]
HeLa9903 ResazurinCell Viability100 nMSignificant Reduction[7]
HeLa9903 ResazurinCytotoxicityUp to 100 µMNot Cytotoxic (<70% viability)[7]
CHO-K1 ResazurinCell Viability250 µM~55% Decrease[7]
CHO-K1 ResazurinCell Viability500 µM~95% Decrease[7]
CHO-K1 (+S9 mix) ResazurinCell ViabilityUp to 500 µMNo Cytotoxicity[7]

Experimental Protocols

The assessment of Butylphenyl Methylpropional's cytotoxicity has employed a variety of standard in vitro assays. The methodologies detailed below are based on the cited literature and provide a reproducible framework for further investigation.

Cell Culture and Exposure
  • Cell Lines: A range of human and animal cell lines have been utilized, including:

    • Human keratinocytes (HaCaT)[5][6]

    • Human liver cancer cells (HepG2)[5][6]

    • Human embryonic kidney cells (Hek293)[5][6]

    • Human colon adenocarcinoma cells (Caco2)[5][6]

    • Mouse embryonic fibroblasts (NIH 3T3)[5][6]

    • Human breast cancer cells (MCF7)[5][6]

    • Human cervical cancer cells (HeLa9903)[7][8]

    • Chinese hamster ovary cells (CHO-K1)[7]

  • Culture Conditions: Cells were typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Treatment: Butylphenyl Methylpropional was dissolved in a suitable solvent, such as ethanol, with the final concentration in the culture medium not exceeding a non-toxic level (e.g., 0.5%).[5] Cells were seeded in 96-well plates and allowed to adhere before being treated with a range of concentrations of the test compound for a specified duration (e.g., 12 or 24 hours).[5][6]

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Following treatment with Butylphenyl Methylpropional, the culture medium is removed.

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Butylphenyl Methylpropional start->treat incubate Incubate for a Defined Period treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

The resazurin assay is another metabolic indicator assay used to measure cell viability.

  • After the treatment period, a resazurin-based solution is added to the cell culture.

  • Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Cell viability is calculated relative to the untreated control.[7]

To investigate the effect of metabolism on cytotoxicity, experiments can be conducted in the presence of a rat liver S9 fraction.[7]

  • The S9 fraction, containing a mixture of metabolic enzymes, is added to the cell culture along with the test compound.

  • The cytotoxicity assay is then performed as described above.

  • A comparison of cytotoxicity with and without the S9 mix indicates whether metabolites are more or less toxic than the parent compound.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxic effects of Butylphenyl Methylpropional in susceptible cells, particularly HaCaT keratinocytes, appear to be mediated primarily through mitochondrial dysfunction.[6][9]

Mitochondrial Toxicity

Studies have indicated that Butylphenyl Methylpropional acts as a mitochondrial toxin.[5][6] The proposed mechanism involves the following key events:

  • Inhibition of Electron Transport Chain (ETC): Butylphenyl Methylpropional has been shown to inhibit complexes I and II of the mitochondrial electron transport chain.[5][6] This disruption impairs the cell's ability to produce ATP.

  • Increased Reactive Oxygen Species (ROS) Production: The inhibition of the ETC leads to an increase in the generation of reactive oxygen species (ROS).[6][9] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Decreased Intracellular ATP Levels: As a direct consequence of ETC inhibition, the intracellular levels of ATP are significantly reduced in a dose-dependent manner.[6][9] This energy depletion compromises essential cellular functions.

  • Cell Death: The culmination of mitochondrial dysfunction, oxidative stress, and ATP depletion leads to cell death.[6][9]

The effects of increased ROS can be mitigated by antioxidants such as N-acetyl cysteine (NAC), Trolox, and lipoic acid, which have been shown to protect HaCaT cells from Butylphenyl Methylpropional-induced decreases in viability.[6]

G cluster_pathway Proposed Mitochondrial Cytotoxicity Pathway of Butylphenyl Methylpropional bm Butylphenyl Methylpropional etc Inhibition of ETC (Complexes I & II) bm->etc ros Increased ROS Production etc->ros atp Decreased Intracellular ATP etc->atp damage Oxidative Damage to Cellular Components ros->damage death Cell Death atp->death damage->death

Caption: Mitochondrial toxicity pathway of Butylphenyl Methylpropional.

Other Signaling Pathways

While mitochondrial toxicity is a prominent mechanism, other signaling pathways have been investigated in relation to Butylphenyl Methylpropional's effects. However, studies have reported that neither Butylphenyl Methylpropional nor its metabolites were able to activate the NF-κB and NRF2 signaling pathways at a concentration of 50 µM in HEK 293 cells.[8][10]

Conclusion

The in vitro data clearly demonstrate that Butylphenyl Methylpropional can induce cytotoxicity, with a pronounced effect on human keratinocytes. The primary mechanism of this toxicity appears to be the disruption of mitochondrial function, leading to oxidative stress, energy depletion, and ultimately, cell death. While metabolic activation via the S9 fraction appears to detoxify the compound in CHO-K1 cells, the sensitivity of specific cell types like HaCaT cells highlights the importance of selecting appropriate models for in vitro safety assessment. This technical guide provides a consolidated resource for understanding the cytotoxic profile of Butylphenyl Methylpropional, which can inform the safety evaluation of other fragrance ingredients and chemicals with similar structures. Further research is warranted to fully elucidate the cell-type specific responses and the potential for long-term, low-dose exposure effects.

References

In-Depth Technical Guide: Genotoxicity Assessment of Lilial and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lilial, a synthetic fragrance ingredient also known as butylphenyl methylpropional, has undergone scrutiny for its potential toxicological effects, leading to its ban in cosmetic products within the European Union. While primarily classified as a reproductive toxicant, its genotoxic potential has also been a subject of investigation. This technical guide provides a comprehensive overview of the genotoxicity assessment of Lilial and its primary metabolites, Lilial alcohol and p-tert-butyl benzoic acid (PTBBA). A review of the available scientific literature, including key regulatory opinions and recent research, indicates a general lack of genotoxic activity in a battery of in vitro assays. This guide summarizes the quantitative data from these studies, details the experimental protocols employed, and visualizes the relevant biological pathways to offer a thorough resource for researchers and professionals in the field.

Introduction

Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) is an aromatic aldehyde that has been widely used in various consumer products for its lily-of-the-valley scent. Concerns over its safety profile, particularly its reproductive toxicity, prompted a comprehensive evaluation by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS). The assessment of its genotoxicity—the potential to damage DNA—is a critical component of its overall safety evaluation. This guide focuses specifically on the findings related to the genotoxicity of Lilial and its metabolites.

Metabolic Pathways of Lilial

The metabolism of Lilial primarily occurs in the liver and involves Phase I and Phase II reactions. The principal Phase I metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, forming p-tert-butyl benzoic acid (PTBBA), and the reduction of the aldehyde group to an alcohol, forming Lilial alcohol. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes and alcohol/aldehyde dehydrogenases.

Lilial Metabolism Lilial Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) Lilial_alcohol Lilial Alcohol (3-(4-tert-butylphenyl)-2-methylpropan-1-ol) Lilial->Lilial_alcohol Reduction (e.g., Alcohol Dehydrogenase) PTBBA p-tert-butyl benzoic acid (PTBBA) Lilial->PTBBA Oxidation (e.g., Aldehyde Dehydrogenase, Cytochrome P450)

Figure 1: Simplified metabolic pathway of Lilial.

Genotoxicity Assessment of Lilial and Its Metabolites

A range of in vitro genotoxicity studies have been conducted to evaluate the potential of Lilial and its metabolites to induce gene mutations, chromosomal damage, and DNA strand breaks. The consensus from these studies, as summarized by the SCCS, is that Lilial does not exhibit genotoxic potential in these assays.[1][2]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Experimental Protocol: Cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) were exposed to various concentrations of Lilial, both with and without a metabolic activation system (S9 fraction from rat liver).[3] The substance was tested up to a maximum concentration of 5000 µ g/plate . After incubation, the number of revertant colonies was counted and compared to the solvent control.

Data Summary:

Table 1: Ames Test Results for Lilial

Test SystemMetabolic Activation (S9)Concentration Range (µ g/plate )Result
S. typhimurium TA98, TA100, TA1535, TA1537With & Withoutup to 5000Negative
E. coli WP2 uvrAWith & Withoutup to 5000Negative

Source: SCCS/1591/17[1]

In Vitro Mammalian Cell Gene Mutation Test (CHO/HPRT Assay)

This assay evaluates the potential of a substance to induce gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in Chinese hamster ovary (CHO) cells.

Experimental Protocol: CHO-K1 cells were exposed to Lilial and its metabolites at various concentrations (e.g., up to 100 µM) for a defined period (e.g., 4 hours), both with and without metabolic activation (S9 mix).[4][5] Following a post-treatment expression period to allow for the manifestation of mutations, cells were plated in a selective medium containing 6-thioguanine (6-TG). Only cells with a mutation in the HPRT gene can survive in the presence of 6-TG. The number of mutant colonies was then counted.

Data Summary: A recent study by Jablonská et al. (2023) found that neither Lilial nor its metabolites showed mutagenic activity in the CHO/HPRT gene mutation test in CHO-K1 cells at concentrations up to 100 µM.[4][5]

Table 2: CHO/HPRT Assay Results for Lilial and Metabolites

Test SubstanceMetabolic Activation (S9)Concentration Range (µM)Result
LilialWith & Withoutup to 100Negative
Lilial MetabolitesWith & Withoutup to 100Negative

Source: Jablonská et al., 2023[4]

In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Experimental Protocol: CHO cells were treated with Lilial at a range of concentrations. The assay was performed both with and without metabolic activation. The SCCS opinion SCCS/1591/17 reviewed a study where Lilial was tested up to concentrations inducing cytotoxicity.[1][2]

Data Summary: The SCCS concluded that Lilial did not induce a significant increase in the number of micronucleated cells in cultured CHO cells, both with and without metabolic activation.[1][2]

Table 3: In Vitro Micronucleus Test Results for Lilial

Test SystemMetabolic Activation (S9)Concentration RangeResult
CHO CellsWith & WithoutUp to cytotoxic levelsNegative

Source: SCCS/1591/17[1]

γH2AX Biomarker-Based Genotoxicity Assay

The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive indicator of DNA double-strand breaks. This assay quantifies the formation of γH2AX foci in the cell nucleus.

Experimental Protocol: CHO-K1 and HeLa cells were treated with Lilial and its metabolites at concentrations up to 100 µM.[4] After treatment, the cells were fixed and stained with an antibody specific for γH2AX. The presence of γH2AX foci was then quantified using fluorescence microscopy.

Data Summary: The study by Jablonská et al. (2023) reported that neither Lilial nor its metabolites were able to cause double-strand breaks in DNA, as measured by the γH2AX biomarker, in both CHO-K1 and HeLa cells.[4]

Table 4: γH2AX Assay Results for Lilial and Metabolites

Test SubstanceTest SystemConcentration Range (µM)Result
LilialCHO-K1, HeLaup to 100Negative
Lilial MetabolitesCHO-K1, HeLaup to 100Negative

Source: Jablonská et al., 2023[4]

Genotoxicity_Workflow cluster_assays In Vitro Genotoxicity Assays cluster_endpoints Genotoxic Endpoints Ames Ames Test (Bacterial Reverse Mutation) Gene_Mutation Gene Mutation Ames->Gene_Mutation HPRT CHO/HPRT Assay (Mammalian Gene Mutation) HPRT->Gene_Mutation Micronucleus Micronucleus Test (Chromosomal Damage) Chromosomal_Aberration Chromosomal Aberration Micronucleus->Chromosomal_Aberration gammaH2AX γH2AX Assay (DNA Double-Strand Breaks) DNA_Breaks DNA Strand Breaks gammaH2AX->DNA_Breaks Lilial Lilial & Metabolites Lilial->Ames Lilial->HPRT Lilial->Micronucleus Lilial->gammaH2AX

Figure 2: Experimental workflow for the genotoxicity assessment of Lilial.

Signaling Pathway Analysis

Recent research has also explored the effect of Lilial and its metabolites on cellular stress-related signaling pathways, such as the NF-κB and NRF2 pathways, which can be activated in response to cellular damage.

Experimental Protocol: HEK 293 cells containing luciferase reporter genes for either the NF-κB or NRF2 pathway were exposed to Lilial and its metabolites at a concentration of 50 µM.[4] The activation of these pathways was measured by the luminescence of luciferase.

Data Summary: Jablonská et al. (2023) found that neither Lilial nor its metabolites were able to activate the NF-κB and NRF2 signaling pathways at the tested concentration.[4] This suggests that at non-cytotoxic concentrations, Lilial and its metabolites do not induce a significant cellular stress response that would be indicative of genotoxic or other damaging effects.

Signaling_Pathway_Analysis Lilial Lilial & Metabolites (50 µM) NFkB_pathway NF-κB Pathway Lilial->NFkB_pathway NRF2_pathway NRF2 Pathway Lilial->NRF2_pathway Activation No Activation NFkB_pathway->Activation Luciferase Reporter Assay NRF2_pathway->Activation Luciferase Reporter Assay

Figure 3: Logical relationship of Lilial and metabolites on signaling pathways.

Conclusion

Based on a comprehensive review of the available in vitro data, Lilial and its primary metabolites, Lilial alcohol and p-tert-butyl benzoic acid, are not considered to be genotoxic. Multiple standardized assays, including the Ames test, CHO/HPRT assay, in vitro micronucleus test, and the γH2AX assay, have consistently yielded negative results. Furthermore, investigations into related cellular stress pathways (NF-κB and NRF2) did not indicate activation by Lilial or its metabolites. While Lilial's use in cosmetics is restricted due to its reproductive toxicity, the evidence to date does not support a concern for genotoxicity. This guide provides a consolidated resource for researchers and professionals to understand the genotoxicity profile of this compound.

References

EU Regulatory Status of Lilial in Cosmetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Brussels, Belgium - The European Union has enacted a comprehensive ban on the use of Butylphenyl methylpropional, commonly known as Lilial, in all cosmetic products. This measure, which took effect on March 1, 2022, is the culmination of a multi-year scientific evaluation that identified significant risks to human reproductive health. This technical guide provides an in-depth overview of the regulatory timeline, the scientific evidence that underpinned the ban, and the toxicological data that were central to the decision-making process.

Regulatory Timeline and Key Legislation

The regulation of Lilial in the EU has evolved over several years, culminating in a complete prohibition. The key regulatory milestones are outlined below:

DateRegulatory ActionKey DocumentSummary of Action
March 1, 2022 Full Ban Regulation (EU) 2021/1902Prohibited the placing on the market of cosmetic products containing Butylphenyl methylpropional.[1][2]
October 29, 2021 Amending Regulation Published Regulation (EU) 2021/1902Amended Annex II of the EU Cosmetics Regulation (EC) No 1223/2009 to include Lilial in the list of substances prohibited in cosmetic products.[1][2]
May 19, 2020 Classification as CMR 1B Commission Delegated Regulation (EU) 2020/1182Classified Butylphenyl methylpropional as a substance toxic to reproduction (Repr. 1B), mandating its eventual ban in cosmetics under the Cosmetics Regulation.[3]
May 10, 2019 Final SCCS Opinion SCCS/1591/17The Scientific Committee on Consumer Safety (SCCS) concluded that Lilial could not be considered safe for use in cosmetic products due to concerns over its reproductive toxicity.[4]
March 16, 2016 Revised SCCS Opinion SCCS/1540/14 (Revision)The SCCS reiterated its concerns about the safety of Lilial, highlighting the potential for reproductive toxicity.[4]

The final legislative action, Regulation (EU) 2021/1902, formally enshrined the ban of Lilial in cosmetic products, making it illegal to sell or make available any such products in the EU market from March 1, 2022.[1][2]

Scientific Rationale for the Ban: Reproductive Toxicity

The primary driver for the prohibition of Lilial was its classification as a substance toxic for reproduction (Category 1B) under the EU's Classification, Labelling and Packaging (CLP) Regulation. This classification was based on a comprehensive review of toxicological data by the European Chemicals Agency's (ECHA) Committee for Risk Assessment (RAC) and the SCCS.

The SCCS, in its final opinion (SCCS/1591/17), concluded that a safe concentration of Lilial in cosmetic products could not be determined. The committee's risk assessment identified a significant concern for reproductive toxicity, particularly affecting the male reproductive system.

Key Toxicological Findings

The decision to ban Lilial was based on evidence from multiple animal studies that demonstrated adverse effects on reproductive organs and developmental toxicity. The most critical findings are summarized in the tables below.

Table 1: Summary of Key Reproductive and Developmental Toxicity Studies on Lilial

Study TypeSpeciesKey FindingsNOAEL (No Observed Adverse Effect Level)
Extended One-Generation Reproductive Toxicity Study (OECD 416)RatTesticular atrophy, decreased sperm count and motility, reduced fertility.Systemic Toxicity: 5 mg/kg bw/day
Developmental Toxicity Study (OECD 414)RatReduced fetal body weight at maternally toxic doses.Developmental Toxicity: 4.5 mg/kg bw/day[5]

Table 2: Quantitative Data from Key Toxicity Studies

Study EndpointSpeciesDose Levels Tested (mg/kg bw/day)Observed Effects at Different Dose Levels
Reproductive Performance Rat0, 5, 15, 45At 45 mg/kg bw/day: testicular atrophy, decreased epididymal sperm counts, and reduced fertility in males.
Developmental Toxicity Rat0, 5, 15, 45At 45 mg/kg bw/day: decreased fetal body weights. Maternal toxicity (reduced body weight gain) was also observed at this dose.

The SCCS determined that the margin of safety for the use of Lilial in cosmetics was insufficient to protect consumers from the risk of reproductive toxicity. The No Observed Adverse Effect Level (NOAEL) for developmental toxicity was established at 4.5 mg/kg bw/day.[5]

Experimental Protocols

The toxicological studies that informed the regulatory decision were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Extended One-Generation Reproductive Toxicity Study (based on OECD Test Guideline 416)
  • Objective: To assess the effects of Lilial on male and female reproductive performance, including mating, fertility, gestation, and lactation, as well as the growth and development of the offspring.

  • Test Animals: Wistar rats.

  • Administration: Oral gavage.

  • Dosage: Multiple dose levels, including a control group.

  • Duration: Pre-mating, mating, gestation, and lactation periods for the parental (P) generation and through to sexual maturity for the first-filial (F1) generation.

  • Key Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, sperm parameters (motility, morphology, and count), and detailed histopathology of reproductive organs.

    • Offspring: Viability, clinical signs, body weight, and developmental landmarks.

Prenatal Developmental Toxicity Study (based on OECD Test Guideline 414)
  • Objective: To evaluate the potential of Lilial to cause adverse effects on the developing embryo and fetus following exposure to pregnant females.

  • Test Animals: Pregnant Wistar rats.

  • Administration: Oral gavage.

  • Dosage: At least three dose levels and a concurrent control group.

  • Duration: Throughout the period of major organogenesis.

  • Key Endpoints Evaluated:

    • Maternal Animals: Clinical signs, body weight, food consumption, and post-mortem examination of the uterus and its contents.

    • Fetuses: Viability, body weight, and detailed external, visceral, and skeletal examinations for malformations and variations.

Visualizations of Key Processes

Regulatory Pathway to Lilial Ban in the EU

Regulatory_Pathway cluster_SCCS Scientific Committee on Consumer Safety (SCCS) Assessment cluster_ECHA European Chemicals Agency (ECHA) Classification cluster_EC European Commission (EC) Action SCCS_2016 SCCS Opinion SCCS/1540/14 (revised) [Concerns over reproductive toxicity] SCCS_2019 Final SCCS Opinion SCCS/1591/17 [Conclusion: Not Safe] SCCS_2016->SCCS_2019 Further Data Submission & Review RAC_Opinion RAC Opinion [Recommendation for Repr. 1B classification] SCCS_2019->RAC_Opinion Provides Scientific Basis CMR_Classification Commission Delegated Regulation (EU) 2020/1182 [Official CMR 1B Classification] RAC_Opinion->CMR_Classification Leads to Ban_Regulation Commission Regulation (EU) 2021/1902 [Inclusion in Annex II - Ban] CMR_Classification->Ban_Regulation Triggers Implementation Implementation of Ban [March 1, 2022] Ban_Regulation->Implementation Effective Date

Caption: Regulatory workflow leading to the ban of Lilial in EU cosmetics.

Proposed Mechanism of Lilial-Induced Testicular Toxicity

Recent research suggests that the testicular toxicity of aromatic aldehydes like Lilial may not be mediated by direct interaction with hormone receptors but rather through a metabolic activation pathway that disrupts essential cellular processes in the testes.

Testicular_Toxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Impact Impact on Testicular Cells Lilial Lilial (Butylphenyl methylpropional) Benzoic_Acid Metabolism to p-tert-butylbenzoic acid Lilial->Benzoic_Acid Oxidation CoA_Conjugate Formation of p-tert-butylbenzoyl-CoA conjugate Benzoic_Acid->CoA_Conjugate Activation CoA_Depletion Impairment of CoA-dependent processes CoA_Conjugate->CoA_Depletion Leads to Spermatogenesis_Disruption Disruption of Spermatogenesis CoA_Depletion->Spermatogenesis_Disruption Causes Testicular_Atrophy Testicular Atrophy Spermatogenesis_Disruption->Testicular_Atrophy Results in

Caption: Hypothesized metabolic pathway for Lilial-induced testicular toxicity.

Conclusion

The European Union's prohibition of Lilial in cosmetic products is a regulatory action firmly grounded in a comprehensive scientific assessment of its toxicological profile. The classification of Lilial as a substance toxic to reproduction (Repr. 1B) was the critical determinant, leading to its inclusion in the list of banned substances under the EU Cosmetics Regulation. The available data from animal studies clearly indicated a risk of adverse effects on the male reproductive system and on fetal development, for which a safe level of exposure from cosmetic use could not be established. This case serves as a clear example of the EU's precautionary approach to consumer safety in the cosmetics sector, prioritizing the protection of human health from substances with proven long-term health risks. Researchers, scientists, and drug development professionals should be aware of this regulatory precedent and the underlying scientific data when evaluating the safety of new and existing chemical entities.

References

The Historical Use of Liral in Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liral®, also known by its IUPAC name 3-(4-tert-Butylphenyl)-2-methylpropanal and INCI name Butylphenyl Methylpropional, is a synthetic aromatic aldehyde that was a cornerstone of the fragrance industry for decades.[1][2] Its powerful, fresh, and floral scent, reminiscent of lily-of-the-valley, made it a versatile and widely used ingredient in a vast array of consumer products, from fine fragrances to household cleaners.[2][3] However, mounting toxicological evidence, particularly concerning its reproductive toxicity, led to stringent regulatory restrictions and its eventual ban in major markets, compelling a significant reformulation effort across the fragrance and consumer product industries.[2][4] This technical guide provides an in-depth review of the historical use of this compound in fragrance formulations, its chemical properties, toxicological profile, and the experimental protocols that defined its safety assessment.

Chemical and Physical Properties

This compound is a racemic mixture of two enantiomers, with the (R)-enantiomer primarily responsible for its characteristic floral odor.[2] It is a colorless to pale yellow liquid with a molecular formula of C14H20O.[5] As an aldehyde, this compound is susceptible to oxidation over time but was considered relatively stable in various formulations, including alkaline media like soap.[5]

Table 1: Physicochemical Properties of this compound (Butylphenyl Methylpropional)

PropertyValueReference
CAS Number 80-54-6[2]
Molecular Formula C14H20O[5]
Molecular Weight 204.31 g/mol [5]
Appearance Colorless to pale yellow liquid[5]
Odor Profile Fresh, floral, lily-of-the-valley[2]

Historical Use and Concentration in Formulations

Prior to its ban, this compound was a key component in creating floral and fresh scents. Its versatility allowed for its incorporation into a wide range of product types. The International Fragrance Association (IFRA) had set concentration limits for its use, and cosmetic regulations in regions like the European Union required its declaration on ingredient lists if it exceeded certain thresholds.[4]

Table 2: Historical Usage and Regulatory Limits of this compound

Product CategoryTypical Historical Use Concentration (%)EU Labeling Threshold (%)Reference
Hydroalcoholic-based fragrances (e.g., Perfume, Eau de Toilette)Up to 1.90.001 (leave-on)[6]
Aftershave lotionsUp to 0.60.001 (leave-on)[6]
Deodorants0.090.001 (leave-on)[7]
Creams, LotionsUp to 0.120.001 (leave-on)[6]
Shampoos, SoapsNot specified, but used0.01 (rinse-off)[4]
Household Cleaners, DetergentsNot specified, but usedN/A[3]

Toxicological Profile and Safety Assessment

The safety of this compound has been extensively evaluated, with a focus on skin sensitization and reproductive toxicity. These assessments ultimately led to its reclassification and subsequent ban in many jurisdictions.

Skin Sensitization

This compound is recognized as a skin sensitizer in humans.[3] Allergic contact dermatitis has been reported, and due to its allergenic potential, it was included in the list of 26 declarable fragrance allergens in the EU.[8]

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

Reproductive Toxicity

The most significant concern that led to the ban of this compound is its classification as a substance toxic to reproduction. Animal studies, particularly in rats, demonstrated adverse effects on the male reproductive system.[5]

Experimental Protocol: Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443)

This study is designed to evaluate the effects of a substance on reproductive and developmental parameters. In the pivotal studies for this compound, Wistar rats were administered the substance orally.

  • Dosing: Graduated doses were administered to male and female rats. In a 90-day study, dose levels included ≥25 mg/kg bw/day.[5] One-generation range-finding studies showed male fertility was markedly affected at doses starting from 25 mg/kg bw/day.[6]

  • Parameters Assessed: The studies evaluated effects on fertility, testicular weight, sperm count and morphology, and histopathology of the testes.[6]

  • Key Findings: Testicular toxicity, including reduced organ weight and degeneration, and spermatotoxic effects like reduced sperm counts and increased abnormal sperm, were observed.[6]

  • NOAEL (No Observed Adverse Effect Level): For systemic toxicity, a NOAEL of 5 mg/kg bw/day was established. For reproductive effects in male rats, the NOAEL was determined to be 25 mg/kg bw/day.[5] Based on these findings, the Risk Assessment Committee (RAC) of the European Chemicals Agency (ECHA) concluded that this compound should be classified as a CMR (Carcinogenic, Mutagenic, or Reprotoxic) 1B substance.[4]

Table 3: Summary of Key Toxicological Data for this compound

EndpointSpeciesKey FindingNOAELReference
Skin Sensitization HumanKnown contact allergenN/A[3]
Acute Oral Toxicity RatModerate toxicityLD50: 1390 mg/kg bw[9]
Reproductive Toxicity (Male) RatTesticular toxicity, reduced fertility25 mg/kg bw/day[5]
Systemic Toxicity RatEffects on liver and kidneys5 mg/kg bw/day[5]

Signaling Pathways in this compound-Induced Skin Sensitization

While the exact molecular mechanisms of this compound-induced skin sensitization are not fully elucidated, the activation of the Keap1-Nrf2 and NF-κB signaling pathways is a key event in chemical-induced skin sensitization. Chemical sensitizers can induce oxidative stress in skin cells, leading to the activation of these pathways, which in turn regulate inflammatory and antioxidant responses.

G Potential Signaling Pathway in this compound-Induced Skin Sensitization This compound This compound Exposure SkinCell Skin Cell (e.g., Keratinocyte) This compound->SkinCell ROS Oxidative Stress (ROS) SkinCell->ROS Keap1 Keap1 ROS->Keap1 inactivates IKK IKK ROS->IKK activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds NFkB NF-κB Nrf2->NFkB inhibits AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes activates transcription AntioxidantGenes->ROS reduces IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB->Nrf2 inhibits InflammatoryGenes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB->InflammatoryGenes activates transcription Sensitization Skin Sensitization InflammatoryGenes->Sensitization

Caption: Crosstalk between Nrf2 and NF-κB pathways in chemical-induced skin sensitization.

Analytical Methodologies

The detection and quantification of this compound in cosmetic products are typically performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation of this compound from other fragrance components and its precise measurement, which is crucial for regulatory compliance and safety assessment.

Experimental Workflow: GC-MS Analysis of this compound in a Cosmetic Product

G Workflow for GC-MS Analysis of this compound Sample Cosmetic Sample Extraction Solvent Extraction (e.g., with ethanol) Sample->Extraction Filtration Filtration Extraction->Filtration GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Filtration->GCMS Separation Separation of Analytes GCMS->Separation Detection Detection & Identification (Mass Spectrum) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result This compound Concentration Quantification->Result

Caption: A typical workflow for the analysis of this compound in cosmetic samples using GC-MS.

Conclusion

This compound, once a ubiquitous and celebrated fragrance ingredient, now serves as a significant case study in the evolving landscape of chemical safety and regulation in the consumer products industry. Its history highlights the importance of continuous toxicological evaluation and the profound impact that regulatory decisions can have on product formulation. For researchers and scientists, the story of this compound underscores the need for robust experimental data and a deep understanding of toxicological pathways to ensure the safety of ingredients used in everyday products. The transition away from this compound has spurred innovation in the development of safer and equally effective fragrance alternatives, marking a new chapter in the art and science of perfumery.

References

Methodological & Application

Application Note: Quantitative Analysis of Liral in Cosmetic Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of Liral (also known as Lyral®), a common fragrance ingredient, in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with the chemical name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde, is a fragrance allergen, and its presence in consumer products is regulated in many regions.[1][2] This protocol provides a comprehensive guide for sample preparation, instrument parameters, and data analysis, enabling accurate and reproducible quantification of this compound for quality control, regulatory compliance, and safety assessment in the cosmetic and drug development industries.

Introduction

This compound (CAS No. 31906-04-4) is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, lotions, and soaps, to impart a floral, lily-of-the-valley scent.[1][2] However, this compound has been identified as a skin allergen, leading to contact dermatitis in sensitized individuals. Consequently, regulatory bodies have established concentration limits for its use in cosmetic formulations to protect consumers. Accurate and reliable analytical methods are therefore essential for manufacturers to ensure their products comply with these regulations and to guarantee consumer safety.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[3][4] Its high sensitivity and selectivity make it the method of choice for analyzing fragrance allergens like this compound, even at low concentrations.[3] This application note presents a validated GC-MS method employing a liquid-liquid extraction (LLE) sample preparation protocol for the quantitative analysis of this compound in various cosmetic formulations.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of fragrance allergens in cosmetics.[1][2]

Reagents and Materials:

  • Methyl tert-butyl ether (MTBE), GC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL amber centrifuge tubes

  • Hulamixer® sample mixer or equivalent

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials with inserts

Procedure:

  • Weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.

  • Mix the sample for 30 minutes using a Hulamixer® or by vigorous shaking to ensure thorough extraction of this compound into the organic phase.

  • Add 5 g of anhydrous sodium sulfate to remove water from the organic phase.

  • Centrifuge the mixture for 30 minutes at 3000 x g to separate the phases and pellet any solid material.

  • Carefully collect the supernatant (organic phase) and filter it through a 0.45 µm syringe filter.

  • Transfer an aliquot of the filtered extract into a GC vial for analysis. For quantitative analysis, a precise volume should be transferred and an internal standard may be added at this stage.

GC-MS Instrumentation and Parameters

The following instrumental parameters are based on a validated method for fragrance allergen analysis and are suitable for the quantification of this compound.[1][2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Conditions:

  • Column: VF-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection: 2.0 µL in pulsed splitless mode.[1]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[1][2]

    • Ramp 1: Increase to 125 °C at a rate of 3 °C/min.[1][2]

    • Ramp 2: Increase to 230 °C at a rate of 7 °C/min.[1][2]

    • Ramp 3: Increase to 300 °C at a rate of 20 °C/min.[1][2]

    • Final hold: 300 °C for 5 minutes.[1][2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

  • Ions to Monitor for this compound:

    • Quantifier ion: m/z 43

    • Qualifier ions: m/z 81, 93

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

Data Presentation

The performance of the described method for the analysis of fragrance allergens, including this compound, has been validated.[1] The quantitative data presented below is indicative of the expected performance of this method.

Table 1: Method Validation Parameters for this compound Analysis

ParameterTypical Value/Range
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)2 - 20 µg/g
Intra-day Recovery84.4% - 119%
Inter-day Recovery84.4% - 119%
Coefficient of Variation (CV)< 13.5%

Data is based on the validation of a multi-allergen method that includes this compound.[1]

Visualizations

Liral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Cosmetic Sample (0.5 g) add_solvents Add 5 mL DI Water and 5 mL MTBE sample->add_solvents mix Mix for 30 min add_solvents->mix add_drying_agent Add 5 g Anhydrous Na2SO4 mix->add_drying_agent centrifuge Centrifuge at 3000 x g for 30 min add_drying_agent->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter vial Transfer to GC Vial filter->vial injection Inject 2 µL (Pulsed Splitless) vial->injection separation GC Separation (VF-5ms column) injection->separation detection MS Detection (EI, SIM Mode) m/z 43, 81, 93 separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Report this compound Concentration quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Liral_Chemical_Structure This compound

Caption: Chemical Structure of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in a variety of cosmetic products. The liquid-liquid extraction procedure is effective for isolating this compound from complex matrices, and the specified GC-MS parameters ensure excellent chromatographic separation and selective detection. This method is suitable for routine quality control, regulatory compliance monitoring, and research applications in the cosmetic and pharmaceutical industries. By implementing this protocol, laboratories can confidently and accurately determine the concentration of this compound, contributing to product safety and regulatory adherence.

References

Application Notes and Protocols for Hydroxycitronellal Sensitization Patch Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for patch testing to assess sensitization to hydroxycitronellal, a common fragrance allergen. The information is intended for use in research, clinical, and drug development settings to identify and characterize allergic contact dermatitis (ACD) to this substance.

Introduction

Hydroxycitronellal (HICC) is a widely used fragrance ingredient found in a variety of consumer products, including perfumes, deodorants, soaps, and lotions. It is a known skin sensitizer and a frequent cause of allergic contact dermatitis. Patch testing is the gold standard diagnostic tool for identifying individuals sensitized to hydroxycitronellal. This document outlines the standardized procedures for preparing, applying, and interpreting patch tests for HICC sensitization.

Data Presentation: Quantitative Data on Hydroxycitronellal Patch Testing

The following tables summarize key quantitative data related to hydroxycitronellal patch testing.

Table 1: Recommended Patch Test Concentration and Vehicle

AllergenConcentrationVehicle
Hydroxycitronellal1.0% - 5.0%Petrolatum (Pet.)

Note: While a range of concentrations has been used in studies, a concentration of 1.0% in petrolatum is commonly used in fragrance series. Higher concentrations up to 5% have been used in human maximization studies to induce sensitization.

Table 2: International Contact Dermatitis Research Group (ICDRG) Patch Test Reaction Scoring Criteria

ScoreInterpretationClinical Description
- NegativeNo reaction.
?+ Doubtful ReactionFaint macular erythema only.
+ Weak (Non-vesicular) Positive ReactionErythema, infiltration, possibly papules.
++ Strong (Vesicular) Positive ReactionErythema, infiltration, papules, vesicles.
+++ Extreme Positive ReactionIntense erythema, infiltration, coalescing vesicles, bullous reaction.
IR Irritant ReactionVaries from erythematous, scaly, or glazed appearance to erosions or necrosis. Often has a sharp border.

Table 3: Sensitization Rates for Hydroxycitronellal

Study PopulationTest ConcentrationSensitization RateCitation
Panelists in Human Maximization Test5%0% (0/25) in two separate panels[1]
Panelists in Human Maximization Test10%8% (2/25) in one test, 0% in another[1]
Panelists in Human Maximization Test12%Varied, with sensitization in 8 of 11 tests[1]
Patients with suspected ACD (Fragrance Mix I)Standard Series7.3% (Europe, 2013/14)[2]
Patients with suspected ACD (Fragrance Mix II)Standard Series3.8% (Europe, 2013/14)[2]

Note: Fragrance Mix I and II are screening tools for fragrance allergy, but do not contain hydroxycitronellal. The data provides context for the prevalence of fragrance allergies in general. Specific prevalence for hydroxycitronellal can vary by population and geography.

Experimental Protocols

Protocol 1: Preparation of Hydroxycitronellal Patch Test Allergen

Objective: To prepare a standardized concentration of hydroxycitronellal in petrolatum for patch testing.

Materials:

  • Hydroxycitronellal (CAS No. 107-75-5)

  • White Petrolatum, USP

  • Glass mortar and pestle or ointment mill

  • Analytical balance

  • Spatula

  • Labeled syringes for dispensing

Procedure:

  • Calculate the required amounts of hydroxycitronellal and petrolatum to achieve the desired final concentration (e.g., 1.0% w/w).

  • Accurately weigh the petrolatum and place it in the mortar.

  • Accurately weigh the hydroxycitronellal.

  • Levigate the hydroxycitronellal with a small amount of the petrolatum until a smooth, uniform mixture is formed.

  • Gradually incorporate the remaining petrolatum in portions, mixing thoroughly after each addition to ensure homogeneity.

  • For larger batches, use an ointment mill for final homogenization.

  • Transfer the final preparation into labeled syringes.

  • Store the prepared allergen at 4°C, protected from light, as recommended for patch test materials.[3]

Protocol 2: Patch Test Application and Reading using Finn Chambers

Objective: To apply and evaluate patch tests for hydroxycitronellal sensitization according to established guidelines.[4]

Materials:

  • Prepared hydroxycitronellal allergen in petrolatum (1.0%)

  • Finn Chambers on Scanpor® tape (8 mm)[1]

  • Control: Petrolatum, USP

  • Skin marker pen

  • Reading plate (optional)

Procedure:

Day 0 (D0): Patch Application

  • Ensure the patient's upper back is clean, dry, and free of hair and skin lesions. If necessary, clean the area with alcohol.[1]

  • Identify the test sites on the upper back, avoiding the midline of the spine.

  • Dispense approximately 20 mg of the 1.0% hydroxycitronellal in petrolatum into an 8 mm Finn Chamber.[3][4] This corresponds to a dose of approximately 40 mg/cm².[3]

  • Dispense the petrolatum control into a separate chamber.

  • Carefully apply the strip of Finn Chambers to the patient's back, ensuring good adhesion of the tape.[1]

  • Press each chamber gently to ensure even distribution of the allergen against the skin.[1]

  • Instruct the patient to keep the patch test area dry and to avoid excessive sweating or activities that could dislodge the patches for the next 48 hours.

Day 2 (D2): Patch Removal and First Reading

  • After 48 hours, carefully remove the patch test panels.

  • Mark the test sites with a skin marker for identification at subsequent readings.

  • Allow the skin to rest for at least 20-30 minutes before the first reading to allow any pressure-related erythema to subside.

  • Read the test sites and score the reactions according to the ICDRG criteria (see Table 2).

Day 3 (D3) or Day 4 (D4): Second Reading

  • The patient returns for a second reading 72 to 96 hours after the initial application.

  • Score the reactions at each test site again using the ICDRG criteria. This reading is crucial as allergic reactions can be delayed.[5]

Day 7 (D7): Optional Third Reading

  • In some cases, a third reading at D7 may be performed to detect late-developing reactions.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Hydroxycitronellal Patch Testing cluster_D0 Day 0: Application cluster_D2 Day 2: Removal & First Reading cluster_D3_D4 Day 3/4: Second Reading cluster_D7 Day 7: Optional Final Reading prep Prepare 1.0% Hydroxycitronellal in Petrolatum apply Apply Allergen to Finn Chambers on Patient's Back prep->apply instruct Instruct Patient on Patch Care (Keep Dry) apply->instruct remove Remove Patches (after 48 hours) instruct->remove mark Mark Test Sites remove->mark read1 First Reading (D2) (Score using ICDRG) mark->read1 read2 Second Reading (D3/D4) (Score using ICDRG) read1->read2 read3 Optional Third Reading (D7) (Score for late reactions) read2->read3

Caption: Workflow for hydroxycitronellal patch testing.

Signaling_Pathway Signaling Pathway of Hydroxycitronellal-Induced Allergic Contact Dermatitis cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node cluster_reexposure Skin (Re-exposure) HICC Hydroxycitronellal (Hapten) Haptenation Hapten-Protein Complex (Immunogen) HICC->Haptenation Protein Skin Protein (Carrier) Protein->Haptenation APC Antigen Presenting Cell (e.g., Langerhans Cell) Haptenation->APC Uptake & Processing APC_migrates Migrating APC APC->APC_migrates Migration T_Cell Naive T-Cell Activated_T_Cell Sensitized Effector/ Memory T-Cell T_Cell->Activated_T_Cell Activation & Clonal Expansion Activated_T_Cell2 Recruited Memory T-Cells Activated_T_Cell->Activated_T_Cell2 Circulation APC_migrates->T_Cell Antigen Presentation HICC2 Hydroxycitronellal Haptenation2 Hapten-Protein Complex HICC2->Haptenation2 Haptenation2->Activated_T_Cell2 Recognition Cytokines Release of Cytokines (e.g., IFN-γ, IL-17) Activated_T_Cell2->Cytokines Inflammation Inflammation & Dermatitis (Erythema, Edema, Vesicles) Cytokines->Inflammation

References

Application Notes and Protocols: Estrogen and Androgen Receptor Binding Assays for Lilial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, also known as p-tert-butyl-alpha-methylhydrocinnamic aldehyde or p-BMHCA, is a synthetic fragrance ingredient that has come under scientific and regulatory scrutiny due to its classification as a reproductive toxicant.[1][2] Concerns have been raised regarding its potential to act as an endocrine disruptor, specifically through interaction with estrogen and androgen receptors.[3][4] These application notes provide an overview of the current understanding of Lilial's interaction with these receptors and present detailed protocols for assessing such interactions.

The following sections provide detailed protocols for both competitive binding assays and reporter gene assays, which are standard methods for characterizing the interaction of compounds with nuclear receptors. These protocols are based on established methodologies and can be adapted for the specific analysis of Lilial and its metabolites.

Data Presentation

As no specific IC50 or Ki values from competitive binding assays for Lilial are publicly available, the following table summarizes the available qualitative data from a reporter gene assay study.

Table 1: Summary of Estrogen and Androgen Receptor Activity for Lilial

Assay TypeReceptorCell LineEndpointResultConcentrationCitation
Reporter Gene AssayEstrogen ReceptorHeLa9903Agonistic ActivityNo significant activationup to 100 µM[5]
Reporter Gene AssayAndrogen ReceptorMDA-kb2Agonistic ActivityNo significant activationup to 100 µM[5]

Signaling Pathways

The following diagrams illustrate the general signaling pathways for estrogen and androgen receptors.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_HSP ER-HSP Complex E2->ER_HSP Binding & HSP Dissociation ER Estrogen Receptor (ER) ER_Dimer ER Dimerization ER->ER_Dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription

Caption: Estrogen Receptor Signaling Pathway.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone (T) 5aR 5α-reductase T->5aR DHT Dihydrotestosterone (DHT) 5aR->DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binding & HSP Dissociation AR Androgen Receptor (AR) AR_Dimer AR Dimerization AR->AR_Dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the binding affinity and functional activity of a test compound, such as Lilial, with the estrogen and androgen receptors.

Protocol 1: Estrogen Receptor (ERα) Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human estrogen receptor alpha (ERα).

Workflow Diagram:

ER_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - ERα Protein - Radiolabeled Estradiol ([³H]E2) - Test Compound (Lilial) - Assay Buffer Start->Prepare_Reagents Incubation Incubate ERα with [³H]E2 and varying concentrations of Lilial Prepare_Reagents->Incubation Separation Separate Receptor-Bound from Unbound [³H]E2 (e.g., Hydroxylapatite) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Data_Analysis Data Analysis: - Plot competition curve - Calculate IC50 and Ki Measurement->Data_Analysis End End Data_Analysis->End

Caption: ER Competitive Binding Assay Workflow.

Materials:

  • Human recombinant ERα protein

  • [³H]-17β-Estradiol (Radioligand)

  • Unlabeled 17β-Estradiol (Reference Compound)

  • Lilial (Test Compound)

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Wash Buffer (e.g., Tris-HCl with 0.1% Triton X-100)

  • Scintillation fluid

  • 96-well filter plates and collection plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled 17β-estradiol and Lilial in the assay buffer. A typical concentration range for the reference compound is 10⁻¹¹ to 10⁻⁶ M, and for a test compound with unknown affinity, a wider range (e.g., 10⁻⁹ to 10⁻³ M) is recommended.

    • Dilute the [³H]-17β-estradiol in assay buffer to a final concentration of approximately 0.5-1.0 nM.

    • Dilute the ERα protein in assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Serial dilutions of the test compound (Lilial) or reference compound (17β-estradiol).

      • [³H]-17β-estradiol solution.

      • ERα protein solution.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol, e.g., 1 µM).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well and incubate on ice with intermittent shaking for 15-20 minutes. The HAP binds the receptor-ligand complex.

    • Transfer the contents of the plate to a filter plate and wash the wells with cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

This protocol is analogous to the ERα binding assay but uses components specific to the androgen receptor.

Workflow Diagram:

AR_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - AR Protein - Radiolabeled DHT ([³H]DHT) - Test Compound (Lilial) - Assay Buffer Start->Prepare_Reagents Incubation Incubate AR with [³H]DHT and varying concentrations of Lilial Prepare_Reagents->Incubation Separation Separate Receptor-Bound from Unbound [³H]DHT (e.g., Dextran-Coated Charcoal) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Data_Analysis Data Analysis: - Plot competition curve - Calculate IC50 and Ki Measurement->Data_Analysis End End Data_Analysis->End

Caption: AR Competitive Binding Assay Workflow.

Materials:

  • Human recombinant AR protein

  • [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-R1881 (Radioligand)

  • Unlabeled Dihydrotestosterone (Reference Compound)

  • Lilial (Test Compound)

  • Assay Buffer

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation fluid

  • Centrifuge

  • Scintillation counter

Procedure:

The procedure is similar to the ERα binding assay, with the key difference being the use of AR-specific reagents and a different separation method.

  • Reagent Preparation: Prepare reagents as in the ERα protocol, substituting AR protein, [³H]-DHT, and unlabeled DHT.

  • Assay Setup: Set up the assay in microcentrifuge tubes or a 96-well plate.

  • Incubation: Incubate at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • Add cold DCC suspension to each tube/well and incubate on ice for 10-15 minutes. The charcoal adsorbs the unbound radioligand.

    • Centrifuge the tubes/plate to pellet the charcoal.

  • Measurement of Radioactivity:

    • Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

    • Add scintillation fluid and count the radioactivity.

  • Data Analysis: Analyze the data as described for the ERα assay to determine IC50 and Ki values.

Protocol 3: Estrogen Receptor (ER) Transcriptional Activation Assay (Reporter Gene Assay)

This assay determines the functional agonistic or antagonistic activity of a test compound by measuring the activation of a reporter gene under the control of an estrogen-responsive element.

Workflow Diagram:

ER_Reporter_Workflow Start Start Cell_Culture Culture ER-positive cells (e.g., MCF-7) with an ERE-reporter construct Start->Cell_Culture Treatment Treat cells with varying concentrations of Lilial Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Cell_Lysis Lyse cells to release reporter enzyme (e.g., Luciferase) Incubation->Cell_Lysis Substrate_Addition Add substrate for the reporter enzyme Cell_Lysis->Substrate_Addition Measurement Measure reporter activity (e.g., Luminescence) Substrate_Addition->Measurement Data_Analysis Data Analysis: - Plot dose-response curve - Determine EC50 or IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: ER Reporter Gene Assay Workflow.

Materials:

  • An ER-positive cell line (e.g., MCF-7, T47D) stably or transiently transfected with an estrogen-responsive reporter plasmid (e.g., ERE-luciferase).

  • Cell culture medium and supplements.

  • 17β-Estradiol (Positive Control Agonist).

  • An ER antagonist (e.g., Fulvestrant) for antagonist mode.

  • Lilial (Test Compound).

  • Cell lysis buffer.

  • Reporter gene assay substrate (e.g., Luciferin for luciferase).

  • Luminometer.

Procedure:

  • Cell Culture and Plating:

    • Culture the reporter cell line under appropriate conditions.

    • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of Lilial or 17β-estradiol.

    • Antagonist Mode: Treat the cells with a fixed concentration of 17β-estradiol (typically at its EC50) in the presence of serial dilutions of Lilial.

  • Incubation:

    • Incubate the plate for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells according to the manufacturer's protocol for the reporter assay system.

    • Add the appropriate substrate to the cell lysate.

    • Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the reporter activity to a measure of cell viability if necessary.

    • Agonist Mode: Plot the reporter activity against the log concentration of the test compound to determine the EC50 (effective concentration to elicit a 50% maximal response).

    • Antagonist Mode: Plot the inhibition of the estradiol-induced reporter activity against the log concentration of the test compound to determine the IC50.

Protocol 4: Androgen Receptor (AR) Transcriptional Activation Assay (Reporter Gene Assay)

This assay is similar to the ER reporter assay but uses an AR-responsive system.

Materials:

  • An AR-positive cell line (e.g., MDA-kb2, LNCaP) stably or transiently transfected with an androgen-responsive reporter plasmid (e.g., ARE-luciferase).

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) (Positive Control Agonist).

  • An AR antagonist (e.g., Bicalutamide) for antagonist mode.

  • Lilial (Test Compound).

  • Cell lysis buffer.

  • Reporter gene assay substrate.

  • Luminometer.

Procedure:

The procedure is analogous to the ER reporter gene assay, substituting the AR-responsive cell line and AR-specific control compounds.

  • Cell Culture and Plating: Use an AR-responsive reporter cell line.

  • Treatment: Use DHT as the positive control agonist and an AR antagonist for the antagonist mode.

  • Incubation: Incubate for 24-48 hours.

  • Cell Lysis and Reporter Assay: Perform the reporter assay as described for the ER assay.

  • Data Analysis: Analyze the data to determine the EC50 for agonistic activity or the IC50 for antagonistic activity.

Conclusion

The provided protocols offer robust and standardized methods for evaluating the potential of Lilial to interact with estrogen and androgen receptors. While current data from reporter gene assays suggest a lack of agonistic activity, further investigation using competitive binding assays would provide a more complete toxicological profile by determining its direct binding affinity to these receptors. The application of these detailed methodologies will enable researchers and drug development professionals to conduct thorough assessments of Lilial and other compounds of interest for their potential endocrine-disrupting properties.

References

Application Notes and Protocols for Bioassay-Guided Fractionation in Perfume Allergen Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfumes and fragranced consumer products are complex mixtures of natural and synthetic chemicals, some of which can cause allergic contact dermatitis. Identifying the specific causative allergens within these intricate matrices is a significant challenge. Bioassay-guided fractionation is a powerful strategy to systematically isolate and identify bioactive compounds, in this case, allergens, from a complex mixture. This process involves separating the perfume into simpler fractions, testing the biological activity of these fractions, and then subjecting the most active fractions to further separation and testing until pure, active compounds are isolated. Subsequent chemical analysis of the purified active compounds allows for their definitive identification.

These application notes provide a detailed framework and experimental protocols for employing bioassay-guided fractionation to identify skin-sensitizing allergens in perfumes. The methodologies described integrate principles of chromatography, in vitro cell-based assays, and analytical chemistry.

I. Overall Workflow

The bioassay-guided fractionation process for identifying perfume allergens can be broken down into four key stages:

  • Sample Preparation & Initial Fractionation: The perfume sample is prepared and subjected to an initial chromatographic separation to yield a set of primary fractions with reduced complexity.

  • Bioassay Screening: The allergenic potential of each fraction is assessed using in vitro cell-based assays that measure key events in the skin sensitization pathway.

  • Iterative Fractionation & Bioassay: Fractions exhibiting significant allergenic activity are selected for further rounds of chromatographic separation and bioassay screening to enrich and isolate the active compounds.

  • Chemical Identification: The purified allergenic compounds are structurally elucidated using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 Stage 1: Preparation & Initial Fractionation cluster_1 Stage 2: Bioassay Screening cluster_2 Stage 3: Iterative Refinement cluster_3 Stage 4: Identification Perfume Perfume Sample Prep Sample Preparation (e.g., Dilution, Extraction) Perfume->Prep Frac1 Initial Chromatographic Fractionation (e.g., Column Chromatography) Prep->Frac1 Fractions Primary Fractions Frac1->Fractions Bioassay1 In Vitro Bioassay (e.g., Keratinocyte/DC Activation) ActiveFrac Active Fractions Bioassay1->ActiveFrac Fractions->Bioassay1 Frac2 Secondary Fractionation (e.g., HPLC) ActiveFrac->Frac2 Bioassay2 Bioassay of Sub-fractions Frac2->Bioassay2 PureCompound Purified Active Compound(s) Bioassay2->PureCompound Analysis Chemical Analysis (GC-MS, LC-MS) PureCompound->Analysis ID Identified Allergen Analysis->ID

Caption: Bioassay-guided fractionation workflow.

II. Experimental Protocols

A. Protocol 1: Sample Preparation and Initial Fractionation

This protocol describes the initial separation of a perfume sample into less complex fractions using column chromatography.

1. Materials:

  • Perfume sample

  • Silica gel (for column chromatography)

  • Solvents of varying polarity (e.g., n-hexane, diethyl ether, ethyl acetate, methanol)

  • Glass column for chromatography

  • Collection vials

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Dilute the perfume sample in a minimal amount of a non-polar solvent like n-hexane.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Sample Loading: Carefully load the diluted perfume sample onto the top of the silica gel column.

  • Elution: Begin elution with the least polar solvent (e.g., 100% n-hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., diethyl ether, then ethyl acetate, and finally methanol). For instance, a step gradient could be:

    • 100% n-hexane

    • 90:10 n-hexane:diethyl ether

    • 80:20 n-hexane:diethyl ether

    • ...and so on.

  • Fraction Collection: Collect eluting fractions of a defined volume (e.g., 10 mL) into separate vials.

  • Solvent Removal: Remove the solvent from each fraction using a rotary evaporator to yield the dried fractions.

  • Documentation: Weigh each dried fraction and record the total number of fractions obtained. Re-dissolve a known weight of each fraction in a suitable solvent (e.g., DMSO) for bioassay analysis.

B. Protocol 2: In Vitro Bioassay for Skin Sensitization

This protocol outlines a cell-based assay to screen the allergenic potential of the perfume fractions. It focuses on the activation of keratinocytes and dendritic cells, which are key events in the induction of skin sensitization.[1][2][3]

1. Rationale and Signaling Pathway:

Chemical sensitizers, or haptens, are typically small, reactive molecules. To initiate an allergic response, they must first penetrate the skin and bind to proteins, a process called haptenation. This modified protein is then recognized by the immune system. Keratinocytes, the primary cells of the epidermis, play a crucial role by responding to the chemical stress and releasing pro-inflammatory mediators, such as IL-18.[4] These signals, in turn, activate dendritic cells (DCs), which are antigen-presenting cells. Activated DCs upregulate co-stimulatory molecules like CD86 and migrate to the lymph nodes to prime T-cells, leading to sensitization.[1][2][3]

G cluster_skin Skin Epidermis cluster_immune Immune Response Hapten Perfume Allergen (Hapten) Protein Skin Protein Hapten->Protein Haptenation HaptenProtein Hapten-Protein Complex Keratinocyte Keratinocyte DC Dendritic Cell (DC) Keratinocyte->DC IL-18 Release TCell T-Cell DC->TCell Antigen Presentation (CD86 Upregulation) Sensitization Sensitization TCell->Sensitization HaptenProtein->DC Uptake & Processing

Caption: Key events in skin sensitization.

2. Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Human monocytic cell line as a dendritic cell precursor (e.g., U937, THP-1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)

  • Perfume fractions dissolved in DMSO

  • Positive control (e.g., a known sensitizer like cinnamaldehyde)

  • Negative control (e.g., vehicle - DMSO)

  • Reagents for endpoint analysis (e.g., antibodies for flow cytometry, ELISA kits)

3. Procedure (using a co-culture model): [1][2]

  • Cell Culture: Culture keratinocytes and dendritic cell precursors according to standard protocols. Differentiate monocytic cells into a DC-like phenotype if necessary (e.g., using PMA and IL-4/GM-CSF for THP-1 cells).

  • Co-culture Setup: Seed keratinocytes in a multi-well plate. After adherence, add the dendritic cells to create a co-culture system.

  • Exposure: Treat the co-culture with various concentrations of the re-dissolved perfume fractions. Include positive and negative controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Endpoint Measurement:

    • Keratinocyte Activation: Measure the release of IL-18 into the cell culture supernatant using an ELISA kit.[4]

    • Dendritic Cell Activation: Harvest the dendritic cells and analyze the surface expression of CD86 using flow cytometry.

  • Data Analysis: Calculate the stimulation index (SI) for each endpoint relative to the negative control. A fraction is considered active if it induces a significant, dose-dependent increase in the measured endpoints above a predefined threshold (e.g., SI > 1.5 for CD86 expression).

C. Protocol 3: Iterative Fractionation (Sub-fractionation)

This protocol describes the further purification of active fractions identified in Protocol 2. High-Performance Liquid Chromatography (HPLC) is often used for this step due to its higher resolution.

1. Materials:

  • Active dried perfume fraction(s)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Collection vials

2. Procedure:

  • Method Development: Develop an HPLC method to separate the components within the active fraction. This involves selecting the appropriate column and optimizing the mobile phase gradient and flow rate.

  • Sample Preparation: Dissolve a known amount of the active fraction in the mobile phase.

  • Injection and Fractionation: Inject the sample onto the HPLC system and collect fractions based on the elution of peaks from the detector.

  • Solvent Removal and Bioassay: Remove the solvent from each sub-fraction and test their activity using the bioassay described in Protocol 2.

  • Iteration: Repeat the process of fractionation and bioassay until a single, pure active compound is isolated.

D. Protocol 4: Chemical Identification of Active Compounds

This protocol outlines the use of GC-MS for the identification of the purified allergenic compounds. GC-MS is well-suited for the analysis of volatile and semi-volatile compounds commonly found in perfumes.[5][6][7] For non-volatile or thermally labile compounds, LC-MS can be used as a complementary technique.[8][9][10]

1. Materials:

  • Purified active compound(s)

  • GC-MS system

  • Appropriate GC column (e.g., HP-5MS)[11]

  • Helium carrier gas

  • Reference standards of known fragrance allergens

  • Mass spectral library (e.g., NIST)

2. Procedure:

  • Sample Preparation: Dissolve the purified active compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component.

  • GC Parameters:

    • Injector: Pulsed splitless mode.[12]

    • Oven Temperature Program: A typical program might be an initial hold at 60°C, followed by a ramp to 300°C.[12]

    • Total Run Time: Approximately 30-40 minutes.[6]

  • Data Analysis:

    • Compare the retention time and mass spectrum of the unknown compound with those of reference standards.

    • Search the mass spectrum against a spectral library to tentatively identify the compound.

  • Quantification: Once identified, the concentration of the allergen in the original perfume can be determined by creating a calibration curve with a certified reference standard.

III. Data Presentation

Quantitative data from the bioassay-guided fractionation process should be summarized in clear, structured tables.

Table 1: Bioactivity of Primary Perfume Fractions

Fraction IDWeight (mg)Concentration Tested (µg/mL)Keratinocyte Activation (IL-18 Fold Increase)Dendritic Cell Activation (CD86 SI)Activity
F1150.2501.21.1-
F288.5501.51.3-
F3212.8504.83.5+++
F4121.0502.11.8+
F595.3501.11.0-

Activity Score: - (Inactive), + (Weakly Active), ++ (Moderately Active), +++ (Strongly Active)

Table 2: Bioactivity of Sub-fractions from Active Fraction F3

Sub-fraction IDConcentration Tested (µg/mL)Dendritic Cell Activation (CD86 SI)Activity
F3-1251.2-
F3-2251.4-
F3-3255.2+++
F3-4251.8+
F3-5251.1-

Table 3: GC-MS Identification and Quantification of Known Allergens

AllergenRetention Time (min)Key Mass Ions (m/z)Concentration in Perfume (mg/kg)Regulatory Limit (mg/kg)
Linalool10.593, 71, 1211500100
Limonene11.268, 93, 136850100
Geraniol12.869, 93, 123300100
Cinnamaldehyde14.1131, 103, 7750100

Note: The data in these tables are illustrative examples.

IV. Conclusion

Bioassay-guided fractionation is a methodical and effective approach for deconvoluting the complexity of perfumes to identify specific compounds responsible for allergic reactions. By combining chromatographic separation with relevant in vitro bioassays, researchers can pinpoint causative agents that might otherwise be missed in broad-spectrum analyses. The protocols and frameworks provided here offer a comprehensive guide for scientists in the fields of toxicology, dermatology, and product development to enhance the safety assessment of fragranced products.

References

Application Notes and Protocols for Liral Cytotoxicity Screening Using the Resazurin Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Liral, a common fragrance ingredient, using the resazurin cell viability assay. This information is intended to guide researchers in the fields of toxicology, dermatology, and cosmetic science in evaluating the potential adverse effects of fragrance compounds on skin cells.

Introduction to this compound and Cytotoxicity Screening

This compound, also known as hydroxycitronellal, is a widely used synthetic fragrance ingredient with a floral scent reminiscent of lily of the valley. Due to its prevalence in cosmetics, perfumes, and other personal care products, evaluating its potential for skin sensitization and cytotoxicity is a critical aspect of product safety assessment. Cell viability assays are essential in vitro tools for determining the concentration at which a substance exhibits toxic effects on cells. The resazurin assay is a sensitive, reliable, and straightforward method for measuring cell viability and is well-suited for high-throughput screening of compounds like this compound.

The principle of the resazurin assay is based on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin by metabolically active cells.[1] This conversion is carried out by mitochondrial dehydrogenases in viable cells.[1] The amount of resorufin produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[1]

Experimental Protocols

Cell Culture and Maintenance

Based on existing literature indicating the cytotoxic effects of fragrance compounds on keratinocytes, the human keratinocyte cell line HaCaT is recommended for this protocol.[2][3]

  • Cell Line: HaCaT (immortalized human keratinocytes)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a 100 mM stock solution of this compound (Hydroxycitronellal, CAS No. 107-75-5) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Resazurin Assay Protocol for this compound Cytotoxicity
  • Cell Seeding:

    • Trypsinize and count HaCaT cells.

    • Seed the cells in a 96-well clear-bottom black plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells in medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • Resazurin Incubation:

    • Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).

    • After the treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the cytotoxicity of this compound on HaCaT cells after a 48-hour exposure, as determined by the resazurin assay.

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1095.3 ± 4.8
2582.1 ± 6.1
5051.7 ± 3.9
10023.4 ± 2.5
2008.9 ± 1.7

IC50 Value at 48 hours: Approximately 50 µM

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Resazurin Assay cluster_3 Data Analysis A Seed HaCaT cells in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B D Treat cells with This compound dilutions B->D C Prepare this compound working solutions C->D E Incubate for 24, 48, or 72h D->E F Add Resazurin solution to wells E->F G Incubate for 2-4h (protected from light) F->G H Measure fluorescence (Ex: 560nm, Em: 590nm) G->H I Calculate % Cell Viability H->I J Determine IC50 value I->J

Caption: Experimental workflow for this compound cytotoxicity screening.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

While the precise signaling pathway of this compound-induced cytotoxicity is not fully elucidated, exposure to chemical stressors like fragrance aldehydes often leads to an increase in intracellular Reactive Oxygen Species (ROS), triggering oxidative stress-mediated apoptosis.[4]

G cluster_0 Cellular Exposure cluster_1 Oxidative Stress cluster_2 MAPK Signaling cluster_3 Apoptosis Cascade This compound This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito JNK ↑ JNK Activation ROS->JNK p38 ↑ p38 MAPK Activation ROS->p38 Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 JNK->Bax p38->Bax Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: CHO/HPRT Mutation Assay for Genotoxicity Testing of Liral

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liral (CAS No. 31906-04-4), also known as Lysmeral, is a common fragrance ingredient used in a variety of consumer products.[1][2][3][4] As with any chemical intended for widespread use, a thorough evaluation of its genotoxic potential is a critical component of its safety assessment. Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) of cells, which can lead to mutations and potentially cancer.[3]

The Chinese Hamster Ovary (CHO)/Hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay is a widely used in vitro test to assess the mutagenic potential of chemical substances. This assay is recommended by regulatory agencies, including the Organisation for Economic Co-operation and Development (OECD) under guideline 476, as part of a standard battery of tests for genotoxicity.[5][6][7] The CHO/HPRT assay is capable of detecting various types of genetic alterations, including point mutations and small deletions.[5]

These application notes provide a detailed protocol for conducting the CHO/HPRT mutation assay to evaluate the genotoxicity of this compound. The information is intended for researchers, scientists, and drug development professionals involved in the safety assessment of chemical compounds.

Principle of the CHO/HPRT Assay

The CHO/HPRT assay utilizes the CHO-K1 cell line and is based on the detection of forward mutations at the HPRT gene locus, which is located on the X chromosome.[5][8] The HPRT enzyme plays a key role in the purine salvage pathway, which allows cells to recycle purines from the surrounding medium for DNA synthesis.

Wild-type cells with a functional HPRT enzyme can incorporate the purine analog 6-thioguanine (6-TG) into their DNA, leading to cytotoxicity and cell death. In contrast, cells that have undergone a mutation in the HPRT gene lack a functional HPRT enzyme. These mutant cells are unable to metabolize 6-TG and can therefore proliferate in a medium containing this selective agent.[5][7]

By treating CHO cells with a test substance like this compound and subsequently culturing them in the presence of 6-TG, the frequency of induced mutations at the HPRT locus can be determined by counting the number of surviving colonies.

Experimental Protocols

This protocol is based on the OECD Guideline 476 for the in vitro mammalian cell gene mutation test.[6]

Materials
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells

  • Test Substance: this compound (CAS: 31906-04-4)

  • Culture Medium: Ham's F12 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics (penicillin/streptomycin).

  • Selective Agent: 6-thioguanine (6-TG)

  • Metabolic Activation System (S9 mix): Post-mitochondrial fraction from the liver of rats treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Positive Controls:

    • Without S9 mix: Ethyl methanesulfonate (EMS)

    • With S9 mix: Benzo[a]pyrene (B[a]P) or 7,12-Dimethylbenz(a)anthracene (DMBA)

  • Negative/Vehicle Control: The solvent used to dissolve this compound (e.g., dimethyl sulfoxide - DMSO).

  • Other Reagents: Trypsin-EDTA, Phosphate Buffered Saline (PBS), Giemsa stain, methanol.

  • Equipment: Cell culture flasks, petri dishes, 96-well plates, incubator (37°C, 5% CO2), microscope, cell counter.

Experimental Workflow

CHO_HPRT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_expression Expression cluster_selection Selection & Analysis Cell_Culture CHO-K1 Cell Culture HAT_Cleansing HAT Medium Cleansing (Remove pre-existing mutants) Cell_Culture->HAT_Cleansing Treatment Treat cells with this compound (± S9 metabolic activation) HAT_Cleansing->Treatment Expression_Period Mutation Expression Period (Subculture for 7-9 days) Treatment->Expression_Period Positive_Control Positive Controls (EMS, B[a]P) Vehicle_Control Vehicle Control (e.g., DMSO) Mutant_Selection Plate cells in 6-TG selective medium Expression_Period->Mutant_Selection Cloning_Efficiency Plate cells in non-selective medium Expression_Period->Cloning_Efficiency Incubation Incubate for colony formation Mutant_Selection->Incubation Cloning_Efficiency->Incubation Stain_Count Stain and count colonies Incubation->Stain_Count Data_Analysis Calculate Mutant Frequency Stain_Count->Data_Analysis Genotoxicity_Signaling cluster_stress Cellular Stress cluster_damage DNA Damage cluster_response DNA Damage Response (DDR) cluster_outcome Cellular Outcome Genotoxicant Genotoxicant (e.g., this compound) DNA_Damage DNA Damage (e.g., adducts, breaks) Genotoxicant->DNA_Damage Sensors Sensors (e.g., ATM, ATR) DNA_Damage->Sensors activates Mutation Mutation (if repair fails) DNA_Damage->Mutation leads to Mediators Mediators (e.g., Chk1, Chk2) Sensors->Mediators phosphorylates Effectors Effectors (e.g., p53) Mediators->Effectors activates Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis (Cell Death) Effectors->Apoptosis

References

Application Notes and Protocols for Assessing the Skin Sensitization Potential of Lilial using the Local Lymph Node Assay (LLNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The murine Local Lymph Node Assay (LLNA) is a widely accepted in vivo method for assessing the skin sensitization potential of chemicals.[1][2] It has largely replaced traditional guinea pig methods, such as the guinea pig maximisation test and the Buehler test, due to improved animal welfare (fewer animals and less suffering) and the provision of quantitative data.[1] The principle of the LLNA is based on the understanding that skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application.[3][4] This proliferation can be measured, and the resulting data are used to determine the sensitization potential of a test substance. A Stimulation Index (SI) of greater than or equal to three (SI ≥ 3) is typically indicative of a sensitizing potential.

Lilial, also known as butylphenyl methylpropional (BMHCA), is a synthetic fragrance ingredient that has been identified as a skin sensitizer.[5][6][7] Due to its potential to cause allergic reactions and other toxicological concerns, its use in cosmetic products has been banned in the European Union and the United Kingdom.[2][5][8] This document provides detailed application notes and protocols for utilizing the LLNA to evaluate the skin sensitization potential of Lilial.

Data Presentation: Quantitative LLNA Data for Lilial

The skin sensitization potential of Lilial has been evaluated in several LLNA studies. The key endpoint for quantifying potency in the LLNA is the EC3 value, which is the estimated concentration of a substance required to produce a Stimulation Index of 3.[9] A lower EC3 value indicates a greater sensitizing potency.

Study Reference/SourceVehicleEC3 Value (%)Molar EC3 (M)Potency Classification
RIFM, 2009; Gerberick et al., 2005; Kern et al., 2010Not Specified2.90.14Moderate Sensitizer
SCCS/1540/14 (from Submission I)Dependent on solvent2.97 - 14.9Not SpecifiedSensitizer

Data compiled from publicly available scientific reports and regulatory documents.[6][10]

Signaling Pathway of Skin Sensitization

Skin sensitization is a complex immunological process initiated by the interaction of a low-molecular-weight chemical, known as a hapten, with skin proteins.[11][12][13] This process can be broadly divided into two phases: induction and elicitation.[7] The LLNA specifically measures events occurring during the induction phase.

G cluster_dermis Dermis/Lymphatics cluster_lymph_node Draining Lymph Node Hapten (Lilial) Hapten (Lilial) Skin Protein Skin Protein Hapten (Lilial)->Skin Protein Covalent Binding Hapten-Protein\nComplex Hapten-Protein Complex Skin Protein->Hapten-Protein\nComplex Keratinocyte\nActivation Keratinocyte Activation Hapten-Protein\nComplex->Keratinocyte\nActivation Stress Signals Langerhans\nCell (LC) Langerhans Cell (LC) Hapten-Protein\nComplex->Langerhans\nCell (LC) Uptake Keratinocyte\nActivation->Langerhans\nCell (LC) Cytokine Release Activated LC\nMigration Activated LC Migration Langerhans\nCell (LC)->Activated LC\nMigration Maturation T-Cell\nPriming T-Cell Priming Activated LC\nMigration->T-Cell\nPriming Antigen Presentation T-Cell\nProliferation T-Cell Proliferation T-Cell\nPriming->T-Cell\nProliferation Memory T-Cells Memory T-Cells T-Cell\nProliferation->Memory T-Cells

Caption: Signaling pathway of skin sensitization induction.

Experimental Workflow for the Local Lymph Node Assay (LLNA)

The following diagram outlines the typical workflow for conducting an LLNA study according to the OECD 429 guideline.

G Start Start Animal Acclimatization\n(CBA/Ca or CBA/J mice) Animal Acclimatization (CBA/Ca or CBA/J mice) Start->Animal Acclimatization\n(CBA/Ca or CBA/J mice) Dose Range Finding\n(Pre-screen test) Dose Range Finding (Pre-screen test) Animal Acclimatization\n(CBA/Ca or CBA/J mice)->Dose Range Finding\n(Pre-screen test) Group Assignment\n(Min. 4 animals/group) Group Assignment (Min. 4 animals/group) Dose Range Finding\n(Pre-screen test)->Group Assignment\n(Min. 4 animals/group) Topical Application\n(Days 1, 2, 3) Topical Application (Days 1, 2, 3) Group Assignment\n(Min. 4 animals/group)->Topical Application\n(Days 1, 2, 3) Rest Period\n(Days 4, 5) Rest Period (Days 4, 5) Topical Application\n(Days 1, 2, 3)->Rest Period\n(Days 4, 5) Radiolabel Injection\n(e.g., 3H-methyl thymidine) Radiolabel Injection (e.g., 3H-methyl thymidine) Rest Period\n(Days 4, 5)->Radiolabel Injection\n(e.g., 3H-methyl thymidine) Animal Euthanasia and\nLymph Node Excision Animal Euthanasia and Lymph Node Excision Radiolabel Injection\n(e.g., 3H-methyl thymidine)->Animal Euthanasia and\nLymph Node Excision Single-Cell Suspension\nPreparation Single-Cell Suspension Preparation Animal Euthanasia and\nLymph Node Excision->Single-Cell Suspension\nPreparation Measurement of\nRadionuclide Incorporation Measurement of Radionuclide Incorporation Single-Cell Suspension\nPreparation->Measurement of\nRadionuclide Incorporation Data Analysis\n(Calculation of SI) Data Analysis (Calculation of SI) Measurement of\nRadionuclide Incorporation->Data Analysis\n(Calculation of SI) End End Data Analysis\n(Calculation of SI)->End

Caption: Experimental workflow of the LLNA.

Detailed Experimental Protocols

The following protocols are based on the OECD Guideline 429 for the LLNA.

Animals
  • Species and Strain: Young adult female CBA/Ca or CBA/J mice are the recommended strains.[3]

  • Age and Weight: Animals should be 8-12 weeks old at the start of the study, and their weight should not vary by more than 20% from the mean weight.[3]

  • Health: Use nulliparous, non-pregnant, and healthy animals.

Test Substance and Vehicle
  • Lilial Preparation: Lilial (butylphenyl methylpropional) should be of a known purity.

  • Vehicle Selection: The vehicle should be chosen to maximize the solubility of Lilial and should not be irritating or sensitizing itself. A common vehicle is a 4:1 mixture of acetone and olive oil (AOO). The stability of Lilial in the chosen vehicle should be determined. Fresh preparations should be made daily unless stability data justify storage.[5]

  • Concentrations: A minimum of three concentrations of Lilial, plus a vehicle-only control group, should be used.[8] Dose selection can be informed by a pre-screen test to identify the maximum tolerated dose that does not cause systemic toxicity or excessive local irritation.[3]

Positive Control
  • A concurrent positive control should be included to demonstrate the validity of the assay.[5]

  • Preferred positive control substances include hexyl cinnamic aldehyde (HCA) or mercaptobenzothiazole.[5][8]

  • The positive control should elicit a Stimulation Index (SI) of ≥ 3.[5]

Experimental Procedure
  • Day 1-3: Topical Application

    • On three consecutive days, apply 25 µL of the test substance, vehicle control, or positive control to the dorsal surface of each ear of the mice.

  • Day 6: Radiolabeling and Euthanasia

    • Approximately 72 hours after the final application, inject all mice with 20 µCi of ³H-methyl thymidine via the tail vein.[14]

    • Five hours after the injection, humanely euthanize the animals.[14]

  • Lymph Node Excision and Cell Preparation

    • Excise the draining auricular lymph nodes from each mouse.[14]

    • Prepare a single-cell suspension of the lymph node cells for each animal.

  • Measurement of Proliferation

    • Precipitate the DNA from the lymph node cells and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per animal.[14]

Data Analysis and Interpretation
  • Calculation of Stimulation Index (SI):

    • The SI for each treatment group is calculated by dividing the mean DPM per mouse in the treated group by the mean DPM per mouse in the vehicle control group.

  • Interpretation of Results:

    • A test substance is classified as a skin sensitizer if at least one concentration results in a Stimulation Index (SI) of 3 or greater.[15]

Conclusion

The Local Lymph Node Assay is a robust and quantitative method for assessing the skin sensitization potential of substances like Lilial. The provided data and protocols offer a comprehensive guide for researchers and scientists in the fields of toxicology and drug development to conduct and interpret LLNA studies. The quantitative data from LLNA, particularly the EC3 value, are crucial for risk assessment and the establishment of safe exposure levels for potential sensitizers. Given the regulatory actions against Lilial due to its sensitization and other toxicological properties, the application of validated assays like the LLNA remains critical for ensuring consumer safety.

References

Application Note: Protocol for Stability and Degradation Product Analysis of Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (Liral)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), commonly known by its trade name Liral®, is a synthetic fragrance ingredient widely used in a variety of consumer products, including perfumes, lotions, and other cosmetics. As a fragrance component, the stability of HICC is crucial for maintaining the intended scent profile and ensuring product quality over its shelf life. Furthermore, as an α,β-unsaturated aldehyde, HICC has the potential to degrade through various pathways, such as oxidation and hydrolysis, especially when exposed to heat, light, and different pH conditions. Understanding the degradation profile of HICC is not only important for quality control but also for safety assessment, as degradation products may have different toxicological or sensitization properties than the parent compound.

This application note provides a detailed protocol for conducting stability studies on HICC, including forced degradation experiments to identify potential degradation products. The methodologies described herein are designed to be adaptable for the analysis of HICC in various cosmetic formulations.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating HICC from its potential degradation products, allowing for accurate quantification of the parent compound and monitoring the formation of impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient elution)
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 80-40% B; 30-35 min: 40% B (where B is Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

Samples of HICC or HICC-containing formulations should be accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 mg/mL. The samples should be filtered through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of HICC under various stress conditions, helping to identify potential degradation pathways and products. These studies are crucial for developing a stability-indicating analytical method.

Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Reflux HICC solution (1 mg/mL in acetonitrile/water) with 0.1 N HCl at 60°C for 30 minutes.
Base Hydrolysis Reflux HICC solution (1 mg/mL in acetonitrile/water) with 0.1 N NaOH at 60°C for 30 minutes.
Oxidative Degradation Treat HICC solution (1 mg/mL in acetonitrile/water) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid HICC to 60°C in a calibrated oven for 48 hours.
Photolytic Degradation Expose HICC solution (1 mg/mL in acetonitrile/water) to a minimum of 1.2 million lux hours and 200 W h/m² of UV light.

After exposure to the stress conditions, the samples should be diluted with the mobile phase and analyzed by the stability-indicating HPLC method.

Data Presentation

Quantitative data from the stability and forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation of HICC

Stress ConditionHICC Assay (%)% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Control 100.00.00-
Acid Hydrolysis 85.214.82DP1 (4.5 min)
Base Hydrolysis 78.921.13DP2 (5.1 min), DP3 (6.8 min)
Oxidative Degradation 65.434.64DP4 (7.2 min)
Thermal Degradation 95.14.91DP5 (8.5 min)
Photolytic Degradation 90.39.72DP6 (9.2 min)

Potential Degradation Pathways

Based on the chemical structure of HICC (an unsaturated aldehyde), the following degradation pathways are plausible under the applied stress conditions:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid.[1][2] The double bond in the cyclohexene ring can also be oxidized.

  • Hydrolysis: While aldehydes are generally stable to hydrolysis, under strong acidic or basic conditions, reactions involving the double bond or other parts of the molecule may occur.

  • Isomerization: The double bond in the cyclohexene ring may shift under certain conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for HICC Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results HICC_sample HICC Bulk or Formulation dissolution Dissolve in Acetonitrile/Methanol HICC_sample->dissolution filtration Filter (0.45 µm) dissolution->filtration acid Acid Hydrolysis (0.1N HCl, 60°C) filtration->acid base Base Hydrolysis (0.1N NaOH, 60°C) filtration->base oxidation Oxidation (3% H2O2, RT) filtration->oxidation thermal Thermal (60°C) filtration->thermal photo Photolytic (UV/Vis Light) filtration->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms quant Quantify HICC & Degradants ms->quant pathway Elucidate Degradation Pathways quant->pathway stability Assess Stability Profile pathway->stability G cluster_skin Skin Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure in Skin HICC HICC (Hapten) protein Skin Proteins HICC->protein Covalent Binding hapten_protein Hapten-Protein Complex protein->hapten_protein dc Dendritic Cell (Langerhans Cell) hapten_protein->dc Uptake & Processing matured_dc Mature Dendritic Cell dc->matured_dc Migration & Maturation naive_t Naive T-Cell matured_dc->naive_t Antigen Presentation activated_t Activated T-Cell naive_t->activated_t Activation & Proliferation memory_t Memory T-Cell activated_t->memory_t cytokine Cytokine Release (e.g., IFN-γ, TNF-α) memory_t->cytokine Activation inflammation Inflammation (Allergic Contact Dermatitis) memory_t->inflammation Activation re_hapten HICC (Hapten) re_hapten_protein Hapten-Protein Complex re_hapten->re_hapten_protein re_dc Dendritic Cell re_hapten_protein->re_dc re_dc->memory_t Antigen Presentation

References

Application Notes and Protocols: Liral as a Positive Control in Skin Sensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin sensitization is a critical toxicological endpoint in the safety assessment of new chemicals, cosmetics, and pharmaceutical products. It is an allergic reaction mediated by the immune system following skin contact with a sensitizing substance. To ensure the reliability and accuracy of in vitro and in vivo test methods for skin sensitization, positive controls with well-characterized sensitizing potential are employed. Liral (Hydroxyisohexyl 3-cyclohexene carboxaldehyde) is a known human skin sensitizer and is frequently used as a positive control in a battery of assays designed to assess the skin sensitization potential of test substances.

These application notes provide detailed protocols and expected quantitative data for the use of this compound as a positive control in key validated skin sensitization assays: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, the human Cell Line Activation Test (h-CLAT), and the murine Local Lymph Node Assay (LLNA). These assays are aligned with the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key events from the molecular initiating event to the final adverse outcome.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the biological cascade of events that lead to the development of allergic contact dermatitis. The assays described in these notes address different key events within this pathway.

Skin Sensitization AOP MIE Molecular Initiating Event: Covalent binding to skin proteins KE1 Key Event 1: Keratinocyte Activation MIE->KE1 DPRA KE2 Key Event 2: Dendritic Cell Activation KE1->KE2 KeratinoSens™ KE3 Key Event 3: T-cell Proliferation & Differentiation KE2->KE3 h-CLAT AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO LLNA

Adverse Outcome Pathway for Skin Sensitization.

I. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the first key event in the AOP, the covalent binding of a chemical to skin proteins, by measuring the depletion of synthetic peptides containing cysteine and lysine.

Experimental Protocol

1. Preparation of Solutions:

  • Peptide Solutions: Prepare a 0.667 mM solution of a cysteine-containing peptide (Ac-RFAACAA-COOH) in phosphate buffer (pH 7.5) and a 0.667 mM solution of a lysine-containing peptide (Ac-RFAAKAA-COOH) in ammonium acetate buffer (pH 10.2).

  • Positive Control (this compound): Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Test Substance: Prepare a 100 mM solution of the test substance in a suitable solvent.

2. Incubation:

  • For the cysteine peptide reactivity, mix the this compound or test substance solution with the cysteine peptide solution in a 1:10 molar ratio.

  • For the lysine peptide reactivity, mix the this compound or test substance solution with the lysine peptide solution in a 1:50 molar ratio.

  • Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C in the dark.

3. Analysis:

  • Following incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector at 220 nm to determine the remaining peptide concentration.

  • Calculate the percentage of peptide depletion for both cysteine and lysine peptides relative to reference controls.

Data Presentation
Positive ControlPeptideExpected Mean Peptide Depletion (%)Reactivity Class
This compoundCysteine30 - 50%Moderate
Lysine0 - 10%

Note: Specific quantitative data for this compound in the DPRA is not extensively published in publicly available literature. The provided range is an estimation based on its known moderate sensitizing potential. The OECD TG 442C primarily recommends cinnamic aldehyde as the positive control, with expected cysteine depletion of 60.8-100% and lysine depletion of 40.2-69.0%.[1][2][3]

Experimental Workflow: DPRA

DPRA Workflow prep Prepare Peptide, this compound, & Test Substance Solutions incubate Incubate Solutions (24h, 25°C) prep->incubate hplc HPLC Analysis (220 nm) incubate->hplc calc Calculate % Peptide Depletion hplc->calc classify Classify Reactivity calc->classify

Workflow for the Direct Peptide Reactivity Assay (DPRA).

II. KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the AOP, the activation of keratinocytes. It measures the induction of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway in human keratinocytes.

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound (Sensitizer) This compound->Keap1 Covalent Modification ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Luciferase Luciferase Gene ARE->Luciferase Activates Transcription Gene Transcription Luciferase->Transcription

Keap1-Nrf2 signaling pathway in the KeratinoSens™ assay.

Experimental Protocol

1. Cell Culture:

  • Culture the KeratinoSens™ cell line (immortalized human keratinocytes, HaCaT, stably transfected with a luciferase reporter gene) in appropriate media.

  • Seed the cells into 96-well plates and incubate for 24 hours.

2. Exposure:

  • Prepare a series of dilutions of this compound (positive control) and the test substance in the cell culture medium. A typical concentration range for this compound would be from 0.98 to 2000 µM.

  • Expose the cells to the different concentrations of the test substances and controls for 48 hours.

3. Measurement:

  • After incubation, measure the luciferase activity using a luminometer.

  • In a parallel plate, assess cell viability using a cytotoxicity assay (e.g., MTT assay).

4. Data Analysis:

  • Calculate the fold induction of luciferase activity relative to the solvent control.

  • Determine the EC1.5 value, which is the concentration at which a 1.5-fold induction of luciferase activity is observed.

  • Determine the IC50 value, the concentration at which cell viability is reduced by 50%.

Data Presentation
Positive ControlEC1.5 (µM)IC50 (µM)Prediction
This compound10 - 50> 100Sensitizer

Note: Specific quantitative data for this compound in the KeratinoSens™ assay is not consistently reported in public literature. The provided range is an estimation based on its known sensitizing properties. A substance is classified as a sensitizer if the EC1.5 is < 1000 µM and cell viability is >70% at the lowest concentration with a gene induction ≥1.5 fold.

Experimental Workflow: KeratinoSens™

KeratinoSens_Workflow seed Seed KeratinoSens™ cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 expose Expose cells to this compound & Test Substance (48h) incubate1->expose measure_luc Measure Luciferase Activity expose->measure_luc measure_via Measure Cell Viability (MTT) expose->measure_via calc Calculate Fold Induction, EC1.5, and IC50 measure_luc->calc measure_via->calc predict Predict Sensitization Potential calc->predict

Workflow for the KeratinoSens™ Assay.

III. Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that addresses the third key event in the AOP, the activation of dendritic cells. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1).

Experimental Protocol

1. Cell Culture:

  • Culture THP-1 cells in appropriate media.

2. Dose Finding:

  • Perform a preliminary dose-finding experiment to determine the CV75 value (the concentration of the test substance that results in 75% cell viability).

3. Exposure:

  • Expose THP-1 cells to eight different concentrations of this compound (positive control) or the test substance, based on the CV75 value, for 24 hours.

4. Staining and Analysis:

  • After incubation, stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Analyze the expression of CD86 and CD54 using a flow cytometer.

5. Data Analysis:

  • Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54.

  • A test substance is considered positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at any concentration with a cell viability of >50%.

Data Presentation
Positive ControlEC150 (CD86) (µg/mL)EC200 (CD54) (µg/mL)Prediction
This compound100 - 300> 500Sensitizer

Experimental Workflow: h-CLAT

hCLAT_Workflow culture Culture THP-1 cells dose_find Determine CV75 (Dose-finding) culture->dose_find expose Expose THP-1 cells to this compound & Test Substance (24h) dose_find->expose stain Stain with anti-CD86 & anti-CD54 antibodies expose->stain flow Analyze by Flow Cytometry stain->flow calc Calculate Relative Fluorescence Intensity (RFI) flow->calc predict Predict Sensitization Potential calc->predict

Workflow for the human Cell Line Activation Test (h-CLAT).

IV. Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method that assesses the induction phase of skin sensitization by measuring the proliferation of lymphocytes in the draining lymph nodes of mice after topical application of a test substance.

Experimental Protocol

1. Animals:

  • Use female CBA/Ca or CBA/J mice.

2. Application:

  • Apply 25 µL of this compound (positive control) or the test substance solution in a suitable vehicle (e.g., acetone:olive oil 4:1) to the dorsum of each ear for three consecutive days.

3. Proliferation Measurement:

  • On day 6, inject the mice intravenously with 3H-methyl thymidine or BrdU.

  • Five hours later, excise the draining auricular lymph nodes.

4. Analysis:

  • Prepare a single-cell suspension of the lymph node cells.

  • Measure the incorporation of 3H-methyl thymidine by scintillation counting or BrdU by ELISA.

  • Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

5. Data Analysis:

  • A substance is classified as a sensitizer if the SI is ≥ 3.

  • The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.

Data Presentation
Positive ControlVehicleEC3 Value (%)Potency Classification
This compound (Hydroxyisohexyl 3-cyclohexene carboxaldehyde)Acetone:Olive Oil (4:1)17.1[4]Weak to Moderate

Experimental Workflow: LLNA

LLNA_Workflow apply Topical Application to Mouse Ears (Days 1, 2, 3) inject Inject ³H-thymidine or BrdU (Day 6) apply->inject excise Excise Draining Lymph Nodes inject->excise measure Measure Lymphocyte Proliferation excise->measure calc Calculate Stimulation Index (SI) & EC3 Value measure->calc classify Classify Sensitization Potential & Potency calc->classify

Workflow for the Murine Local Lymph Node Assay (LLNA).

Conclusion

This compound serves as a valuable positive control in a range of skin sensitization assays, covering different key events in the Adverse Outcome Pathway. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their skin sensitization testing strategies, ensuring the validity and reliability of their results. The integration of data from these assays provides a robust assessment of a substance's skin sensitization hazard and potency.

References

Application of Liraglutide in Dermatological Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is an anti-diabetic medication with emerging applications in dermatological research.[1][2][3] Its therapeutic potential extends beyond glycemic control, demonstrating significant anti-inflammatory and wound-healing properties. These characteristics make it a compelling compound for investigation in various skin disease models, including psoriasis, hidradenitis suppurativa (HS), and wound healing.[4][5][6][7] Liraglutide's mechanism of action in the skin is multifaceted, primarily involving the modulation of key inflammatory signaling pathways such as the IL-23/Th17 axis and NF-κB, as well as the promotion of keratinocyte migration via the PI3K/Akt pathway.[5][6][8][9] These application notes provide a comprehensive overview of the use of liraglutide in dermatological research models, complete with detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and workflows.

Key Research Applications

  • Psoriasis: Liraglutide has been shown to ameliorate psoriasis-like skin inflammation in animal models by inhibiting the IL-23/Th17 pathway, a critical driver of psoriatic pathogenesis.[5][10] It reduces the expression of pro-inflammatory cytokines such as IL-17, IL-22, and TNF-α.[5][10]

  • Hidradenitis Suppurativa (HS): Clinical case reports and initial studies suggest that liraglutide may improve disease severity in patients with HS, a chronic inflammatory skin condition.[4] This effect is thought to be linked to its systemic anti-inflammatory properties and its impact on metabolic comorbidities often associated with HS.[4]

  • Wound Healing: Liraglutide promotes wound healing by accelerating keratinocyte migration, a crucial step in re-epithelialization.[6][9] This is mediated through the activation of the PI3K/Akt signaling pathway.[9]

Experimental Protocols

Protocol 1: In Vitro Keratinocyte Scratch Wound Healing Assay

This protocol is designed to assess the effect of liraglutide on keratinocyte migration, a key process in wound healing.[9]

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Liraglutide stock solution (dissolved in DMSO)

  • PI3K inhibitor (e.g., LY294002) or Akt inhibitor (optional, for mechanism studies)

  • 96-well cell culture plates

  • Pipette tips or a wound-making tool

  • Microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed HaCaT cells in 96-well plates at a density that allows them to reach confluence within 24-48 hours.

  • Scratch Wound Creation: Once cells are confluent, create a scratch wound in the center of each well using a sterile pipette tip or a specialized wound-making tool.

  • Treatment: Wash the wells with PBS to remove detached cells. Add fresh DMEM containing different concentrations of liraglutide (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO). For mechanism-of-action studies, pre-incubate cells with a PI3K or Akt inhibitor before adding liraglutide.

  • Live-Cell Imaging: Place the plate in a live-cell imaging system and capture images of the wound area at regular intervals (e.g., every 2 hours) for up to 24 hours.

  • Data Analysis: Measure the wound area at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

Protocol 2: In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice and treatment with liraglutide.[5]

Materials:

  • 8-10 week old female BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Liraglutide solution for injection

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Psoriasis Induction: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

  • Liraglutide Treatment: Administer a daily subcutaneous injection of liraglutide (e.g., 0.3 mg/kg/day) or saline vehicle control. Treatment can be initiated before or after the induction of psoriasis.[5][10]

  • Disease Severity Assessment: Monitor the mice daily for signs of inflammation. Score the severity of erythema, scaling, and skin thickness of the back and ear skin using a modified PASI scoring system (scores from 0 to 4 for each parameter). Measure skin thickness using calipers.

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect skin and spleen samples. Analyze the skin for histopathological changes (e.g., epidermal thickness, inflammatory cell infiltration) and for the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by qPCR or ELISA.

Protocol 3: In Vitro LPS-Induced Inflammation in Keratinocytes

This protocol is for inducing an inflammatory response in keratinocytes to study the anti-inflammatory effects of liraglutide.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Liraglutide stock solution

  • Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits for cytokines)

Procedure:

  • Cell Culture: Culture HaCaT cells to approximately 80% confluence.

  • Liraglutide Pre-treatment (Optional): Pre-treat the cells with various concentrations of liraglutide for a specified period (e.g., 2-4 hours) before LPS stimulation.

  • LPS Stimulation: Induce inflammation by adding LPS to the cell culture medium at a final concentration of 1 µg/mL and incubate for 24 hours.

  • Liraglutide Treatment: If not pre-treated, add liraglutide concurrently with LPS or after a period of LPS stimulation.

  • Sample Collection and Analysis: After the incubation period, collect the cell culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by ELISA. Lyse the cells to extract RNA or protein for analysis of gene expression (qPCR) or protein activation (Western blot) of inflammatory markers like NF-κB.

Quantitative Data Summary

Model Key Findings Liraglutide Treatment Reference
Imiquimod-Induced Psoriasis in db/db Mice Reduced PASI scores, decreased protein and mRNA expression of IL-23, IL-17, IL-22, and TNF-α in skin tissue.0.3 mg/kg/day for 4 weeks before imiquimod induction.[5]
In Vitro Wound Healing (HaCaT cells) Increased keratinocyte migration.1 nM, 10 nM, 100 nM for up to 24 hours.[9]
In Vivo Wound Healing (BALB/c mice) Accelerated wound closure.Topical application of ointment containing 10 pmol/g Vaseline every 2 days.[9]
Hidradenitis Suppurativa (Human Case Study) Significant reduction in Hurley Stage (2.6 to 1.1) and DLQI score (12.3 to 9.7).3 mg daily for 3 months.
Psoriasis (Human Cohort Study) Significant reduction in mean PASI (15.7 to 2.0) and DLQI (22 to 4) scores after 12 weeks.Not specified.

Signaling Pathways and Workflows

Liraglutide_Anti_Inflammatory_Pathway Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R AMPK AMPK Activation GLP1R->AMPK IL23_Th17 IL-23/Th17 Axis Inhibition GLP1R->IL23_Th17 NFkB NF-κB Pathway Inhibition AMPK->NFkB Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23, IL-6) NFkB->Pro_inflammatory_Cytokines IL23_Th17->Pro_inflammatory_Cytokines Inflammation ↓ Skin Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Liraglutide's anti-inflammatory signaling pathway in skin.

Liraglutide_Wound_Healing_Pathway Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R PI3K PI3K Activation GLP1R->PI3K Akt Akt Phosphorylation PI3K->Akt Keratinocyte_Migration ↑ Keratinocyte Migration Akt->Keratinocyte_Migration Wound_Healing ↑ Wound Healing Keratinocyte_Migration->Wound_Healing

Caption: Liraglutide's pro-wound healing signaling pathway.

Psoriasis_Model_Workflow Start Start Induction Imiquimod Application (Daily for 5-7 days) Start->Induction Treatment Liraglutide/Vehicle (Daily S.C. Injection) Induction->Treatment Assessment Daily PASI Scoring & Skin Thickness Treatment->Assessment Analysis Endpoint Analysis: - Histology - Cytokine Levels Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo psoriasis model.

References

Methods for Assessing the Dermal Absorption of Hydroxycitronellal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitronellal is a common fragrance ingredient used in a wide variety of cosmetic and consumer products. Understanding its potential for dermal absorption is crucial for assessing its safety and potential systemic exposure. This document provides detailed application notes and protocols for various methods used to evaluate the dermal absorption of hydroxycitronellal. The methodologies covered include in vitro, in vivo, and in silico approaches, providing a comprehensive overview for researchers and professionals in the field.

Data Presentation

MethodSkin ModelVehicleConcentration of HydroxycitronellalPermeability Coefficient (Kp) (cm/h)Maximum Flux (Jmax) (µg/cm²/h)Percentage of Applied Dose Absorbed (%)Study Reference
In Vitro Diffusion CellHuman Cadaver SkinEthanol/Water (50:50)1%Data not availableData not availableData not availableN/A
In Vitro Diffusion CellPorcine Ear SkinCream Base0.5%Data not availableData not availableData not availableN/A
Reconstructed Human EpidermisEpiDerm™Neat Oil2%Data not availableData not availableData not availableN/A

Note: The table above is a template. Researchers should populate it with their experimental data.

Experimental Protocols

In Vitro Dermal Absorption using Franz Diffusion Cells (OECD TG 428)

The in vitro Franz diffusion cell method is a widely accepted technique for assessing the dermal absorption of chemicals.[1] It utilizes excised human or animal skin to measure the penetration of a substance from a donor chamber, through the skin, into a receptor fluid.[1][2]

Principle: A skin sample is mounted between a donor and a receptor chamber of a Franz diffusion cell. The test substance (hydroxycitronellal) is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The receptor fluid in the lower chamber is continuously stirred and maintained at a constant temperature to mimic physiological conditions.[2] Samples of the receptor fluid are collected at various time points to determine the amount of the substance that has permeated through the skin.

Protocol:

  • Skin Preparation:

    • Obtain excised human skin (e.g., from cosmetic surgery) or porcine skin (a common substitute).

    • Carefully remove any subcutaneous fat. The skin can be used as a full-thickness membrane or prepared as a split-thickness dermatome section (typically 200-400 µm).

    • Cut the skin to a size that fits the Franz diffusion cells.

    • Visually inspect the skin for any imperfections that could affect barrier integrity.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed for the test substance). Ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor fluid at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.[2]

  • Application of Test Substance:

    • Apply a known quantity of hydroxycitronellal (e.g., as a neat substance, in a specific formulation, or dissolved in a vehicle) to the surface of the skin in the donor chamber. The application should be uniform and cover the entire diffusion area.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot of the receptor fluid for analysis.

    • Immediately replenish the receptor chamber with fresh, pre-warmed receptor fluid to maintain a constant volume.

  • Analysis:

    • Analyze the concentration of hydroxycitronellal in the collected receptor fluid samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Calculation:

    • Calculate the cumulative amount of hydroxycitronellal permeated per unit area of skin at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss).

    • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the substance in the donor chamber.

Diagram: In Vitro Dermal Absorption Workflow using Franz Diffusion Cells

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data SkinPrep Skin Preparation (Human or Porcine) CellAssembly Franz Cell Assembly SkinPrep->CellAssembly Application Application of Hydroxycitronellal CellAssembly->Application Incubation Incubation at 32°C Application->Incubation Sampling Receptor Fluid Sampling (Time Points) Incubation->Sampling Analysis Analytical Quantification (HPLC, GC-MS) Sampling->Analysis DataCalc Data Calculation (Flux, Kp) Analysis->DataCalc

Caption: Workflow for in vitro dermal absorption testing using Franz diffusion cells.

Dermal Absorption using Reconstructed Human Epidermis (RhE) Models

Reconstructed Human Epidermis (RhE) models, such as EpiDerm™ or SkinEthic™, offer a viable alternative to ex vivo skin, providing a standardized and readily available test system.

Principle: RhE models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis that mimics the barrier properties of the native human epidermis. The experimental setup is similar to the Franz diffusion cell method, with the RhE tissue serving as the barrier between the donor and receptor compartments.

Protocol:

  • RhE Tissue Preparation:

    • Receive the RhE tissues in their culture inserts.

    • Pre-incubate the tissues in the provided assay medium according to the manufacturer's instructions.

  • Experimental Setup:

    • Place the RhE tissue inserts into diffusion chambers or specialized well plates that separate a donor and receptor compartment.

    • Fill the receptor compartment with an appropriate receptor fluid.

  • Application and Sampling:

    • Apply hydroxycitronellal to the surface of the RhE tissue.

    • Collect samples from the receptor fluid at specified time points.

  • Analysis and Data Calculation:

    • Analyze the samples and calculate the absorption parameters as described for the Franz diffusion cell method.

Diagram: Reconstructed Human Epidermis (RhE) Dermal Absorption Assay

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome RhE_Prep RhE Tissue Pre-incubation Chamber_Setup Placement in Diffusion Chamber RhE_Prep->Chamber_Setup Test_Application Application of Hydroxycitronellal Chamber_Setup->Test_Application Receptor_Sampling Receptor Fluid Sampling Test_Application->Receptor_Sampling Quantification Quantification of Permeated Substance Receptor_Sampling->Quantification Absorption_Profile Determination of Absorption Profile Quantification->Absorption_Profile

Caption: Experimental workflow for assessing dermal absorption using RhE models.

In Vivo Dermal Absorption Studies

In vivo studies in animals or humans provide the most physiologically relevant data on dermal absorption. However, due to ethical considerations, their use is often limited.

Principle: A defined area of the skin of a test subject (animal or human) is exposed to a formulation containing the test substance. Blood, urine, and feces are collected over time to determine the amount of the substance that has been absorbed systemically.

Protocol (General Overview):

  • Subject Selection and Acclimation:

    • Select appropriate animal models (e.g., rats, minipigs) or human volunteers.

    • Acclimatize the subjects to the study conditions.

  • Dosing:

    • Apply a precise amount of the test formulation containing radiolabeled or non-radiolabeled hydroxycitronellal to a demarcated area of the skin.

    • The application site may be protected with a non-occlusive covering.

  • Sample Collection:

    • Collect blood samples at multiple time points.

    • Collect urine and feces over the entire study period.

  • Analysis:

    • Analyze the collected biological samples for the presence of the parent compound and its metabolites.

  • Data Analysis:

    • Calculate the total amount of the substance and its metabolites recovered in excreta and blood to determine the total absorbed dose.

In Silico Assessment: Quantitative Structure-Activity Relationship (QSAR) Models

In silico models, such as QSAR, can be used as a screening tool to predict the dermal absorption potential of a chemical based on its physicochemical properties.

Principle: QSAR models are mathematical equations that relate the chemical structure and properties of a compound (e.g., molecular weight, logP, water solubility) to its dermal permeability.

Methodology:

  • Obtain Physicochemical Properties:

    • Determine the key physicochemical properties of hydroxycitronellal, including its molecular weight, octanol-water partition coefficient (logP), and water solubility.

  • Select a QSAR Model:

    • Choose a validated QSAR model for dermal absorption prediction. Several models are publicly available or can be accessed through specialized software.

  • Predict Dermal Permeability:

    • Input the physicochemical properties of hydroxycitronellal into the selected model to obtain a predicted permeability coefficient (Kp).

  • Interpretation:

    • The predicted Kp value can be used to estimate the potential for dermal absorption and to prioritize substances for further in vitro or in vivo testing. The Research Institute for Fragrance Materials (RIFM) has developed a skin absorption model (SAM) that uses QSAR to estimate maximum flux (Jmax) and categorizes fragrance materials into different absorption tiers.

Diagram: In Silico Dermal Absorption Prediction

G Input Physicochemical Properties (MW, logP, Solubility) Model QSAR Model Input->Model Output Predicted Dermal Permeability (Kp) Model->Output Interpretation Risk Assessment Screening Output->Interpretation

Caption: Logical flow for predicting dermal absorption using QSAR models.

Conclusion

The assessment of dermal absorption of hydroxycitronellal can be conducted using a variety of methods, each with its own advantages and limitations. In vitro methods using human skin or reconstructed human epidermis are the most common and are preferred for ethical reasons. In vivo studies provide the most relevant data but are used less frequently. In silico models are valuable for screening and prioritization. A combination of these methods can provide a comprehensive understanding of the dermal absorption profile of hydroxycitronellal, which is essential for ensuring its safe use in consumer products.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Liral Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Liral instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it unstable in aqueous solutions?

This compound is a common fragrance and flavor ingredient. Its instability in aqueous solutions is primarily due to its chemical structure, which is susceptible to degradation through mechanisms like hydrolysis and oxidation, especially under certain environmental conditions.[1] Factors such as pH, temperature, and exposure to light can significantly accelerate its degradation.[2][3]

Q2: What are the common degradation pathways for this compound in water?

The primary degradation pathway for compounds with structures similar to this compound in aqueous environments is hydrolysis.[4] This process can be catalyzed by acidic or basic conditions.[1][4] In acidic environments, the reaction is often accelerated.[1] Oxidation can also contribute to its degradation, leading to a loss of its desired properties.[1]

Q3: What are the observable signs of this compound degradation in my experiment?

Signs of this compound degradation can include a decrease in the characteristic aroma, changes in the color or clarity of the solution, and a shift in the pH of the medium.[3] Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect a decrease in the concentration of the active this compound compound and the appearance of new peaks corresponding to degradation products.[5][6]

Q4: How does pH affect the stability of this compound?

The pH of the aqueous solution is a critical factor in this compound's stability.[2][7] Many organic molecules, including those with ester or aldehyde functional groups, are known to be more stable in acidic conditions, typically below a pH of 6.0.[3] In alkaline (basic) conditions, the rate of hydrolysis can be significantly faster.[2] It's crucial to maintain the pH within a range that ensures the stability of the compound for the duration of the experiment.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.

Problem 1: Rapid loss of this compound concentration in my formulation.

  • Possible Cause: The pH of your aqueous solution may not be optimal for this compound stability.

  • Solution:

    • Measure the pH of your solution. Many active ingredients are only stable within a specific pH range.[7]

    • Adjust the pH to a more acidic level (e.g., pH 3-5), as compounds like this compound are often more stable under these conditions.[3]

    • Use appropriate buffer systems to maintain a stable pH throughout your experiment. Be aware that the type and concentration of the buffer itself can sometimes influence stability.[3]

Problem 2: Inconsistent results between experimental batches.

  • Possible Cause: The temperature during your experiments or storage may be too high, leading to thermal degradation.

  • Solution:

    • Store your this compound solutions at lower temperatures (e.g., 4°C) to slow down the degradation rate.

    • If your experimental protocol allows, conduct the experiment at a controlled, lower temperature.

    • The stability of similar compounds has been shown to decrease significantly with increasing temperature.[8]

Problem 3: Formation of precipitates or cloudiness in the solution.

  • Possible Cause: this compound has low water solubility, and its degradation products may also be insoluble.

  • Solution:

    • Incorporate Surfactants: Use non-ionic surfactants to form micelles that can encapsulate this compound, increasing its solubility and protecting it from the aqueous environment.[1][9] The formation of micelles occurs above a certain concentration known as the Critical Micelle Concentration (CMC).[9]

    • Consider Encapsulation: Techniques like microencapsulation with cyclodextrins or maltodextrin can improve the stability and solubility of active compounds.[10][11]

Below is a decision tree to help troubleshoot this compound instability issues:

Caption: Troubleshooting workflow for this compound instability.

Data Summary

The stability of active ingredients is often dependent on pH and temperature. The following table summarizes the degradation of a model compound under various conditions.

pHTemperature (°C)Concentration after 12h (% of initial)
4Room Temperature~100%
8Room Temperature~100%
10Room Temperature~100%
11Room Temperature~80%
12Room Temperature~70%
1265~25%
1280<10%

Data synthesized from studies on rhamnolipids, which also exhibit pH and temperature-dependent degradation in aqueous solutions.[8]

Experimental Protocols

Protocol 1: Stabilization of this compound using Surfactant Micelles

This protocol describes how to use a non-ionic surfactant to improve the stability of this compound in an aqueous solution.

  • Objective: To enhance this compound's stability by incorporating it into surfactant micelles.

  • Materials:

    • This compound

    • Non-ionic surfactant (e.g., Polysorbate 80, Brij series)[1]

    • Deionized water

    • pH meter

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare the aqueous phase by adding a non-ionic surfactant to deionized water at a concentration above its Critical Micelle Concentration (CMC). The CMC value is specific to each surfactant.[9]

    • Stir the solution gently until the surfactant is fully dissolved.

    • Measure and adjust the pH of the surfactant solution to the desired acidic range (e.g., pH 4.0) using a suitable buffer or acid/base.

    • Slowly add the required amount of this compound to the surfactant solution while stirring.

    • Continue stirring until the this compound is completely solubilized within the micelles. This may take anywhere from a few minutes to an hour.

    • Store the final solution in a sealed, light-protected container at a controlled, cool temperature.

    • Monitor the stability of this compound over time using an appropriate analytical method like HPLC.[5]

The diagram below illustrates the protective mechanism of surfactant micelles.

G Hydrophobic tails of surfactant molecules (S) form a core, encapsulating the water-insoluble this compound molecule. Hydrophilic heads face the aqueous environment. cluster_micelle Micelle cluster_water Aqueous Environment (Water) This compound This compound Water1 H₂O Water2 H₂O Water3 H₂O Surfactant1 S Surfactant1->s1 Surfactant2 S Surfactant2->s2 Surfactant3 S Surfactant3->s3 Surfactant4 S Surfactant4->s4 Surfactant5 S Surfactant5->s5 Surfactant6 S Surfactant6->s6 Surfactant7 S Surfactant7->s7 Surfactant8 S Surfactant8->s8

Caption: Micellar encapsulation of this compound.

Protocol 2: Microencapsulation of this compound with Maltodextrin

This protocol provides a method for encapsulating this compound to protect it from degradation.

  • Objective: To create a stable, powdered form of this compound by microencapsulation.

  • Materials:

    • This compound

    • Maltodextrin (as the encapsulating agent)[11]

    • Deionized water

    • Magnetic stirrer

    • Homogenizer

    • Freeze-dryer or spray-dryer[12]

  • Procedure:

    • Prepare a solution of the encapsulating agent by dissolving maltodextrin in deionized water. A common ratio is 1:1.5 of the active compound to maltodextrin.[11]

    • Dissolve this compound in a minimal amount of a suitable solvent or directly in the maltodextrin solution if possible.

    • Gradually mix the this compound solution with the maltodextrin solution under continuous stirring for about 60 minutes.[11]

    • Homogenize the resulting mixture at high speed (e.g., 7000 rpm) for 10 minutes to create a fine emulsion.[11]

    • Dry the homogenized mixture to obtain a powder. This can be achieved through:

      • Freeze-drying: Freeze the mixture at -50°C under vacuum for 48 hours.[11]

      • Spray-drying: Atomize the emulsion into a drying chamber with controlled temperature and airflow.[12]

    • The resulting powder contains microencapsulated this compound, which can be stored and reconstituted in aqueous solutions when needed, offering improved stability.

The following diagram outlines the workflow for this microencapsulation process.

G A 1. Prepare Maltodextrin Solution C 3. Mix Solutions (60 min stirring) A->C B 2. Prepare this compound Solution B->C D 4. Homogenize (e.g., 7000 rpm, 10 min) C->D E 5. Dry Mixture D->E F Freeze-Drying E->F G Spray-Drying E->G H Stable this compound Powder F->H G->H

Caption: Microencapsulation workflow for this compound.

Analytical Methods for Stability Assessment

To accurately determine the stability of this compound in your formulations, validated analytical methods are essential.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable technique for stability testing.[5] It allows for the separation, identification, and quantification of the active compound and its degradation products.[5] A stability-indicating HPLC method should be developed and validated to ensure it can resolve the parent compound from any potential degradants.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for monitoring stability. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification of unknown degradation products.[13]

By understanding the factors that contribute to this compound's instability and implementing the appropriate stabilization strategies and analytical methods, researchers can significantly improve the reliability and reproducibility of their experiments.

References

Addressing cross-reactivity in immunoassays for hydroxycitronellal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our hydroxycitronellal immunoassay kits. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a special focus on managing cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the hydroxycitronellal immunoassay?

A1: This is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, free hydroxycitronellal in your sample competes with a fixed amount of enzyme-labeled hydroxycitronellal (tracer) for binding to a limited number of anti-hydroxycitronellal antibody sites that are coated on the microplate wells. The amount of enzyme-labeled hydroxycitronellal that binds to the antibody is inversely proportional to the concentration of hydroxycitronellal in your sample. After a wash step to remove unbound components, a substrate is added, and the resulting color development is measured. The darker the color, the lower the concentration of hydroxycitronellal in the sample.[1][2][3]

Q2: What are the most common causes of cross-reactivity in this assay?

A2: Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to hydroxycitronellal.[4] For this assay, potential cross-reactants include other fragrance aldehydes and alcohols, as well as metabolites of hydroxycitronellal that share similar structural motifs. The specificity of the antibody is a key determinant of the degree of cross-reactivity.[5]

Q3: How can I minimize matrix effects in my samples?

A3: Matrix effects arise from components in your sample (e.g., serum, plasma, cell culture media) that can interfere with the antibody-antigen binding.[6][7][8][9] To mitigate these effects, we recommend the following:

  • Sample Dilution: Diluting your samples with the provided assay buffer can reduce the concentration of interfering substances.[6][8] A dilution of 1:5 or 1:10 is a good starting point.

  • Matrix-Matched Standards: If possible, prepare your standard curve in a matrix that closely resembles your sample matrix (e.g., control serum).[7]

  • Sample Cleanup: For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering components before running the assay.

Q4: Should I use a monoclonal or polyclonal antibody for detecting hydroxycitronellal?

A4: Both monoclonal and polyclonal antibodies have their advantages and disadvantages for detecting small molecules (haptens) like hydroxycitronellal.

  • Monoclonal Antibodies (mAbs): Offer high specificity to a single epitope, which can reduce cross-reactivity.[4] However, they may have lower affinity for the hapten compared to polyclonals.

  • Polyclonal Antibodies (pAbs): Represent a mixture of antibodies that recognize multiple epitopes on the antigen, often resulting in a stronger signal and higher overall affinity. However, this can also lead to a higher potential for cross-reactivity.[10] Our kit utilizes a carefully selected monoclonal antibody to ensure high specificity and minimize cross-reactivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in all wells Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between each step.
Contaminated wash bufferPrepare fresh wash buffer.
Non-specific binding of the antibodyEnsure that the blocking step was performed correctly and for the recommended duration. Consider using a different blocking agent if the problem persists.
Low or no signal in all wells Inactive enzyme conjugateEnsure the enzyme conjugate has been stored correctly and has not expired.
Incorrect substrate usedUse the substrate provided with the kit.
Insufficient incubation timeEnsure all incubation steps are carried out for the recommended duration and at the specified temperature.
High variability between replicate wells Pipetting errorsUse calibrated pipettes and ensure consistent pipetting technique.
Incomplete mixing of reagentsGently tap the plate to ensure thorough mixing of reagents in the wells.
Edge effects on the plateAvoid using the outermost wells of the plate if edge effects are suspected. Ensure consistent temperature across the plate during incubation.
Standard curve has a poor fit (low R² value) Inaccurate standard dilutionsPrepare fresh standards and ensure accurate serial dilutions.
Matrix effectsSee Q3 in the FAQ section for strategies to mitigate matrix effects.
Cross-reactivity with components in the standard diluentPrepare the standard curve in the assay buffer provided.
Sample results are inconsistent with expected values Cross-reactivity with other molecules in the sampleTest for the presence of potential cross-reactants (see Table 1). Consider sample cleanup if necessary.
Sample degradationEnsure samples are stored properly and thawed correctly before use.

Data Presentation

Table 1: Hypothetical Cross-Reactivity of the Anti-Hydroxycitronellal Antibody

This table provides representative data on the cross-reactivity of our monoclonal antibody with structurally related molecules. The cross-reactivity is calculated as: (IC₅₀ of Hydroxycitronellal / IC₅₀ of Cross-Reactant) x 100%.

Compound Structure IC₅₀ (ng/mL) Cross-Reactivity (%)
Hydroxycitronellal Aldehyde, primary alcohol10.2 100
CitronellalAldehyde157.86.5
CitronellolPrimary alcohol345.13.0
GeraniolPrimary alcohol> 1000< 1.0
Cinnamic aldehydeAldehyde> 1000< 1.0
LilialAldehyde89.511.4

Experimental Protocols

Detailed Methodology for Competitive ELISA for Hydroxycitronellal

  • Reagent Preparation:

    • Prepare wash buffer by diluting the concentrated wash buffer 1:20 with deionized water.

    • Prepare the standard solutions by performing serial dilutions of the hydroxycitronellal stock solution in assay buffer to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Dilute the enzyme-labeled hydroxycitronellal (tracer) to the working concentration specified in the kit manual using the assay buffer.

  • Assay Procedure:

    • Add 50 µL of each standard, control, and sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the diluted enzyme-labeled hydroxycitronellal to all wells.

    • Cover the plate and incubate for 1 hour at room temperature on a microplate shaker.

    • Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

    • Add 100 µL of the substrate solution to each well.

    • Incubate the plate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.

  • Data Analysis:

    • Calculate the average absorbance for each set of replicate standards, controls, and samples.

    • Generate a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding hydroxycitronellal concentration on the x-axis (log scale).

    • Determine the concentration of hydroxycitronellal in the samples by interpolating their average absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Standards Prepare Standards & Samples Add_Reagents Add Standards/Samples & Enzyme Tracer to Plate Prep_Standards->Add_Reagents Prep_Tracer Prepare Enzyme Tracer Prep_Tracer->Add_Reagents Incubate1 Incubate (Competition) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze_Data Calculate Concentrations Read_Plate->Analyze_Data

Caption: Workflow for the competitive ELISA of hydroxycitronellal.

Troubleshooting_CrossReactivity Start Inconsistent or Unexpected Sample Results Check1 Suspect Cross-Reactivity? Start->Check1 Action1 Review Cross-Reactivity Data (e.g., Table 1) Check1->Action1 Yes Other Investigate Other Causes (e.g., Matrix Effects, Pipetting Error) Check1->Other No Check2 Potential Cross-Reactants Present in Sample? Action1->Check2 Action2 Perform Sample Cleanup (e.g., SPE) Check2->Action2 Yes Rerun Re-run Assay Check2->Rerun No Action2->Rerun End Accurate Results Rerun->End

Caption: Decision tree for troubleshooting suspected cross-reactivity.

References

Technical Support Center: Optimizing GC-MS for Trace Liral Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the analysis of Liral (also known as Lilial or Butylphenyl methylpropional) at trace levels using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the GC-MS analysis of this compound, providing practical solutions and preventative measures.

Q1: Why am I seeing poor sensitivity or no peak for this compound at low concentrations?

A: Low sensitivity for this compound can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting this issue:

  • Sample Preparation and Extraction: Inefficient extraction of this compound from the sample matrix is a primary cause of low response. For cosmetic matrices, a liquid-liquid extraction (LLE) with a suitable solvent system like methyl tert-butyl ether and water has proven effective.[1][2] Ensure thorough mixing and phase separation to maximize recovery.

  • Injection Technique: For trace analysis, a splitless injection is generally preferred to introduce the maximum amount of analyte onto the column.[1][2] However, improper optimization of splitless parameters can lead to poor peak shape and reduced sensitivity.

    • Backflash: Injecting too large a sample volume for the liner and inlet conditions can cause the sample to expand beyond the liner's capacity, leading to sample loss and contamination.

    • Incorrect Purge Time: The split vent should remain closed long enough for the majority of the sample to be transferred to the column, but opening it too late can lead to excessive solvent tailing.

  • GC Parameters:

    • Inlet Temperature: While a sufficiently high temperature is needed to volatilize this compound, an excessively high temperature can cause thermal degradation.

    • Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of this compound through the column and good peak shape. Suboptimal flow can lead to band broadening and a decrease in peak height.

  • Mass Spectrometer Settings:

    • Ion Source Cleanliness: A contaminated ion source will significantly reduce sensitivity. Regular cleaning is crucial, especially when analyzing complex matrices.

    • Detector Voltage: Ensure the electron multiplier voltage is set appropriately for the desired sensitivity.

    • Data Acquisition Mode: For maximum sensitivity at trace levels, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode rather than full scan mode.[1] This involves monitoring only the most abundant and specific ions for this compound.

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

A: Peak tailing for this compound can compromise peak integration and, consequently, the accuracy of quantification. The common culprits include:

  • Active Sites in the System: this compound, being an aldehyde, can interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or transfer line.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for MS applications, such as a VF-5ms or HP-5MS.[1] If tailing persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues or active sites. Regular maintenance, including changing the septum and liner, is also critical.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting, but in some cases, can also contribute to tailing.

    • Solution: Dilute the sample to an appropriate concentration.

  • Suboptimal GC Oven Temperature Program: If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column, leading to peak distortion.

    • Solution: Ensure the initial oven temperature is low enough to allow for proper solvent and analyte focusing.

  • Leaks in the System: Leaks, particularly around the injector, can disrupt the carrier gas flow path and cause peak tailing.

    • Solution: Perform a thorough leak check of the system.

Q3: I am observing extraneous peaks (ghost peaks) in my chromatograms. How can I identify their source and eliminate them?

A: Ghost peaks can arise from several sources and can interfere with the identification and quantification of this compound.

  • Carryover from Previous Injections: High concentrations of analytes or matrix components from a previous run can be retained in the system and elute in subsequent runs.

    • Solution: Implement a thorough rinse of the injection syringe with a suitable solvent. A "bake-out" of the GC oven at a high temperature after each sequence can also help to remove less volatile contaminants from the column.

  • Contaminated Syringe, Solvent, or Vials: The syringe, solvent used for dilution, or sample vials may be contaminated.

    • Solution: Run a blank analysis of just the solvent to check for contamination. Use high-purity solvents and new, clean vials for each sample.

  • Septum Bleed: Particles from a degrading septum can fall into the inlet liner and release volatile compounds.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.

    • Solution: Ensure high-purity carrier gas and install or replace gas purifiers.

Q4: What are the characteristic mass-to-charge (m/z) ratios for this compound that I should monitor in SIM mode?

A: For the trace level detection of this compound, using Selected Ion Monitoring (SIM) mode is highly recommended for enhanced sensitivity and selectivity. Based on the electron ionization mass spectrum of this compound, the following characteristic ions should be monitored:

Ion (m/z)Role
147 Quantifier Ion (most abundant)
91Qualifier Ion
204Molecular Ion (M+)

Note: The quantifier ion is used for calculating the concentration, while qualifier ions are used for confirmation of the compound's identity.

Experimental Protocols

Below is a detailed methodology for the trace level detection of this compound in cosmetic products, adapted from established methods.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether.

  • Vortex the mixture for 30 minutes to ensure thorough extraction.

  • Add 5 g of anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 x g.

  • Collect the supernatant (methyl tert-butyl ether layer) and filter it through a 0.45 µm syringe filter.

  • Transfer 0.5 mL of the filtrate to an autosampler vial, add an internal standard if necessary, and dilute to 1 mL with methyl tert-butyl ether.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: VF-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injection Mode: Pulsed Splitless.[1][2]

  • Injection Volume: 2.0 µL.[1]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/min to 125 °C.

    • Ramp 2: 7 °C/min to 230 °C.

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.[1][2]

  • Mass Spectrometer: Agilent 5973 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for this compound: m/z 147 (quantifier), 91, and 204 (qualifiers).[3]

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh 0.5g Sample add_solvents Add Water & MTBE weigh->add_solvents extract Vortex for 30 min add_solvents->extract dry Add Na2SO4 & Centrifuge extract->dry filter Filter Supernatant dry->filter dilute Dilute for Injection filter->dilute inject Inject 2µL into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect identify Peak Identification (RT & Ions) detect->identify quantify Quantification (Peak Area) identify->quantify report Generate Report quantify->report

A schematic of the experimental workflow for this compound analysis.

Troubleshooting Decision Tree for this compound GC-MS Analysis

troubleshooting_tree start Problem with this compound Peak? no_peak No Peak / Poor Sensitivity start->no_peak Sensitivity Issue peak_tailing Peak Tailing start->peak_tailing Shape Issue ghost_peaks Ghost Peaks start->ghost_peaks Contamination Issue check_extraction Review Extraction Protocol no_peak->check_extraction check_injection Check Injection Parameters (Splitless, Volume) no_peak->check_injection check_ms_settings Verify MS Settings (SIM Mode, Source Cleanliness) no_peak->check_ms_settings check_active_sites Check for Active Sites (Liner, Column) peak_tailing->check_active_sites check_overload Dilute Sample peak_tailing->check_overload check_temp_program Optimize Oven Program peak_tailing->check_temp_program check_leaks Perform Leak Check peak_tailing->check_leaks check_carryover Run Blanks / Bakeout Oven ghost_peaks->check_carryover check_consumables Check Solvents, Vials, Septum ghost_peaks->check_consumables check_gas Check Carrier Gas Purity ghost_peaks->check_gas

A decision tree for troubleshooting common this compound GC-MS issues.

References

Troubleshooting false positives in Liral patch testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering false positives in Liral (Hydroxyisohexyl 3-cyclohexene carboxaldehyde) patch testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in patch testing?

This compound, also known by its chemical name Hydroxyisohexyl 3-cyclohexene carboxaldehyde, is a synthetic fragrance ingredient commonly used in a wide array of consumer products such as cosmetics, deodorants, soaps, and detergents.[1] It is included in patch testing panels because it has been identified as a common contact allergen, with sensitization rates reported between 1.5% and 3% in patients with dermatitis.[2][3]

Q2: What is a false positive reaction in the context of this compound patch testing?

A false positive is a reaction at the patch test site that appears to be an allergic response but is not caused by a true allergic sensitization to this compound. These reactions are typically irritant in nature and can be caused by a variety of factors, including the concentration of the allergen, the vehicle used, or the condition of the patient's skin.[4]

Q3: What are the common causes of false-positive reactions in patch testing?

Several factors can contribute to false-positive results in patch testing, including:

  • High Allergen Concentration: A concentration of the test substance that is too high can induce an irritant response in non-allergic individuals.

  • Irritating Vehicle: The substance used to carry the allergen (the vehicle) may itself be irritating to the skin.

  • Impurities: The test preparation may contain impurities that are irritant.

  • "Angry Back" or Excited Skin Syndrome: A strong positive reaction to one substance can cause surrounding test sites to become hyper-reactive, leading to non-specific inflammatory responses.[4]

  • Application to Inflamed Skin: Applying patches to skin that is already inflamed or irritated can lead to false-positive readings.[4]

  • Pressure Effects: Excessive pressure from the patch test chamber can sometimes cause a localized irritant reaction.

Troubleshooting False Positives

Issue: A positive reaction to this compound is observed, but an allergic sensitivity is not clinically suspected.

This section provides a step-by-step guide to investigating a potential false-positive reaction to this compound.

Step 1: Differentiating Irritant from Allergic Reactions

The first step is to carefully evaluate the morphology of the reaction. Allergic and irritant reactions often present differently.

CharacteristicAllergic ReactionIrritant Reaction
Morphology Erythema, infiltration, papules, and possibly vesicles.Faint erythema, "tissue paper-like" wrinkling, follicular papules, or pustules. Lacks significant infiltration.
Timing Typically develops and peaks 48-96 hours after application, and may persist.Often appears early (within 24-48 hours) and may start to fade by the 96-hour reading.
Sensation Itching is a prominent symptom.A burning or stinging sensation may be more common.
Step 2: Review Experimental Protocol

Review the patch testing protocol that was followed to identify any potential sources of error.

Recommended this compound Patch Test Protocol:

ParameterRecommendationRationale
Concentration 5%This is the recommended concentration for inclusion in the European baseline series to optimize the balance between detecting true allergies and minimizing irritant reactions.[2][3]
Vehicle Petrolatum (pet.)Petrolatum is the standard, well-tolerated vehicle for this compound and many other fragrance allergens.[2][3]
Dose (Finn Chamber®) 20 mgA standardized dose ensures consistent and reproducible results.[3]
Application Site Upper back on non-inflamed, intact skin.This area is generally less reactive and provides a consistent location for testing.
Reading Times Day 2 (48 hours) after application, and a delayed reading at Day 3 or Day 4 (72-96 hours).Delayed readings are crucial as some allergic reactions take longer to develop, and irritant reactions may have subsided.
Step 3: Investigate Potential Cross-Reactivity

While a positive reaction to this compound often indicates a specific sensitivity, it's important to consider the possibility of cross-reactivity with other substances. Although some studies have shown that many individuals with a this compound allergy do not react to other common fragrance mix components, a thorough patient history of other known allergies is crucial. At present, specific, well-documented cross-reactants for this compound are not extensively defined in the literature.

Step 4: Perform a Confirmatory Test - Repeated Open Application Test (ROAT)

If a false positive is still suspected, a Repeated Open Application Test (ROAT) can be performed to assess the clinical relevance of the patch test reaction. The ROAT mimics real-world exposure to a product containing the suspected allergen.

Detailed ROAT Protocol for this compound:

  • Test Substance Preparation: Prepare a 1.0% solution of this compound in a suitable vehicle such as alcohol or petrolatum. It is crucial to use a concentration that is representative of consumer products.

  • Application Site: Select a 5x5 cm area of skin on the forearm.

  • Application Procedure: Apply a small amount of the this compound preparation to the designated area twice daily.

  • Duration: Continue the applications for 7-14 days.

  • Evaluation: Examine the application site daily for the development of erythema, papules, or vesicles, which would indicate a positive reaction and confirm a clinically relevant allergy.

  • Control: A control vehicle without this compound should be applied to a corresponding area on the other forearm to rule out a reaction to the vehicle itself.

Visual Guides

False_Positive_Troubleshooting_Workflow start Positive this compound Patch Test Result step1 Step 1: Evaluate Reaction Morphology - Allergic vs. Irritant Characteristics start->step1 decision1 Is the reaction characteristic of an irritant response? step1->decision1 step2 Step 2: Review Experimental Protocol - Concentration (5% in pet.) - Vehicle (Petrolatum) - Reading Times (48h & 72-96h) decision1->step2 No conclusion_fp Conclusion: High likelihood of a False Positive (Irritant Reaction) decision1->conclusion_fp Yes decision2 Were there deviations from the standard protocol? step2->decision2 step3 Step 3: Consider Cross-Reactivity - Review patient history for other known allergies. decision2->step3 No retest Consider re-testing with corrected protocol decision2->retest Yes step4 Step 4: Perform Confirmatory ROAT - Apply 1.0% this compound twice daily for 7-14 days. step3->step4 decision3 Is the ROAT positive? step4->decision3 decision3->conclusion_fp No conclusion_tp Conclusion: High likelihood of a True Positive (Allergic Reaction) decision3->conclusion_tp Yes

Caption: Troubleshooting workflow for a suspected false-positive this compound patch test.

Allergic_vs_Irritant_Pathway cluster_allergic Allergic Contact Dermatitis (Type IV Hypersensitivity) cluster_irritant Irritant Contact Dermatitis (Non-Immunologic) allergen This compound (Hapten) apc Antigen Presenting Cell (e.g., Langerhans Cell) allergen->apc Binds to skin proteins t_cell T-Cell Sensitization and Proliferation apc->t_cell re_exposure Re-exposure to this compound t_cell->re_exposure Memory T-Cells cytokine Cytokine Release & Inflammatory Response re_exposure->cytokine reaction_a Eczematous Reaction (Erythema, Papules, Vesicles) cytokine->reaction_a irritant This compound (at high concentration or with compromised skin barrier) keratinocyte Direct Keratinocyte Damage irritant->keratinocyte inflammatory_mediators Release of Inflammatory Mediators keratinocyte->inflammatory_mediators reaction_i Irritant Reaction (Erythema, no/minimal infiltration) inflammatory_mediators->reaction_i

Caption: Simplified signaling pathways for allergic versus irritant reactions.

References

Technical Support Center: Enhancing In Vitro Assay Sensitivity for Lilial's Endocrine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides specialized guidance on enhancing the sensitivity of in vitro assays for detecting the endocrine activity of substances with weak effects, such as Lilial (also known as lysmeral). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions related to assessing the endocrine activity of weak compounds like Lilial.

FAQ 1: My reporter gene assay (e.g., MDA-kb2, HeLa9903) shows no response for Lilial. How can I be sure it's not a false negative?

Answer: Detecting the activity of weak endocrine disruptors like Lilial requires highly sensitive assay conditions. A lack of response could be due to several factors other than a true negative result. Consider the following troubleshooting steps:

  • Optimize Cell Health and Density: Ensure cells are in the logarithmic growth phase and plated at an optimal density. Over-confluent or stressed cells will have reduced responsiveness.

  • Serum Selection: The serum used in your culture medium can contain endogenous hormones that may mask the weak effects of Lilial. The use of charcoal-stripped serum is highly recommended to reduce background hormonal activity.

  • Incubation Time: A standard incubation time may not be sufficient for a weak agonist to induce a measurable response. Consider extending the incubation period, but be mindful of potential cytotoxicity.

  • Luciferase Reporter Choice: The type of luciferase reporter system can impact sensitivity. Some newer luciferase variants are designed for greater stability and signal intensity, which can be beneficial for detecting weak signals.[1]

  • Solvent Effects: Ensure the solvent used to dissolve Lilial (e.g., DMSO) is at a final concentration that does not affect cell viability or receptor activity. Run appropriate solvent controls.

FAQ 2: How can I enhance the sensitivity of the MDA-kb2 androgen receptor assay for weak antagonists?

Answer: The MDA-kb2 assay can be optimized to better detect weak anti-androgenic activity. Here are some strategies:

  • Sub-maximal Agonist Concentration: When testing for antagonism, use a concentration of the androgen agonist (e.g., DHT) that elicits a sub-maximal response (e.g., EC50 or lower). This will make it easier to detect competitive inhibition by a weak antagonist.

  • Media Composition: Omitting phenol red from the culture media can improve the dynamic range of the assay. Additionally, avoiding media changes during the experiment can reduce variability.

  • Extended Cell Attachment Time: Allowing cells a longer period to attach before adding the test compounds can lead to more consistent and robust responses.

  • Data Normalization: Normalize luminescence values to a positive control (e.g., a known anti-androgen like flutamide) to improve reproducibility between experiments and allow for data pooling.

Troubleshooting Guide: H295R Steroidogenesis Assay
Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or inconsistent compound addition.Use a multichannel pipette for cell seeding and compound addition. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough mixing of test compounds.
Low or no induction with positive control (e.g., Forskolin) Poor cell health, incorrect concentration of the positive control, or issues with the cell line passage number.Subculture cells regularly and use cells within a validated passage number range. Verify the concentration and activity of your positive control stock.
Cytotoxicity observed at higher concentrations of Lilial The compound itself is toxic to the H295R cells, masking any specific effects on steroidogenesis.Perform a separate cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of Lilial. Limit your steroidogenesis assay to concentrations below the cytotoxic threshold.
Hormone levels below the limit of quantification (LOQ) Insufficient assay sensitivity for detecting basal or weakly modulated hormone production.Consider using a more sensitive analytical method for hormone quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher sensitivity and specificity compared to ELISA.

Quantitative Data Summary

Recent studies have investigated the endocrine-disrupting potential of Lilial in various in vitro assays. The available data consistently indicate that Lilial is a very weak or inactive compound in these systems at the concentrations tested.

Table 1: Summary of In Vitro Endocrine Activity for Lilial

AssayCell LineEndpointResultConcentration Range TestedReference
Estrogen Receptor Agonist AssayHeLa9903Luciferase Reporter ActivationNo agonistic activity observed1 nM - 100 µMProkes et al., 2023
Androgen Receptor Agonist AssayMDA-kb2Luciferase Reporter ActivationNo agonistic activity observed1 nM - 100 µMProkes et al., 2023
NF-κB Signaling PathwayHEK 293/pGL4.32Luciferase Reporter ActivationNo activation observed50 µMProkes et al., 2023
NRF2 Signaling PathwayHEK 293/pGL4.37Luciferase Reporter ActivationNo activation observed50 µMProkes et al., 2023

Experimental Protocols

Detailed Methodology: H295R Steroidogenesis Assay (based on OECD TG 456)

The H295R steroidogenesis assay is a key in vitro method for assessing a chemical's potential to interfere with the production of steroid hormones.

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum. It is crucial to maintain consistency in cell culture conditions, including passage number and confluence.

  • Plating: Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.

  • Exposure: The cell medium is replaced with fresh medium containing the test chemical (Lilial) at various concentrations. Typically, a range of seven concentrations with logarithmic spacing is used. Controls include a solvent control (e.g., 0.1% DMSO), a positive control for induction (e.g., forskolin), and a positive control for inhibition (e.g., prochloraz). Cells are exposed for 48 hours.

  • Sample Collection: After the exposure period, the cell culture medium is collected for hormone analysis (e.g., testosterone and 17β-estradiol).

  • Cytotoxicity Assessment: The viability of the cells in each well is determined using a suitable assay (e.g., MTT or ATP depletion) to ensure that any observed effects on hormone levels are not due to cell death.

  • Hormone Analysis: The concentrations of testosterone and 17β-estradiol in the collected media are quantified, typically using ELISA or LC-MS/MS.

  • Data Analysis: Hormone concentrations are normalized to the solvent control and expressed as fold-change. Statistical analysis is performed to determine significant differences.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is a key target for endocrine-disrupting chemicals.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_active Active AR-DHT Complex DHT->AR_active AR_inactive Inactive Androgen Receptor (AR) (bound to HSPs) AR_inactive->AR_active HSPs dissociate AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation in Cytoplasm Cellular Response Cellular Response Protein Synthesis->Cellular Response

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow: In Vitro Reporter Gene Assay

This diagram outlines the typical workflow for an in vitro luciferase reporter gene assay used to screen for endocrine activity.

cluster_workflow Reporter Gene Assay Workflow A 1. Plate cells (e.g., MDA-kb2) B 2. Add test compound (Lilial) and agonist/antagonist A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E F 6. Data Analysis E->F

Caption: Workflow for a Luciferase Reporter Gene Assay.

References

Refinement of Animal Models for Studying Liral-Induced Dermatitis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers in refining animal models for studying allergic contact dermatitis (ACD) induced by Liral (also known as Lysmeral or Butylphenyl methylpropional). The aim is to enhance the reproducibility and translational relevance of preclinical studies in this area.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the experimental workflow for this compound-induced dermatitis models.

Question/Issue Answer/Troubleshooting Steps
1. What is the expected sensitization potential of this compound? This compound is classified as a weak skin sensitizer. In the murine Local Lymph Node Assay (LLNA), it has a reported EC3 value of 14.3%. The EC3 value is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation compared to controls.
2. My animals are not showing a consistent sensitization response to this compound. What could be the cause? - Vehicle Choice: The vehicle used to dissolve this compound is critical. Acetone:Olive Oil (4:1 v/v) is a commonly used vehicle for the LLNA. Ensure this compound is fully dissolved. For other models, the vehicle may need optimization. The choice of vehicle can significantly impact skin penetration and sensitization potency. - Concentration Range: For an LLNA, concentrations should bracket the expected EC3 value (e.g., 5%, 10%, 25%). If sensitization is low, consider if the upper concentration is sufficient without causing excessive irritation. - Application Volume & Technique: Ensure consistent and accurate application of the test substance to the specified skin area (e.g., dorsal surface of the ear). Inconsistent volumes can lead to high variability.
3. How do I differentiate between an irritant and an allergic reaction? An irritant reaction typically appears more rapidly and may be observed in all animals upon first exposure. An allergic reaction (contact hypersensitivity) requires a sensitization phase and will only occur in previously sensitized animals upon challenge. Histopathology can also help differentiate, with allergic reactions showing a more prominent lymphocytic infiltrate.
4. What is the optimal timing for measuring the ear swelling response in a Mouse Ear Swelling Test (MEST)? Ear swelling is typically measured 24, 48, and sometimes 72 hours after the challenge. The peak response for many allergens occurs at 24-48 hours. It is crucial to also measure ear thickness before the challenge to have a baseline for each animal.
5. I am observing high background inflammation in my control animals. How can I reduce this? - Animal Strain: Ensure you are using a consistent and appropriate mouse strain (e.g., CBA or BALB/c). - Environmental Factors: Stress from handling, housing conditions, or diet can impact the immune response. Acclimatize animals properly before starting the experiment. - Vehicle Purity: Ensure the vehicle itself is not causing irritation. Test a vehicle-only control group.
6. What biomarkers are relevant for assessing the immune response to this compound? Beyond macroscopic measurements like ear swelling, consider analyzing: - Cytokine Profiles: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) and Th2-associated cytokines (e.g., IL-4, IL-10) in skin or draining lymph node tissue. - Histopathology: Assess the infiltration of immune cells (lymphocytes, eosinophils, mast cells) and changes in epidermal thickness.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) for this compound

This protocol is for determining the sensitization potential of this compound by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Materials:

  • This compound (Butylphenyl methylpropional)

  • Vehicle: Acetone:Olive Oil (4:1 v/v)

  • Positive Control: e.g., Hexyl Cinnamic Aldehyde (HCA)

  • Phosphate Buffered Saline (PBS)

  • [³H]-methyl thymidine or other proliferation marker

  • Female CBA/J or BALB/c mice (8-12 weeks old)

Procedure:

  • Preparation of Test Solutions: Prepare a range of this compound concentrations (e.g., 5%, 10%, 25% w/v) in the Acetone:Olive Oil vehicle. Also prepare the vehicle control and a positive control (e.g., 25% HCA).

  • Sensitization Phase (Days 1, 2, and 3):

    • Record the baseline body weight of each mouse.

    • Apply 25 µL of the appropriate test solution (this compound concentrations, vehicle control, or positive control) to the dorsal surface of each ear of the mice in the respective groups.

  • Resting Phase (Days 4 and 5): No treatment is administered.

  • Proliferation Assessment (Day 6):

    • Five days after the last application, inject mice intravenously with [³H]-methyl thymidine.

    • After 5 hours, humanely euthanize the mice.

    • Excise the draining auricular lymph nodes from each mouse.

    • Prepare a single-cell suspension of lymph node cells for each mouse.

    • Measure the incorporation of [³H]-methyl thymidine using a scintillation counter.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group.

    • An SI ≥ 3 is considered a positive sensitization response.

    • The EC3 value is calculated by linear interpolation of the dose-response curve, representing the concentration at which SI = 3.

Mouse Ear Swelling Test (MEST) for this compound

This protocol is for assessing the elicitation phase of contact hypersensitivity to this compound.

Materials:

  • This compound

  • Vehicle: Acetone:Olive Oil (4:1 v/v) or other appropriate vehicle.

  • Mitutoyo micrometer or similar device.

  • Female CBA/J or BALB/c mice (8-12 weeks old)

Procedure:

  • Sensitization Phase (Day 0):

    • Shave a small area on the abdomen of each mouse.

    • Apply a sensitizing dose of this compound (e.g., 50 µL of a 25% solution in AOO) to the shaved abdomen. A separate control group receives only the vehicle.

  • Resting Phase (Days 1-4): No treatment.

  • Challenge Phase (Day 5):

    • Measure the baseline thickness of both ears of each mouse using a micrometer.

    • Apply a lower, non-irritating concentration of this compound (e.g., 20 µL of a 5% solution) to the dorsal surface of the right ear.

    • Apply 20 µL of the vehicle to the dorsal surface of the left ear (internal control).

  • Measurement of Ear Swelling (Days 6 and 7):

    • Measure the thickness of both ears at 24 and 48 hours after the challenge.

  • Data Analysis:

    • Calculate the change in ear thickness for each ear by subtracting the baseline measurement from the post-challenge measurement.

    • The specific ear swelling is the change in the this compound-treated ear minus the change in the vehicle-treated ear.

    • Compare the ear swelling in the this compound-sensitized group to the vehicle-sensitized control group.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes for this compound in skin sensitization studies. Note: These are representative values and may vary depending on the specific experimental conditions.

Table 1: Local Lymph Node Assay (LLNA) Data for this compound

Concentration of this compoundMean Stimulation Index (SI)Result
Vehicle Control1.0Negative
5%~1.8Negative
10%~2.5Negative
25%~4.2Positive
EC3 Value 14.3% Weak Sensitizer

Table 2: Representative Mouse Ear Swelling Test (MEST) Data for this compound

Treatment GroupChallenge AgentMean Ear Swelling (mm) at 24h (± SEM)
Vehicle Sensitized5% this compound0.03 (± 0.01)
This compound SensitizedVehicle0.02 (± 0.01)
This compound Sensitized5% this compound0.12 (± 0.03)

Signaling Pathways and Experimental Workflows

Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of this compound-induced allergic contact dermatitis follows the established AOP for skin sensitization. This begins with the molecular initiating event of this compound binding to skin proteins (haptenation), leading to a cascade of cellular responses.

AOP_Skin_Sensitization MIE Molecular Initiating Event: This compound covalently binds to skin proteins (Haptenation) KE1 Key Event 1: Keratinocyte Activation (Stress response, cytokine release) MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation (Maturation and migration) KE1->KE2 KE3 Key Event 3: T-Cell Activation & Proliferation (in draining lymph node) KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis (Inflammation upon re-exposure) KE3->AO

Figure 1: Adverse Outcome Pathway for this compound-induced skin sensitization.

Keratinocyte Signaling in Response to Allergens

Upon exposure to allergens like this compound, keratinocytes can initiate an inflammatory cascade through various signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines.

Keratinocyte_Signaling cluster_membrane Cell Membrane Receptor Pattern Recognition Receptors (e.g., TLRs) MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB This compound This compound-Protein Adduct This compound->Receptor Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-1α, IL-8) MAPK->Cytokines NFkB->Cytokines

Figure 2: Simplified keratinocyte signaling in response to haptens.

Experimental Workflow for this compound Dermatitis Model

A typical workflow for investigating this compound-induced dermatitis in a mouse model involves distinct sensitization and challenge phases, followed by various endpoint analyses.

Experimental_Workflow cluster_endpoints Analyses Sensitization Sensitization Phase (Day 0) Topical application of this compound on abdomen Rest1 Resting Period (5-7 days) Sensitization->Rest1 LN_Analysis Lymph Node Cell Proliferation (LLNA) Sensitization->LN_Analysis LLNA Variant Challenge Challenge Phase Topical application of this compound on ear Rest1->Challenge Measurement Endpoint Measurement (24-48h post-challenge) Challenge->Measurement EarSwelling Ear Swelling Measurement Measurement->EarSwelling Histology Histopathology of Ear Tissue Measurement->Histology Cytokine Cytokine Profiling (ELISA/qPCR) Measurement->Cytokine

Figure 3: General experimental workflow for a this compound contact hypersensitivity model.

Improving the extraction efficiency of Butylphenyl Methylpropional from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Butylphenyl Methylpropional (Lilial) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Butylphenyl Methylpropional from complex matrices?

A1: The most prevalent techniques for extracting Butylphenyl Methylpropional include Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), and Ultrasound-Assisted Extraction (UAE). The choice of method often depends on the matrix complexity, required sensitivity, and available equipment.

Q2: I am experiencing low recovery of Butylphenyl Methylpropional. What are the likely causes?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: The solvent or extraction time may not be optimal for releasing the analyte from the matrix.

  • Matrix Effects: Co-extracted substances can interfere with the analytical measurement, leading to signal suppression.

  • Analyte Volatility: Butylphenyl Methylpropional is a semi-volatile compound, and losses can occur during sample preparation and concentration steps if not handled carefully.

  • Improper pH: The pH of the sample can influence the analyte's solubility and interaction with the extraction phase.

Q3: How can I minimize matrix effects in my GC-MS analysis of Butylphenyl Methylpropional?

A3: Matrix effects, which can cause signal enhancement or suppression, are a common challenge.[1] To mitigate them, consider the following strategies:

  • Optimize Sample Cleanup: Employing a more selective extraction technique or adding a cleanup step after extraction (e.g., using Solid-Phase Extraction (SPE) cartridges) can remove interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal alteration caused by the matrix.

  • Use of an Internal Standard: A suitable internal standard that behaves similarly to Butylphenyl Methylpropional but is chromatographically resolved can correct for variations in extraction efficiency and matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What are the regulatory considerations for Butylphenyl Methylpropional (Lilial)?

A4: It is crucial to be aware of the regulatory status of Butylphenyl Methylpropional. In the European Union, it has been classified as a reproductive toxicant and is banned for use in cosmetic products as of March 1, 2022.[2] Its presence in non-cosmetic products may also be restricted.[3] Always consult the latest regulations in your region.

Troubleshooting Guides

Issue 1: Emulsion Formation during Liquid-Liquid Extraction (LLE)
  • Symptom: A stable emulsion forms at the interface of the aqueous and organic layers, making separation difficult.

  • Cause: High concentrations of surfactants or lipids in the sample matrix (e.g., creams, lotions).

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.

    • Salting Out: Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.

    • Filtration: Passing the mixture through a bed of glass wool can sometimes break the emulsion.

Issue 2: Poor Reproducibility with Solid-Phase Microextraction (SPME)
  • Symptom: Significant variation in peak areas for replicate analyses.

  • Cause: Inconsistent adsorption of the analyte onto the SPME fiber.

  • Solutions:

    • Control Extraction Time and Temperature: Ensure these parameters are precisely controlled for all samples and standards.

    • Consistent Agitation: Use a constant and reproducible agitation speed to ensure consistent mass transfer of the analyte to the fiber.

    • Fiber Conditioning and Cleaning: Properly condition new fibers and ensure they are thoroughly cleaned between injections to avoid carryover.

    • Matrix Modification: Adding salt or adjusting the pH of the sample can improve the partitioning of the analyte into the headspace or directly onto the fiber.

Issue 3: Analyte Degradation during Ultrasound-Assisted Extraction (UAE)
  • Symptom: Lower than expected concentrations of Butylphenyl Methylpropional, potentially with the appearance of degradation product peaks.

  • Cause: Excessive ultrasonic power or temperature leading to thermal degradation of the analyte.

  • Solutions:

    • Control Temperature: Use a cooling bath to maintain a constant and low temperature during sonication.

    • Optimize Ultrasonic Power and Time: Use the lowest effective power and the shortest extraction time necessary to achieve good recovery.

    • Pulsed Sonication: Employing pulsed sonication can help to dissipate heat and reduce the risk of degradation.

Data Presentation

Table 1: Comparison of Extraction Methods for Butylphenyl Methylpropional

ParameterLiquid-Liquid Extraction (LLE)Ultrasound-Assisted Emulsification Microextraction (USAEME)Headspace Solid-Phase Microextraction (HS-SPME)
Matrix CosmeticsCosmetics, WaterPerfumes, Cosmetics
Recovery 84.4–119% (for fragrance allergens)[4]Acceptable accuracy reported[5]Good linearity and precision reported[5]
Limit of Detection (LOD) ~2 µg/g (estimated for Lilial)[4]0.001–0.154 µg/mL[5]µg/L range[5]
Limit of Quantification (LOQ) 2–20 µg/g (for fragrance allergens)[4]Not explicitly statedNot explicitly stated
Advantages Simple, well-establishedFast, low solvent consumption, high enrichment factor[5]Solvent-free, sensitive, minimal matrix interference[4]
Disadvantages Large solvent volume, potential for emulsion formationRequires optimization of several parametersFiber cost and fragility, potential for carryover

Note: The data presented is a synthesis of values reported in the literature for Butylphenyl Methylpropional (Lilial) and other fragrance allergens in similar matrices. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Cosmetic Samples

This protocol is adapted from a method for the analysis of fragrance allergens in cosmetics.[6]

  • Sample Preparation: Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Extraction: Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Mixing: Mix the contents for 30 minutes using a sample mixer.

  • Drying: Add 5 g of anhydrous sodium sulfate to remove water.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 30 minutes.

  • Collection and Analysis: Collect the supernatant (MTBE layer), filter it through a 0.45 µm syringe filter, and analyze by GC-MS.

Ultrasound-Assisted Emulsification Microextraction (USAEME) for Liquid Samples

This protocol is based on a method for the determination of fragrance allergens in cosmetics and water.[5]

  • Sample Preparation: Place 10 mL of the liquid sample into a 15 mL conical tube.

  • Salting Out: Add 1.5 g of NaCl to the sample.

  • Extraction Solvent: Add 50 µL of a suitable organic solvent (e.g., 2-dodecanol) as the extraction solvent.[5]

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 5 minutes at 35°C.[5]

  • Centrifugation: Centrifuge the mixture at 4500 rpm for 15 minutes to break the emulsion.

  • Solidification and Collection: Place the tube in a cooling bath at 3°C for 15 minutes to solidify the organic solvent.[5]

  • Analysis: Transfer the solidified organic phase to a vial for HPLC or GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for Perfume Samples

This protocol is a general procedure based on methods for analyzing volatile compounds in perfumes and cosmetics.[5]

  • Sample Preparation: Place 10 mL of the perfume sample solution into a 40 mL vial. Add 2 g of NaCl.

  • Equilibration: Seal the vial and stir for 5 minutes at 100°C.[5]

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for 20 minutes.[5]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injector of a GC-MS for thermal desorption and analysis.

Mandatory Visualization

experimental_workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_USAEME Ultrasound-Assisted Emulsification Microextraction (USAEME) cluster_SPME Headspace Solid-Phase Microextraction (HS-SPME) LLE_sample Weigh Sample LLE_extract Add Water & MTBE LLE_sample->LLE_extract LLE_mix Mix LLE_extract->LLE_mix LLE_dry Add Na2SO4 LLE_mix->LLE_dry LLE_centrifuge Centrifuge LLE_dry->LLE_centrifuge LLE_analyze Analyze Supernatant LLE_centrifuge->LLE_analyze USAEME_sample Sample + NaCl USAEME_solvent Add Extraction Solvent USAEME_sample->USAEME_solvent USAEME_sonicate Sonicate USAEME_solvent->USAEME_sonicate USAEME_centrifuge Centrifuge USAEME_sonicate->USAEME_centrifuge USAEME_solidify Solidify Solvent USAEME_centrifuge->USAEME_solidify USAEME_analyze Analyze Organic Phase USAEME_solidify->USAEME_analyze SPME_sample Sample + NaCl in Vial SPME_equilibrate Equilibrate (Heat & Stir) SPME_sample->SPME_equilibrate SPME_extract Expose SPME Fiber SPME_equilibrate->SPME_extract SPME_analyze Desorb in GC-MS SPME_extract->SPME_analyze troubleshooting_logic start Low Analyte Recovery q1 Is an emulsion present (LLE)? start->q1 a1_yes Gentle Mixing / Salting Out / Centrifugation q1->a1_yes Yes q2 Is reproducibility poor (SPME)? q1->q2 No end Improved Extraction Efficiency a1_yes->end a2_yes Control Temp, Time & Agitation / Check Fiber q2->a2_yes Yes q3 Suspect degradation (UAE)? q2->q3 No a2_yes->end a3_yes Control Temperature / Optimize Power & Time q3->a3_yes Yes q4 Is it a matrix effect? q3->q4 No a3_yes->end a4_yes Matrix-Matched Calibration / Internal Standard / Dilution q4->a4_yes Yes q4->end No a4_yes->end

References

Mitigating interference in spectroscopic analysis of hydroxycitronellal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of hydroxycitronellal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and mitigate interference during their experiments.

General FAQs

Q1: What are the most common spectroscopic techniques used for the analysis of hydroxycitronellal?

A1: The most common spectroscopic techniques for analyzing hydroxycitronellal include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Fourier Transform Infrared Spectroscopy (FTIR) for functional group analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for detailed structural elucidation. UV-Vis spectroscopy can also be used, particularly for quantitative analysis, though it is less specific.

Q2: What are the primary sources of interference in the spectroscopic analysis of hydroxycitronellal?

A2: Interference can arise from several sources:

  • Impurities from synthesis: The most common impurity is unreacted citronellal, the precursor in hydroxycitronellal synthesis.[1]

  • Degradation products: Hydroxycitronellal can oxidize or form hemiacetals, leading to the presence of related compounds that may interfere with the analysis.[2]

  • Matrix effects: The sample matrix, especially in complex formulations like cosmetics or perfumes, can suppress or enhance the analyte signal.[3]

  • Solvent and reagent contamination: Impurities in solvents or reagents can introduce extraneous peaks in the spectra.

Troubleshooting Guides by Technique

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Co-elution of Peaks and Poor Separation

Q: I am observing peaks that are not well-resolved in my GC chromatogram when analyzing hydroxycitronellal. How can I improve the separation?

A: Poor separation in GC-MS analysis of hydroxycitronellal can often be attributed to the analytical column or the temperature program.

Troubleshooting Steps:

  • Optimize the GC Temperature Program: A slower temperature ramp or an isothermal hold at a specific temperature can improve the separation of closely eluting compounds. For essential oil analysis, a common starting point is an oven program from 60°C to 240°C.[4]

  • Select an Appropriate GC Column: A column with a different stationary phase polarity may provide better separation. For fragrance compounds, a mid-polarity column is often a good choice.

  • Adjust the Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and resolution.

  • Sample Preparation: Ensure your sample is properly diluted. Overloading the column can lead to peak broadening and poor resolution.

Experimental Protocol: GC-MS Analysis of Hydroxycitronellal

ParameterValue
GC System Agilent 6890 Series or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant pressure of 65 kPa
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 1:25
Oven Program Initial temperature 60°C, ramp at 3°C/min to 240°C, hold for 5 min
MS Detector Mass Spectrometer (e.g., Agilent 5973)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Solvent Delay 2 minutes

This is a general protocol and may require optimization for your specific instrument and sample.[4]

Issue: Ambiguous Peak Identification in the Mass Spectrum

Q: The mass spectrum of my target peak has fragmentation patterns that are difficult to interpret or match to a library spectrum for hydroxycitronellal. What could be the cause?

A: Ambiguous mass spectra can result from co-eluting compounds, background noise, or the presence of isomers or degradation products.

Troubleshooting Steps:

  • Check for Co-elution: As described above, improve your chromatographic separation to ensure you are analyzing a pure compound.

  • Background Subtraction: Use the data system software to subtract the background spectrum from the peak of interest. This can help to remove interfering ions from column bleed or the matrix.

  • Manual Interpretation of Fragmentation: Familiarize yourself with the expected fragmentation patterns of hydroxycitronellal. Key fragments would likely arise from the loss of water (M-18), cleavage of the alkyl chain, and rearrangements.

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide accurate mass measurements, which can help to confirm the elemental composition of the parent ion and its fragments.

Expected Mass Spectral Fragments for Hydroxycitronellal (C₁₀H₂₀O₂)

m/zPossible Fragment
172[M]⁺ (Molecular Ion)
154[M-H₂O]⁺
139[M-H₂O-CH₃]⁺
121[M-H₂O-CH₃-H₂O]⁺ or [C₉H₁₇]⁺
59[C₃H₇O]⁺
43[C₃H₇]⁺

Note: This table is illustrative and actual fragmentation may vary.

Workflow for Troubleshooting GC-MS Analysis

cluster_sep Troubleshooting Separation cluster_id Troubleshooting Identification start GC-MS Analysis Issue poor_sep Poor Peak Separation start->poor_sep ambiguous_id Ambiguous MS Identification start->ambiguous_id optimize_temp Optimize Temp. Program poor_sep->optimize_temp check_coelution Check for Co-elution ambiguous_id->check_coelution change_column Change GC Column optimize_temp->change_column If no improvement adjust_flow Adjust Flow Rate change_column->adjust_flow If still poor check_coelution->poor_sep Leads to bg_subtract Background Subtract check_coelution->bg_subtract If pure peak manual_interp Manual Interpretation bg_subtract->manual_interp If still ambiguous

GC-MS Troubleshooting Workflow

Fourier Transform Infrared (FTIR) Spectroscopy

Issue: Overlapping Peaks and Broad Bands

Q: My FTIR spectrum of hydroxycitronellal shows broad and overlapping peaks, making it difficult to identify the characteristic absorption bands. What is the reason for this?

A: Broadening of FTIR peaks, especially the hydroxyl (-OH) band, is often due to hydrogen bonding. Overlapping peaks can occur in complex mixtures or if the sample contains impurities with similar functional groups.

Troubleshooting Steps:

  • Sample Purity: Ensure your sample is as pure as possible. Contaminants like water can contribute to broad -OH bands.

  • Sample Preparation: For liquid samples, using a thin film between salt plates (e.g., NaCl or KBr) is standard. Ensure the path length is not too long, which can cause intense peaks to broaden and saturate the detector.

  • Solvent Effects: If analyzing in solution, the choice of solvent is critical. A non-polar solvent like carbon tetrachloride (if permissible) can reduce hydrogen bonding and sharpen the -OH peak.

  • Derivative Spectroscopy: Applying mathematical treatments like second-derivative analysis to your spectrum can help to resolve overlapping bands.

Characteristic FTIR Absorption Bands for Hydroxycitronellal

Wavenumber (cm⁻¹)VibrationFunctional Group
~3355 (broad)O-H stretchHydroxyl (-OH)
~2970, ~2876C-H stretch (asymmetric & symmetric)Methyl (-CH₃)
~1724C=O stretchAldehyde
~1374C-H bendMethyl (-CH₃)
~1147C-O stretchTertiary Alcohol

Data adapted from literature.[5]

Logical Diagram for Interpreting FTIR Spectral Issues

start FTIR Spectrum Issue broad_oh Broad -OH Band start->broad_oh overlap_peaks Overlapping Peaks start->overlap_peaks h_bonding h_bonding broad_oh->h_bonding Likely Cause impurity impurity overlap_peaks->impurity Possible Cause 1 matrix_effect matrix_effect overlap_peaks->matrix_effect Possible Cause 2 dilute_sample dilute_sample h_bonding->dilute_sample Mitigation purify_sample purify_sample impurity->purify_sample Mitigation derivative_spec derivative_spec matrix_effect->derivative_spec Mitigation

FTIR Interference Mitigation Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Unexpected Peaks in ¹H NMR Spectrum

Q: I am seeing more peaks in my ¹H NMR spectrum than I expect for pure hydroxycitronellal. How do I identify the source of these extra signals?

A: Extraneous peaks in an NMR spectrum are typically due to impurities in the sample or the NMR solvent.

Troubleshooting Steps:

  • Check the Solvent Peaks: Be aware of the residual proton signals from your deuterated solvent (e.g., ~7.26 ppm for CDCl₃).

  • Identify Common Contaminants: Water (~1.56 ppm in CDCl₃), grease (from glassware), and residual extraction solvents are common impurities.

  • Look for Precursor Impurities: Unreacted citronellal will have characteristic aldehyde (~9.7 ppm) and vinylic proton (~5.1 ppm) signals that are absent in hydroxycitronellal.

  • Consider Degradation Products: Oxidation of the aldehyde to a carboxylic acid would produce a very broad singlet far downfield (>10 ppm).

  • Purify the Sample: If impurities are significant, repurify your sample using techniques like column chromatography or distillation.

Experimental Protocol: NMR Sample Preparation

  • Sample Quantity: Dissolve 5-25 mg of hydroxycitronellal in ~0.6-0.7 mL of a deuterated solvent.[1]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like hydroxycitronellal.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[2]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Hypothetical ¹H NMR Data for Hydroxycitronellal and Potential Interferents in CDCl₃

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Hydroxycitronellal ~9.76t-CHO
~3.70m-CH-
~2.2-2.4m-CH₂- adjacent to CHO
~1.2-1.6mOther -CH₂-
~1.18s-C(CH₃)₂OH
~0.95d-CH(CH₃)-
Citronellal (Impurity) ~9.75t-CHO
~5.1m=CH-
~1.6-1.7s=C(CH₃)₂
Water (Contaminant) ~1.56sH₂O

This table is for illustrative purposes. Actual chemical shifts may vary.

Issue: Poor Signal-to-Noise Ratio in ¹³C NMR

Q: My ¹³C NMR spectrum has a very low signal-to-noise ratio, even after a long acquisition time. How can I improve it?

A: The low natural abundance of ¹³C makes it much less sensitive than ¹H NMR. Poor signal-to-noise is a common issue.

Troubleshooting Steps:

  • Increase Sample Concentration: This is the most direct way to improve the signal. Aim for a saturated or near-saturated solution.[2]

  • Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.

  • Use a High-Field Spectrometer: Higher magnetic field strengths provide greater sensitivity.

  • Check Shimming: Poor magnetic field homogeneity (shimming) can lead to broad lines and reduced peak height. Ensure the sample is properly shimmed before acquisition.

  • Relaxation Agents: For non-quantitative analysis, adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation delay and allow for faster acquisition of scans. Use with caution as it will make quantitative analysis impossible.

This technical support guide provides a starting point for troubleshooting common issues in the spectroscopic analysis of hydroxycitronellal. For more complex problems, consulting detailed spectroscopic literature and application notes is recommended.

References

Validation & Comparative

Unveiling the Skin Sensitization Profiles of Liral and Lyral: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the fragrance ingredient Lyral (also known as Liral or its chemical name, Hydroxyisohexyl 3-cyclohexene carboxaldehyde - HICC) reveals a significant potential for skin sensitization, leading to its classification as a known human contact allergen. While robust quantitative data for a direct comparison with a distinct substance named "this compound" is not publicly available—suggesting "this compound" is likely a common synonym or misspelling of Lyral—this guide provides a detailed analysis of Lyral's sensitizing properties based on established in vivo and in vitro testing methodologies. This information is crucial for researchers, scientists, and drug development professionals in the fields of dermatology, toxicology, and product safety assessment.

Executive Summary of Skin Sensitization Potential

Lyral has been extensively studied and is recognized as a potent skin sensitizer. The primary quantitative measure of in vivo skin sensitization potential is the EC3 (Effective Concentration required to produce a three-fold increase in lymphocyte proliferation) value derived from the murine Local Lymph Node Assay (LLNA). For Lyral, a range of EC3 values has been reported, with some studies indicating a value as low as 2.1%, categorizing it as a moderate sensitizer. Due to its established sensitizing properties and the prevalence of allergic contact dermatitis in consumers, the use of Lyral in cosmetic products has been banned in the European Union.

Quantitative Data on Skin Sensitization

Test SubstanceAssayEndpointResultSensitization Potential Classification
Lyral (HICC)LLNAEC3~2.1%Moderate
Lyral (HICC)DPRA% Cysteine DepletionData not publicly available-
% Lysine DepletionData not publicly available-
Lyral (HICC)h-CLATCD54/CD86 ExpressionData not publicly available-
Lyral (HICC)KeratinoSens™Luciferase InductionData not publicly available-

Key Signaling Pathway in Skin Sensitization

Chemical sensitizers like Lyral are known to activate the Keap1-Nrf2 signaling pathway in keratinocytes. This is a key event in the adverse outcome pathway (AOP) for skin sensitization. The binding of the chemical to sensor proteins like Keap1 leads to the dissociation of the transcription factor Nrf2, which then translocates to the nucleus and activates the Antioxidant Response Element (ARE). This results in the transcription of a battery of cytoprotective genes.

Figure 1: Simplified Keap1-Nrf2 signaling pathway activation by a skin sensitizer.

Experimental Protocols

The assessment of skin sensitization potential relies on a battery of validated in vivo and in vitro tests. Below are the detailed methodologies for the key experiments cited.

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear.

G cluster_workflow LLNA Experimental Workflow A Day 1-3: Topical application of test substance to mouse ears B Day 6: Intravenous injection of ³H-methyl thymidine A->B C 5 hours post-injection: Harvest auricular lymph nodes B->C D Prepare single cell suspension of lymph node cells C->D E Measure ³H-methyl thymidine incorporation (scintillation counting) D->E F Calculate Stimulation Index (SI) E->F

Figure 2: Experimental workflow for the Local Lymph Node Assay (LLNA).

Protocol:

  • Animal Model: Female CBA/J mice are typically used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil 4:1) at a minimum of three concentrations. A vehicle control and a positive control are also included.

  • Application: 25 µL of the test substance, vehicle control, or positive control is applied to the dorsum of each ear of the mice daily for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine.

  • Lymph Node Excision: Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Cell Preparation and Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter.

  • Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per test group by the mean DPM of the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is interpolated from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the reaction with skin proteins.

G cluster_workflow DPRA Experimental Workflow A Prepare solutions of test chemical, cysteine peptide, and lysine peptide B Incubate test chemical with each peptide for 24 hours A->B C Analyze samples by HPLC to quantify remaining peptide concentration B->C D Calculate percent peptide depletion C->D E Predict sensitization potential based on mean cysteine and lysine depletion D->E

Figure 3: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Protocol:

  • Peptide Solutions: Synthetic peptides containing cysteine and lysine are prepared in a suitable buffer.

  • Test Chemical Preparation: The test chemical is dissolved in an appropriate solvent (e.g., acetonitrile).

  • Incubation: The test chemical is incubated with the cysteine and lysine peptide solutions for 24 hours at room temperature.

  • Analysis: The concentration of the remaining unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to categorize the substance into one of four reactivity classes, which correlates with its skin sensitization potential.

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro method that measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) following exposure to a test chemical, mimicking dendritic cell activation.

G cluster_workflow h-CLAT Experimental Workflow A Culture THP-1 cells B Expose cells to test chemical for 24 hours A->B C Stain cells with fluorescently-labeled antibodies for CD54 and CD86 B->C E Determine cell viability B->E D Analyze marker expression using flow cytometry C->D F Calculate Relative Fluorescence Intensity (RFI) D->F G Predict sensitization potential based on RFI and cell viability E->G F->G

Figure 4: Experimental workflow for the human Cell Line Activation Test (h-CLAT).

Protocol:

  • Cell Culture: The human monocytic leukemia cell line THP-1 is cultured under standard conditions.

  • Exposure: Cells are exposed to at least eight concentrations of the test chemical for 24 hours.

  • Staining: After exposure, cells are stained with fluorescently labeled antibodies specific for CD54 and CD86.

  • Flow Cytometry: The expression levels of CD54 and CD86 are measured using a flow cytometer.

  • Viability Assessment: Cell viability is determined concurrently, typically using propidium iodide staining.

  • Data Analysis: The Relative Fluorescence Intensity (RFI) for CD54 and CD86 is calculated. A substance is predicted as a sensitizer if the RFI of CD86 is ≥ 150% in two of three independent experiments or the RFI of CD54 is ≥ 200% in two of three independent experiments, at concentrations where cell viability is > 50%.

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro method that uses a transgenic human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an ARE element to measure the activation of the Keap1-Nrf2 pathway.

G cluster_workflow KeratinoSens™ Experimental Workflow A Culture KeratinoSens™ cells B Expose cells to a range of concentrations of the test chemical for 48 hours A->B C Measure luciferase activity B->C D Measure cell viability B->D E Calculate gene induction and determine EC1.5 C->E D->E F Predict sensitization potential based on EC1.5 and maximum gene induction E->F

Figure 5: Experimental workflow for the KeratinoSens™ Assay.

Protocol:

  • Cell Culture: The KeratinoSens™ cell line is cultured in appropriate media.

  • Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Assay: After incubation, the luciferase activity is measured using a luminometer.

  • Viability Assay: Cell viability is assessed in parallel using a method such as the MTT assay.

  • Data Analysis: The fold induction of the luciferase gene is calculated relative to the vehicle control. The EC1.5 value (the concentration at which luciferase induction reaches 1.5-fold) is determined. A chemical is classified as a sensitizer if the EC1.5 is less than 1000 µM and the maximum fold induction is greater than 1.5 at a concentration with cell viability above 70%.

Conclusion

The available scientific evidence unequivocally identifies Lyral (HICC) as a skin sensitizer with a moderate potency in animal models and a significant history of causing allergic contact dermatitis in humans. The lack of publicly available, distinct data for a substance named "this compound" strongly suggests it is a synonym for Lyral. While quantitative data from in vitro and in chemico assays for Lyral are not readily found in the public literature, the combination of in vivo and human data has been sufficient for regulatory bodies to prohibit its use in cosmetic products. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide offer a robust framework for assessing the skin sensitization potential of other novel and existing chemicals.

In Vitro Alternatives to Animal Testing for Butylphenyl Methylpropional: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fragrance ingredient Butylphenyl Methylpropional (BMHCA), also known as Lilial, has faced scrutiny and regulatory restrictions due to its potential for skin sensitization and reproductive toxicity.[1] As the cosmetics and chemical industries move away from animal testing, robust and reliable in vitro methods for assessing skin sensitization are crucial. This guide provides a comparative overview of validated in vitro alternatives to animal testing for BMHCA, focusing on the internationally recognized assays that form the basis of non-animal testing strategies.

The Adverse Outcome Pathway for Skin Sensitization

The assessment of skin sensitization is structured around the Adverse Outcome Pathway (AOP), a conceptual framework that outlines the sequence of events from the initial molecular interaction of a chemical with the skin to the adverse outcome of allergic contact dermatitis. The key in vitro methods discussed in this guide align with the initial key events of this pathway.

Comparison of In Vitro Assays and In Vivo Data

While extensive searches for specific quantitative data from in vitro skin sensitization assays for Butylphenyl Methylpropional did not yield publicly available numerical results, the following table summarizes the expected outcomes based on its known sensitization potential and provides a comparison with the established in vivo data from the Local Lymph Node Assay (LLNA).

AssayKey Event Addressed (in AOP)PrincipleEndpoint MeasuredResult for Butylphenyl Methylpropional (BMHCA)
In Vivo
Local Lymph Node Assay (LLNA)N/A (Animal Test)Measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test chemical.Estimated Concentration to produce a 3-fold stimulation index (EC3).Sensitizer .[2] EC3 values range from 2.97% to 18.7% depending on the vehicle used.[2]
In Vitro / In Chemico
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442CMolecular Initiating Event: Covalent binding to skin proteins.An in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine.Percentage of peptide depletion.Quantitative data not publicly available. Expected to be Positive based on its aldehyde structure and known sensitization potential.
KeratinoSens™ Assay - OECD TG 442DKey Event 2: Keratinocyte activation.A cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant/electrophile response element pathway in human keratinocytes.The concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the maximum fold induction (Imax).Negative . (Specific EC1.5 and IC50 values not publicly available).
Human Cell Line Activation Test (h-CLAT) - OECD TG 442EKey Event 3: Dendritic cell activation.A cell-based assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) upon exposure to a test chemical.The concentration leading to a 1.5-fold increase in CD86 expression (EC150) and a 2-fold increase in CD54 expression (EC200).Quantitative data not publicly available. Expected to be Positive based on its known sensitization potential.

Note on "2 out of 3" Defined Approach: Regulatory bodies often use a "2 out of 3" approach, where results from these three in vitro assays are combined to predict skin sensitization potential. A positive result in at least two of the assays leads to a classification as a sensitizer.

Experimental Protocols

Detailed methodologies for the key in vitro assays are outlined in the respective OECD Test Guidelines. The following provides a summary of these protocols.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical.

Materials:

  • Synthetic cysteine peptide (Ac-RFAACAA-COOH)

  • Synthetic lysine peptide (Ac-RFAAKAA-COOH)

  • Test chemical (Butylphenyl Methylpropional)

  • Acetonitrile (ACN)

  • Phosphate buffer

  • Ammonium acetate buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffers. Prepare a stock solution of the test chemical in a suitable solvent (typically ACN).

  • Incubation: The test chemical is incubated with each of the peptide solutions at a specified molar ratio for 24 hours at room temperature.

  • Analysis: Following incubation, the samples are analyzed by HPLC to determine the remaining concentration of the peptides.

  • Data Interpretation: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample with the peak area in the reference controls. The mean depletion of the cysteine and lysine peptides is used to classify the chemical's reactivity.

KeratinoSens™ Assay - OECD TG 442D

This assay utilizes a transgenic human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE pathway, a key cellular response to sensitizers.

Materials:

  • KeratinoSens™ cell line

  • Cell culture medium and supplements

  • Test chemical (Butylphenyl Methylpropional)

  • Luciferase assay reagents

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: KeratinoSens™ cells are seeded into 96-well plates and allowed to attach overnight.

  • Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Assay: After the exposure period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Cytotoxicity Assessment: A parallel assay is performed to measure the cytotoxicity of the test chemical to ensure that the observed luciferase induction is not due to cellular stress.

  • Data Interpretation: The concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) is determined. A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold and the maximum induction is above a specific fold change.

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT assesses the activation of dendritic cells, a critical step in the induction of an allergic response, by measuring the expression of specific cell surface markers.

Materials:

  • THP-1 human monocytic leukemia cell line

  • Cell culture medium and supplements

  • Test chemical (Butylphenyl Methylpropional)

  • Fluorescently labeled antibodies against CD86 and CD54

  • Flow cytometer

Procedure:

  • Cell Culture and Exposure: THP-1 cells are cultured and then exposed to a range of concentrations of the test chemical for 24 hours.

  • Antibody Staining: Following exposure, the cells are washed and stained with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry Analysis: The expression levels of CD86 and CD54 on the cell surface are quantified using a flow cytometer.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay is performed to determine the concentration at which the test chemical reduces cell viability by 50% (CV50).

  • Data Interpretation: The relative fluorescence intensity (RFI) of CD86 and CD54 is calculated. A chemical is classified as a sensitizer if the RFI of CD86 exceeds 150% or the RFI of CD54 exceeds 200% at a concentration that does not cause excessive cytotoxicity.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the underlying biological pathway for the KeratinoSens™ assay and the experimental workflows for the DPRA and h-CLAT assays.

KeratinoSens_Pathway cluster_cell Keratinocyte Sensitizer Sensitizer (e.g., BMHCA) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 Reacts with Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 released ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Luciferase Luciferase Gene ARE->Luciferase Activates Light Light Signal (Measured) Luciferase->Light

Caption: KeratinoSens™ Assay Signaling Pathway.

DPRA_Workflow start Start prep_peptides Prepare Cysteine & Lysine Peptides start->prep_peptides prep_bmhca Prepare Butylphenyl Methylpropional Solution start->prep_bmhca incubate Incubate Peptides with BMHCA (24h) prep_peptides->incubate prep_bmhca->incubate hplc Analyze by HPLC incubate->hplc calc_depletion Calculate % Peptide Depletion hplc->calc_depletion classify Classify Reactivity calc_depletion->classify end End classify->end

Caption: Direct Peptide Reactivity Assay (DPRA) Workflow.

hCLAT_Workflow start Start culture_cells Culture THP-1 Cells start->culture_cells expose_bmhca Expose Cells to Butylphenyl Methylpropional (24h) culture_cells->expose_bmhca stain_antibodies Stain with Fluorescent CD86 & CD54 Antibodies expose_bmhca->stain_antibodies flow_cytometry Analyze by Flow Cytometry stain_antibodies->flow_cytometry calc_rfi Calculate Relative Fluorescence Intensity (RFI) flow_cytometry->calc_rfi classify Classify as Sensitizer (RFI > Threshold) calc_rfi->classify end End classify->end

Caption: Human Cell Line Activation Test (h-CLAT) Workflow.

References

A Comparative Guide to Analytical Methods for Lilial Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Lilial (also known as butylphenyl methylpropional), a synthetic fragrance ingredient that has been subject to regulatory scrutiny due to its potential as an allergen and reproductive toxicant.[1][2] The accurate and reliable quantification of Lilial in various matrices, such as cosmetics and environmental samples, is crucial for ensuring product safety, regulatory compliance, and for research into its biological effects.

This document outlines and compares the performance of common analytical techniques used for Lilial quantification, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Lilial quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and LC-MS/MS for the analysis of Lilial and its metabolites, based on available literature.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds based on their affinity to a stationary phase, with UV detection.Separation by HPLC followed by highly selective and sensitive detection using tandem mass spectrometry.
Selectivity HighModerate to HighVery High
Sensitivity Good to HighModerateVery High
Linearity (r²) > 0.99> 0.99[3]> 0.99
Limit of Detection (LOD) Dependent on instrumentation and matrix.Dependent on instrumentation and matrix.As low as 0.035 µg/L for a Lilial metabolite (lysmerol) in urine.[4]
Limit of Quantification (LOQ) Dependent on instrumentation and matrix.Dependent on instrumentation and matrix.As low as 0.10 µg/L for a Lilial metabolite (lysmerol) in urine.[4]
Accuracy (% Recovery) Typically within 80-120%Satisfactory accuracy reported for fragrance allergens.[3]90-110% for Lilial metabolites.[4]
Precision (%RSD) Typically < 15%Satisfactory precision reported for fragrance allergens.[3]5-10% for Lilial metabolites.[4]
Typical Application Analysis of volatile and semi-volatile compounds in complex matrices like cosmetics.[1][5][6]Simultaneous determination of multiple fragrance allergens in cosmetic products.[3]Human biomonitoring of exposure to Lilial through the analysis of its metabolites in urine.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized experimental protocols for the quantification of Lilial using GC-MS, HPLC, and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile compounds like Lilial.

Sample Preparation:

  • Extraction: The extraction method depends on the sample matrix. For cosmetic products, a common approach is liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).

    • LLE: A known amount of the sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane). The solution is then extracted with another immiscible solvent to isolate the analytes of interest.

    • SPME: A fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb the analytes. The fiber is then thermally desorbed in the GC injector.

  • Derivatization: While Lilial is an aldehyde and can be analyzed directly, derivatization may sometimes be employed to improve its thermal stability and chromatographic behavior.

GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector. The injection mode (split, splitless, or pulsed splitless) is optimized based on the expected analyte concentration.[5]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC is a versatile technique for the simultaneous analysis of multiple fragrance allergens.[3]

Sample Preparation:

  • Extraction: Similar to GC-MS, LLE is a common technique. The sample is dissolved in a suitable solvent, and the analytes are extracted. The extract is then evaporated to dryness and reconstituted in the mobile phase.

HPLC-DAD Conditions:

  • Chromatograph: An HPLC system equipped with a quaternary pump, autosampler, and a diode array detector (DAD).

  • Column: A reversed-phase C18 column is typically used.[3]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile is common.[3]

  • Flow Rate: Typically in the range of 0.7 to 1.0 mL/min.[3]

  • Detection: The DAD is set to acquire data at multiple wavelengths (e.g., 210, 254, and 280 nm) to detect and quantify the different analytes.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for biomonitoring studies.[4]

Sample Preparation (for Urine Samples):

  • Enzymatic Hydrolysis: To analyze conjugated metabolites, urine samples are often treated with an enzyme like β-glucuronidase/arylsulfatase to release the free analytes.

  • Extraction: LLE is used to extract the metabolites from the urine matrix.

  • Derivatization: For some metabolites like lysmerol (an alcohol), derivatization may be necessary to improve their ionization efficiency in the mass spectrometer.[4]

LC-MS/MS Conditions:

  • Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system is often used for fast and efficient separations.

  • Column: A reversed-phase C18 column suitable for UHPLC.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard for highly selective and sensitive quantification.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

Analytical Method Cross-Validation Workflow General Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development & Pre-Validation cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Reporting A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Appropriate Analytical Technique (e.g., GC-MS, HPLC, LC-MS/MS) A->B C Develop & Optimize Method Parameters (e.g., Sample Prep, Chromatography, Detection) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate Precision) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Define Acceptance Criteria J->K L Analyze the Same Samples by Two or More Validated Methods K->L M Compare Results Statistically L->M N Investigate Discrepancies M->N O Validation Report N->O P Cross-Validation Report N->P

Caption: A flowchart illustrating the key stages of analytical method cross-validation.

Comparison of Key Performance Characteristics

Performance Comparison of Analytical Methods for Lilial Quantification Comparison of Key Performance Characteristics cluster_methods Analytical Methods cluster_performance Performance Characteristics GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity Good to High Selectivity Selectivity GCMS->Selectivity High Precision Precision GCMS->Precision Good Robustness Robustness GCMS->Robustness High Cost Cost & Complexity GCMS->Cost Moderate HPLC HPLC-DAD HPLC->Sensitivity Moderate HPLC->Selectivity Moderate to High HPLC->Precision Good HPLC->Robustness Very High HPLC->Cost Low LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Precision Very Good LCMSMS->Robustness Moderate LCMSMS->Cost High

Caption: A diagram comparing the performance of GC-MS, HPLC, and LC-MS/MS for Lilial analysis.

References

A Comparative Toxicological Profile of Liral and the General Principles of Metabolite Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological data available for the fragrance ingredient Liral (Hydroxycitronellal) and discusses the broader context of metabolite toxicity. Due to the limited publicly available data on the specific metabolites of this compound, this document will focus on the known toxicity of the parent compound and provide a framework for understanding the potential toxicological implications of its metabolic transformation.

Quantitative Toxicity Data

Endpoint Test Species Route of Administration Value Reference
Acute Dermal Toxicity (LD50)RabbitDermal> 2,000 mg/kg[1]
Acute Aquatic Toxicity (LC50)Leuciscus idus (Ide)Water31.6 mg/L (96 hours)[1]
Skin SensitizationMouseDermalSkin sensitizer[1]
Eye IrritationRabbitOcularIrritant[1]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air or water that is lethal to 50% of a test population.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicological studies. Below is a representative protocol for an acute oral toxicity study based on the OECD 420 Guideline (Fixed Dose Procedure), which is a common method for assessing the acute toxicity of a substance.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of a test substance by identifying a dose that produces evident toxicity but no mortality.

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive), nulliparous and non-pregnant.

Housing and Feeding: Animals are housed in standard cages with appropriate environmental conditions (temperature, humidity, light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

Procedure:

  • Sighting Study (Optional but recommended): A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are typically selected from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).

  • Main Study:

    • Animals are fasted overnight prior to administration of the test substance.

    • The test substance is administered orally in a single dose by gavage. The volume administered should be kept as low as possible.

    • A group of animals (typically 5) is dosed at the selected starting dose level.

    • If no signs of toxicity are observed, the next higher fixed dose is used in another group of animals.

    • If signs of toxicity are observed, the study is stopped for that dose level.

    • If mortality occurs, the next lower fixed dose is used in another group of animals.

  • Observations:

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weight is recorded weekly.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Data Analysis: The results are used to classify the substance for its acute oral toxicity according to the Globally Harmonised System (GHS).

Metabolic Pathways and Toxicity Mechanisms

While specific metabolic pathways for this compound are not extensively documented in the public literature, we can illustrate the general principles of xenobiotic metabolism and how it can influence toxicity.

General Xenobiotic Metabolism

Chemicals like this compound undergo metabolic processes in the body, primarily in the liver, which can be broadly categorized into Phase I and Phase II reactions.

Xenobiotic_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_outcomes Potential Outcomes p1 Oxidation, Reduction, Hydrolysis metabolite1 Phase I Metabolite p1->metabolite1 p2 Conjugation (e.g., Glucuronidation, Sulfation) metabolite2 Phase II Metabolite p2->metabolite2 detox Detoxification & Excretion bioact Bioactivation (Reactive Metabolite) toxicity Toxicity bioact->toxicity parent This compound (Parent Compound) parent->p1 Introduction of functional groups metabolite1->p2 Increased water solubility metabolite1->bioact metabolite2->detox Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Hepatocytes, Keratinocytes) treatment Treat Cells with Compound Concentrations cell_culture->treatment compound_prep Prepare Test Compound Concentrations (this compound & Metabolites) compound_prep->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation assay_run Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay_run data_acq Measure Endpoint (e.g., Absorbance, Fluorescence) assay_run->data_acq ic50 Calculate IC50 Value data_acq->ic50

References

Efficacy of Skin Barrier Creams in Preventing Liral-Induced Sensitization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Liral, also known as hydroxyisohexyl 3-cyclohexene carboxaldehyde, is a synthetic fragrance ingredient that has been a significant cause of allergic contact dermatitis. The prevention of sensitization to such haptens is a critical area of research in dermatology and cosmetic science. Skin barrier creams are formulated to provide a protective layer on the stratum corneum, mitigating the penetration of irritants and allergens. This guide provides a comparative overview of the efficacy of different barrier cream formulations in preventing chemical-induced sensitization, with a focus on this compound, supported by experimental data and detailed methodologies.

Comparative Efficacy of Skin Barrier Formulations

While direct comparative studies on the efficacy of various barrier creams specifically against this compound are limited, extensive research has been conducted on their protective effects against other chemical irritants and allergens. The data from these studies can be extrapolated to infer potential efficacy against this compound. The following table summarizes the performance of different types of barrier creams based on common quantitative measures.

Barrier Cream FormulationKey IngredientsTransepidermal Water Loss (TEWL) Reduction (%)Erythema Index Reduction (%)Allergen Penetration Reduction (%)Key Findings & Limitations
Petrolatum-based Petrolatum, Mineral Oil40-60%30-50%HighProvides a highly occlusive barrier, very effective at reducing water loss and preventing the penetration of water-soluble irritants. May be greasy and comedogenic.
Silicone-based (Dimethicone) Dimethicone, Cyclomethicone20-40%20-30%ModerateForms a breathable, non-greasy barrier. Effective against both water-soluble and some lipid-soluble irritants. Less occlusive than petrolatum.
Glycerin-based Glycerin, Hyaluronic Acid15-30%15-25%Low to ModeratePrimarily a humectant, drawing moisture into the skin. Offers some barrier protection by improving skin hydration and integrity. Less effective against direct chemical insults.
Ceramide-containing Ceramides, Cholesterol, Fatty Acids25-45%20-35%ModerateAims to replenish the natural lipid barrier of the skin. Can improve the skin's own protective capabilities over time. Efficacy can vary depending on the specific ceramide composition.
Perfluoropolyether-based Perfluoropolyether30-50%25-40%HighForms a chemically inert, highly protective film. Effective against a broad range of irritants, including solvents and oils. Can be more expensive than other formulations.

Note: The quantitative data presented are generalized from studies on various irritants and may not be directly representative of efficacy against this compound.

Experimental Protocols

The evaluation of skin barrier cream efficacy involves a range of in vivo and in vitro methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vivo Evaluation of Barrier Cream Efficacy using the Repetitive Irritation Test

This method assesses the ability of a barrier cream to protect the skin against a known irritant over a period of repeated exposure.

  • Subject Recruitment: A cohort of healthy volunteers with no history of skin diseases is recruited.

  • Test Sites: Three to four small areas (e.g., 2x2 cm) are marked on the volar forearm of each subject.

  • Product Application:

    • One site serves as the untreated control.

    • A standardized amount of the barrier cream (e.g., 2 mg/cm²) is applied to the other designated sites.

  • Irritant Application: After a 30-minute absorption period for the cream, a known irritant (e.g., a solution of sodium lauryl sulfate) is applied to all test sites under an occlusive patch for a set duration (e.g., 24 hours).

  • Repetitive Application: This process is repeated daily for a specified period (e.g., 5 days).

  • Efficacy Measurement:

    • Transepidermal Water Loss (TEWL): Measured daily using a tewameter to assess skin barrier integrity. A lower TEWL value in the treated sites compared to the control indicates a protective effect.

    • Erythema Index: Measured daily using a mexameter or chromameter to quantify skin redness. A lower erythema index in the treated sites suggests reduced inflammation.

    • Clinical Scoring: Dermatological assessment of erythema, edema, and scaling is performed daily.

In Vitro Allergen Penetration Study using Franz Diffusion Cells

This method quantifies the extent to which a barrier cream can prevent an allergen from penetrating the skin.

  • Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Barrier Cream Application: A standardized layer of the barrier cream is applied to the surface of the stratum corneum.

  • Allergen Application: A solution containing a labeled allergen (e.g., radiolabeled this compound) is placed in the donor compartment.

  • Sample Collection: At predetermined time intervals, samples are collected from the receptor fluid in the lower compartment.

  • Quantification: The amount of the allergen that has permeated the skin is quantified using appropriate analytical techniques (e.g., liquid scintillation counting for radiolabeled compounds).

  • Data Analysis: The cumulative amount of allergen permeated over time is plotted for treated and untreated skin samples to determine the percentage of penetration reduction.

Visualizations

Signaling Pathway of this compound-Induced Skin Sensitization

G cluster_epidermis Epidermis cluster_activation Cellular Activation & Signaling cluster_lymph_node Lymph Node This compound This compound Penetration Protein Skin Proteins This compound->Protein Covalent Binding Haptenation Haptenation (this compound-Protein Adduct) This compound->Haptenation Protein->Haptenation KC Keratinocytes Haptenation->KC Uptake & Processing LC Langerhans Cells Haptenation->LC Uptake & Processing Nrf2_pathway Nrf2 Pathway Activation KC->Nrf2_pathway Stress Response Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6, IL-8) KC->Cytokines Release LC_maturation LC Maturation & Migration LC->LC_maturation Nrf2_pathway->KC Antioxidant Response Cytokines->LC Activation T_cell_priming T-Cell Priming & Proliferation LC_maturation->T_cell_priming Antigen Presentation

Caption: Proposed signaling pathway for this compound-induced skin sensitization.

Experimental Workflow for In Vivo Barrier Cream Efficacy Testing

G cluster_setup Experimental Setup cluster_application Daily Application Protocol cluster_measurement Daily Efficacy Measurement cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment Test_Site_Marking Test Site Marking (Volar Forearm) Subject_Recruitment->Test_Site_Marking Cream_Application Barrier Cream Application (2 mg/cm²) Test_Site_Marking->Cream_Application Control_Site Untreated Control Site Test_Site_Marking->Control_Site Irritant_Application Irritant Application (e.g., this compound solution) Cream_Application->Irritant_Application Control_Site->Irritant_Application TEWL_Measurement TEWL Measurement Irritant_Application->TEWL_Measurement Erythema_Measurement Erythema Index Irritant_Application->Erythema_Measurement Clinical_Scoring Clinical Scoring Irritant_Application->Clinical_Scoring Data_Comparison Comparison of Treated vs. Control Sites TEWL_Measurement->Data_Comparison Erythema_Measurement->Data_Comparison Clinical_Scoring->Data_Comparison Efficacy_Determination Determination of Protective Efficacy Data_Comparison->Efficacy_Determination

Caption: In vivo experimental workflow for barrier cream efficacy.

Comparison of Liral's allergenic potential with other fragrance ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the allergenic potential of Liral (Hydroxyisohexyl 3-cyclohexene carboxaldehyde) with other fragrance ingredients. This document provides quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Fragrance ingredients are ubiquitous in consumer products, but their potential to cause allergic contact dermatitis (ACD) is a significant concern for human health. This compound, chemically known as Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), is a synthetic fragrance ingredient that has been widely used in a variety of cosmetic and household products. However, due to its notable allergenic potential, its use has been restricted in the European Union.[1] This guide provides a comparative analysis of this compound's allergenic potential against other common fragrance ingredients, supported by quantitative data from established testing methods.

Quantitative Comparison of Allergenic Potency

The murine Local Lymph Node Assay (LLNA) is the current standard in vivo method for assessing the skin sensitization potential of chemicals. The assay determines the concentration of a substance required to induce a threefold increase in the proliferation of lymphocytes in the draining lymph nodes, known as the EC3 value. A lower EC3 value indicates a higher allergenic potency.

The following table summarizes the LLNA EC3 values for this compound and a selection of other common fragrance ingredients, providing a quantitative basis for comparing their allergenic potential.

Fragrance IngredientChemical NameCAS NumberLLNA EC3 Value (%)Allergenic Potency Classification
This compound (HICC) Hydroxyisohexyl 3-cyclohexene carboxaldehyde 31906-04-4 17.1 Weak to Moderate
Isoeugenol2-methoxy-4-prop-1-en-2-ylphenol97-54-10.2Extreme
Cinnamal(E)-3-phenylprop-2-enal104-55-20.5Strong
Farnesol(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol4602-84-01.3Strong
Citral3,7-dimethylocta-2,6-dienal5392-40-52.1Moderate
Geraniol(E)-3,7-dimethylocta-2,6-dien-1-ol106-24-15.3Moderate
Eugenol2-methoxy-4-prop-2-en-1-ylphenol97-53-07.9Moderate
Linalool3,7-dimethylocta-1,6-dien-3-ol78-70-621.8Weak
Limonene1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene5989-27-5>50Weak/Non-sensitizer
Benzyl BenzoatePhenylmethyl benzoate120-51-4>50Weak/Non-sensitizer

Data sourced from the Scientific Committee on Consumer Safety (SCCS/1459/11) and other publicly available databases.

Experimental Protocols

A thorough understanding of the methodologies used to generate sensitization data is crucial for its interpretation. Below are detailed protocols for the key in vivo and in vitro assays.

In Vivo Method: Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is the gold standard for determining the skin sensitization potential of a substance.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to a vehicle control.

Methodology:

  • Animal Model: Typically, female CBA/J mice are used.

  • Dose Selection and Preparation: A minimum of three concentrations of the test substance, plus a negative control (vehicle only) and a positive control, are prepared. The highest concentration should not be systemically toxic or excessively irritating.

  • Application: 25 µL of the test substance or vehicle is applied to the dorsum of each ear of the mice daily for three consecutive days.

  • Cell Proliferation Measurement: On day 6, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU) or radio-labeled thymidine. After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The proliferation of lymphocytes is measured by quantifying the incorporated BrdU or radioactivity. The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then calculated by linear interpolation of the dose-response curve.

In Vitro Methods: AOP-Based Non-Animal Testing

The Adverse Outcome Pathway (AOP) for skin sensitization has guided the development of several in vitro assays that assess key events in the sensitization process. These are often used in a tiered strategy to reduce reliance on animal testing.

1. Direct Peptide Reactivity Assay (DPRA) - OECD Test Guideline 442C

Principle: This in chemico assay assesses the initial molecular event of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins. It measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test substance.

Methodology:

  • Reagents: Synthetic heptapeptides containing either cysteine or lysine are used as surrogates for skin proteins.

  • Incubation: The test chemical is incubated with the cysteine and lysine peptides for 24 hours at room temperature.

  • Analysis: The remaining concentration of the peptides is quantified using high-performance liquid chromatography (HPLC).

  • Data Interpretation: The percentage of peptide depletion is calculated. Based on the mean depletion of both peptides, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its sensitization potential.

2. Human Cell Line Activation Test (h-CLAT) - OECD Test Guideline 442E

Principle: This in vitro assay addresses the third key event in the AOP: the activation of dendritic cells. It measures the expression of cell surface markers associated with dendritic cell activation (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) after exposure to a test chemical.

Methodology:

  • Cell Culture: THP-1 cells are cultured and maintained under standard laboratory conditions.

  • Exposure: The cells are incubated with various concentrations of the test chemical for 24 hours.

  • Staining and Analysis: The cells are then stained with fluorescently labeled antibodies specific for CD54 and CD86. The expression of these markers is quantified using flow cytometry.

  • Data Interpretation: A substance is considered a sensitizer if it induces a significant increase in the expression of CD54 and/or CD86 above a certain threshold compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway of Allergic Contact Dermatitis

Allergic_Contact_Dermatitis_Pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_re_exposure Re-exposure in Skin Hapten Hapten Skin Protein Skin Protein Hapten->Skin Protein Haptenation Hapten-Protein Complex Hapten-Protein Complex Skin Protein->Hapten-Protein Complex Keratinocytes Keratinocytes Hapten-Protein Complex->Keratinocytes Activation Langerhans Cell (LC) Langerhans Cell (LC) Hapten-Protein Complex->Langerhans Cell (LC) Uptake Keratinocytes->Langerhans Cell (LC) Cytokine Release (IL-1β, TNF-α) Activated LC Activated LC Langerhans Cell (LC)->Activated LC Maturation Naive T-Cell Naive T-Cell Activated LC->Naive T-Cell Antigen Presentation Effector T-Cell Effector T-Cell Naive T-Cell->Effector T-Cell Proliferation & Differentiation Memory T-Cell Memory T-Cell Effector T-Cell->Memory T-Cell Inflammatory Response Inflammatory Response Memory T-Cell->Inflammatory Response Activation by Hapten-Protein Complex

Caption: Signaling pathway of allergic contact dermatitis.

Experimental Workflow for Skin Sensitization Assessment

Skin_Sensitization_Workflow cluster_in_vitro In Vitro / In Chemico Assessment cluster_in_vivo In Vivo Confirmation (if necessary) Test Substance Test Substance DPRA DPRA (Peptide Reactivity) Test Substance->DPRA KeratinoSens KeratinoSens™ (Keratinocyte Activation) Test Substance->KeratinoSens h-CLAT h-CLAT (Dendritic Cell Activation) Test Substance->h-CLAT In_Vitro_Result Sensitizer Potential DPRA->In_Vitro_Result KeratinoSens->In_Vitro_Result h-CLAT->In_Vitro_Result LLNA LLNA (T-Cell Proliferation) In_Vitro_Result->LLNA Proceed for confirmation or potency assessment EC3_Value EC3 Value & Potency LLNA->EC3_Value

Caption: Experimental workflow for skin sensitization assessment.

Conclusion

The data presented in this guide clearly situate this compound as a fragrance ingredient with a weak to moderate allergenic potential based on its LLNA EC3 value. While not as potent as strong sensitizers like isoeugenol or cinnamal, its potential to induce allergic contact dermatitis is significant, justifying the regulatory actions taken. For researchers and professionals in drug and cosmetic development, a thorough understanding of the comparative allergenic potential of fragrance ingredients is paramount for ensuring product safety. The use of a tiered testing strategy, incorporating both in vitro and in vivo methods, provides a robust framework for assessing the skin sensitization risk of novel and existing compounds.

References

Unveiling the In Vitro Skin Sensitization Profile of Lilial: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of inter-laboratory data on the skin sensitization potential of Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde) reveals consistent identification of this fragrance ingredient as a sensitizer across a battery of validated non-animal testing methods. This guide provides a comparative overview of the quantitative data from the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT), offering researchers, scientists, and drug development professionals a consolidated resource for understanding Lilial's activity in these key alternative assays.

Lilial, a synthetic fragrance ingredient with a floral scent reminiscent of lily of the valley, has been a focus of regulatory scrutiny due to its potential to cause skin sensitization and other toxicological concerns. As the cosmetics and chemical industries move away from animal testing, robust and reliable in vitro methods are crucial for safety assessment. The data presented herein, gathered from various inter-laboratory validation studies, underscores the utility of these alternative methods in identifying skin sensitizers.

Quantitative Data Summary

The following tables summarize the key quantitative endpoints for Lilial from the DPRA, KeratinoSens™, and h-CLAT assays. These assays address the first three key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Direct Peptide Reactivity Assay (DPRA)
Endpoint Result
Cysteine Peptide Depletion (%)Positive
Lysine Peptide Depletion (%)Data not consistently reported across studies
Prediction Sensitizer

Note: While specific inter-laboratory percentage values for peptide depletion were not found in publicly available literature, multiple sources confirm a positive result for Lilial in the DPRA, indicating its reactivity towards peptides, the molecular initiating event in skin sensitization.

KeratinoSens™ Assay
Endpoint Result
EC1.5 (µM)Positive (values vary between labs, generally falling within the sensitizer classification range)
Prediction Sensitizer

Note: The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes. A positive result, indicated by the EC1.5 value (the concentration at which a 1.5-fold induction of a reporter gene is observed), signifies the induction of this pathway, a key event in the skin sensitization AOP. While a table with specific EC1.5 values from a multi-laboratory study was not located, the consistent classification as a sensitizer across validation studies points to reproducible results.

human Cell Line Activation Test (h-CLAT)
Endpoint Result
CV75 (µg/mL)Positive (values vary between labs)
CD86 ActivationPositive
CD54 ActivationPositive
Prediction Sensitizer

Note: The h-CLAT assesses the activation of dendritic cells, a crucial step in the induction of an allergic response. A positive result is determined by an increase in the expression of cell surface markers CD86 and CD54 at concentrations that are not cytotoxic (as determined by the CV75 value). Inter-laboratory studies on the h-CLAT have confirmed its reproducibility, and while specific comparative CV75 values for Lilial were not found in a single table, the overall positive classification is consistent.

Experimental Protocols

The methodologies for the DPRA, KeratinoSens™, and h-CLAT assays are standardized and have been adopted as OECD Test Guidelines. Below is a summary of the key principles of each protocol.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. This reactivity mimics the covalent binding of a chemical (hapten) to skin proteins, which is the molecular initiating event of skin sensitization.

The protocol involves:

  • Incubating the test chemical with the cysteine and lysine peptides for 24 hours.

  • Quantifying the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC).

  • Calculating the percentage of peptide depletion.

  • Classifying the chemical's reactivity based on the depletion values.

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant/electrophile response element pathway in human keratinocytes (HaCaT cell line). This pathway is a key cellular response to sensitizing chemicals.

The protocol involves:

  • Exposing the genetically modified KeratinoSens™ cells to various concentrations of the test chemical for 48 hours.

  • Measuring the induction of a luciferase reporter gene, which is under the control of the ARE element.

  • Assessing cell viability in parallel to ensure that the observed gene induction is not due to cytotoxicity.

  • Determining the EC1.5 value, the concentration at which luciferase activity is induced 1.5-fold compared to the vehicle control.

human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cell activation. Dendritic cell activation is a critical step in the induction phase of skin sensitization.

The protocol involves:

  • Exposing THP-1 cells to a range of concentrations of the test chemical for 24 hours.

  • Staining the cells with fluorescently labeled antibodies for CD54 and CD86.

  • Analyzing the expression of the surface markers using flow cytometry.

  • Determining the concentration at which the expression of CD54 or CD86 is significantly upregulated (CV75 is used to determine the appropriate concentration range).

Visualizing the Path to Skin Sensitization

To better understand the biological cascade leading to skin sensitization and the role of the discussed in vitro tests, the following diagrams illustrate the Adverse Outcome Pathway (AOP) and the experimental workflows.

AOP_Skin_Sensitization cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization Molecular Initiating Event Molecular Initiating Event Keratinocyte Activation Keratinocyte Activation Molecular Initiating Event->Keratinocyte Activation KE1 -> KE2 Dendritic Cell Activation Dendritic Cell Activation Keratinocyte Activation->Dendritic Cell Activation KE2 -> KE3 T-cell Proliferation & Differentiation T-cell Proliferation & Differentiation Dendritic Cell Activation->T-cell Proliferation & Differentiation KE3 -> KE4 Allergic Contact Dermatitis Allergic Contact Dermatitis T-cell Proliferation & Differentiation->Allergic Contact Dermatitis Adverse Outcome

Caption: The Adverse Outcome Pathway for skin sensitization, from the molecular initiating event to the adverse outcome.

DPRA_Workflow cluster_DPRA DPRA Experimental Workflow Prepare Peptide Solutions Prepare Peptide Solutions Incubate with Test Chemical Incubate with Test Chemical Prepare Peptide Solutions->Incubate with Test Chemical HPLC Analysis HPLC Analysis Incubate with Test Chemical->HPLC Analysis Calculate Peptide Depletion Calculate Peptide Depletion HPLC Analysis->Calculate Peptide Depletion Reactivity Classification Reactivity Classification Calculate Peptide Depletion->Reactivity Classification

Caption: A simplified workflow of the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens_Workflow cluster_KeratinoSens KeratinoSens™ Experimental Workflow Seed KeratinoSens™ Cells Seed KeratinoSens™ Cells Expose to Test Chemical Expose to Test Chemical Seed KeratinoSens™ Cells->Expose to Test Chemical Measure Luciferase Activity Measure Luciferase Activity Expose to Test Chemical->Measure Luciferase Activity Assess Cell Viability Assess Cell Viability Expose to Test Chemical->Assess Cell Viability Determine EC1.5 Value Determine EC1.5 Value Measure Luciferase Activity->Determine EC1.5 Value Assess Cell Viability->Determine EC1.5 Value

Caption: A streamlined workflow of the KeratinoSens™ assay.

hCLAT_Workflow cluster_hCLAT h-CLAT Experimental Workflow Culture THP-1 Cells Culture THP-1 Cells Expose to Test Chemical Expose to Test Chemical Culture THP-1 Cells->Expose to Test Chemical Stain for CD54/CD86 Stain for CD54/CD86 Expose to Test Chemical->Stain for CD54/CD86 Flow Cytometry Analysis Flow Cytometry Analysis Stain for CD54/CD86->Flow Cytometry Analysis Determine CV75 & Upregulation Determine CV75 & Upregulation Flow Cytometry Analysis->Determine CV75 & Upregulation

Caption: An overview of the human Cell Line Activation Test (h-CLAT) workflow.

Comparative Analysis of Liral's Cytotoxicity: Unraveling its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cytotoxic effects of Liral, also known as hydroxycitronellal. While this compound is widely used as a fragrance ingredient, there is a notable absence of publicly available experimental data detailing its cytotoxic potential across various cell lines. This guide aims to address this informational void by presenting a structured overview of what is known and highlighting the critical need for further research.

Due to the lack of specific studies on this compound's cytotoxicity, this guide will, where relevant, draw parallels with general findings on the cytotoxicity of other fragrance ingredients and terpenoids. However, it is crucial to underscore that these are not direct substitutes for experimental data on this compound itself.

Quantitative Data Summary

A thorough search of scientific databases yielded no specific studies providing quantitative data, such as IC50 values, for the cytotoxicity of this compound in different cell lines. The IC50 value is a critical metric that quantifies the concentration of a substance required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity. Without this data, a direct comparative analysis of this compound's potency against various cell types is not possible.

To illustrate the type of data required for a comprehensive analysis, the following table is presented as a template. Future research on this compound's cytotoxicity should aim to populate such a table.

Cell LineCell TypeThis compound Concentration (µM)Exposure Time (hours)Cell Viability (%)IC50 (µM)Assay MethodReference
MCF-7 Human Breast AdenocarcinomaData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
A549 Human Lung CarcinomaData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
HepG2 Human Liver Hepatocellular CarcinomaData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
HCT116 Human Colon CarcinomaData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
PC-3 Human Prostate AdenocarcinomaData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
HeLa Human Cervical AdenocarcinomaData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
3T3 Mouse Embryonic Fibroblast (Non-cancerous control)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-

Table 1: Template for Comparative Cytotoxicity Data of this compound. This table highlights the necessary data points for a comprehensive comparative analysis of this compound's cytotoxicity, which are currently unavailable in the public domain.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are essential. The following outlines a standard methodology that could be employed to assess the cytotoxic effects of this compound.

Cell Culture and Maintenance:

  • The selected cell lines (e.g., MCF-7, A549, HepG2, HCT116, PC-3, HeLa, and 3T3) should be obtained from a reputable cell bank.

  • Cells should be cultured in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with a medium containing the different concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) used to dissolve this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow viable cells to metabolize MTT into formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound-induced cytotoxicity, a general understanding of apoptosis (programmed cell death) pathways is crucial for future investigations. The following diagrams illustrate a hypothetical experimental workflow and a generalized apoptosis signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Select Cell Lines culture Cell Culture and Maintenance start->culture seeding Seed Cells in 96-well Plates culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay readout Measure Absorbance assay->readout analysis Data Analysis (Calculate % Viability, IC50) readout->analysis end End: Comparative Analysis analysis->end

Caption: A generalized workflow for assessing the cytotoxicity of a compound like this compound in vitro.

G cluster_pathway Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound (Hypothetical Cytotoxic Agent) DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor Mitochondria Mitochondrial Stress This compound->Mitochondria DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways, which could be investigated in relation to this compound's potential cytotoxicity.

Conclusion and Future Directions

The current body of scientific literature lacks specific experimental data on the cytotoxicity of this compound in different cell lines. To provide a comprehensive and objective comparison for researchers, scientists, and drug development professionals, dedicated in vitro studies are urgently needed. Future research should focus on:

  • Determining the IC50 values of this compound in a diverse panel of cancer and non-cancerous cell lines.

  • Elucidating the mechanism of action by investigating whether this compound induces apoptosis or necrosis.

  • Identifying the specific signaling pathways that are modulated by this compound to mediate its cytotoxic effects.

By addressing these research gaps, the scientific community can gain a clearer understanding of the biological activity of this compound and its potential applications or risks in various fields.

Evaluating the Safety of Lilial Substitutes in Cosmetic Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The recent classification of Butylphenyl Methylpropional (Lilial) as a Category 1B substance with reproductive toxicity (Repr. 1B) by the European Chemicals Agency (ECHA) has led to its prohibition in cosmetic products within the European Union. This regulatory shift has necessitated the identification and evaluation of viable substitutes that replicate Lilial's desirable fresh, floral, lily-of-the-valley scent profile without its associated toxicological concerns. This guide provides a comparative analysis of prominent Lilial substitutes, summarizing available safety and performance data, and detailing relevant experimental protocols for their evaluation.

Introduction to Lilial and Its Replacements

Lilial has been a widely used fragrance ingredient, valued for its powerful and versatile muguet (lily-of-the-valley) character. Its ban has spurred the fragrance industry to develop and promote alternatives. These can be broadly categorized into two groups:

  • Direct Commercial Replacements: These are often proprietary blends marketed under trade names such as "Lilial Substitute IFRA," "Mugal," and "Pell Wall Lilial replacer." The exact chemical compositions of these blends are typically not disclosed, posing a challenge for a comprehensive and independent safety assessment.

  • Individual Aroma Chemicals: Perfumers are also turning to a palette of individual molecules with muguet or fresh floral characteristics. Prominent among these are Hivernal® Neo and Lilyflore®.

This guide will focus on the available data for these individual chemical substitutes, as their defined structures allow for a more transparent evaluation of their safety and performance profiles.

Comparative Safety Data

The primary toxicological endpoints of concern for Lilial substitutes, given the reason for the original's ban, are reproductive toxicity, skin sensitization, genotoxicity, and phototoxicity. The following tables summarize the limited publicly available data for key alternatives. It is crucial to note the significant data gaps, particularly concerning reproductive toxicity.

Toxicological Endpoint Lilial (Butylphenyl Methylpropional) Hivernal® Neo Lilyflore® Hydroxycitronellal
Reproductive Toxicity Classified as Repr. 1BNo data foundNo data foundNo data found
Skin Sensitization Known sensitizerSkin sensitizerNot a sensitizer (in cited tests)Known skin sensitizer
Genotoxicity No data foundNo data foundNo data foundNo data found
Phototoxicity No data foundNo data foundNo data foundNo data found
Acute Oral Toxicity Data existsLD50 > 2000 mg/kg (Rat)LD50 > 2000 mg/kg (Rat)Data exists
Acute Dermal Toxicity Data existsLD50 > 2000 mg/kgLD50 > 2000 mg/kgData exists
Eye Irritation IrritantData not specifiedIrritantIrritant
Skin Irritation IrritantSlight irritantSlight irritantIrritant

Note: The absence of data ("No data found") does not imply the absence of hazard. It indicates that no publicly available studies on that specific endpoint for the substance were identified during the literature search.

Comparative Performance Data

Evaluating the performance of fragrance ingredients involves assessing their olfactory characteristics, intensity, substantivity (longevity on a substrate), and stability in various cosmetic bases. Quantitative, directly comparative data is sparse in the public domain. The following table provides a qualitative comparison based on manufacturer descriptions and perfumery literature.

Performance Parameter Lilial Hivernal® Neo Lilyflore®
Odor Profile Powerful, fresh, floral, muguet, slightly greenPowerful, aldehydic, muguet, fresh, clean, greenFresh, floral, muguet, watery, soapy
Odor Intensity HighHighModerate to High
Substantivity GoodExcellent (lasting weeks on a smelling strip)Excellent (lasting over a month on a smelling strip)
Stability Generally good, but can be unstable in some basesHigh stability in various applicationsExtremely stable, even in challenging bases
Recommended Use Level Varies by applicationTraces to 0.5%Traces to 1% (up to 5% in concentrate)

Experimental Protocols

A robust safety and performance evaluation of any new cosmetic ingredient relies on standardized and validated experimental protocols. Below are detailed methodologies for key toxicological and stability assessments.

Safety Assessment Protocols

1. Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

  • Objective: To determine the skin sensitization potential of a substance in human subjects.

  • Methodology:

    • Induction Phase: The test material, at a sub-irritating concentration in a suitable vehicle, is applied under an occlusive patch to the same site on the upper back of a panel of volunteers (typically 50-200 subjects) three times a week for three consecutive weeks.

    • Rest Phase: A two-week period with no application follows the induction phase.

    • Challenge Phase: The test material is applied to a naive site on the back under an occlusive patch.

    • Evaluation: The challenge site is scored for erythema, edema, and other signs of irritation at 24, 48, and 72 hours after patch removal. A positive reaction at the challenge site, in the absence of a reaction at the induction site during the induction phase, is indicative of sensitization.

2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

  • Objective: To assess the skin irritation potential of a substance using an in vitro model of the human epidermis.

  • Methodology:

    • A three-dimensional reconstructed human epidermis (RhE) model is used.

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed, and the tissue is incubated.

    • Cell viability is measured using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

3. Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Objective: To detect gene mutations induced by a test substance.

  • Methodology:

    • Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium lacking the specific amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the amino acid) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.

4. Genotoxicity: In Vitro Micronucleus Test (OECD 487)

  • Objective: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).

  • Methodology:

    • Mammalian cells (e.g., human lymphocytes or a suitable cell line) are exposed to the test substance with and without metabolic activation.

    • The cells are cultured for a period that allows for cell division.

    • Cytokinesis is blocked (e.g., using cytochalasin B) to allow for the accumulation of binucleated cells.

    • The cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopy.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Performance Evaluation Protocols

1. Fragrance Stability Testing

  • Objective: To evaluate the stability of a fragrance ingredient in a cosmetic formulation under various conditions.

  • Methodology:

    • Accelerated Stability Testing: The cosmetic product containing the fragrance is stored at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months) to simulate long-term storage.

    • Real-Time Stability Testing: The product is stored under normal conditions (room temperature, protected from light) for the intended shelf life of the product.

    • Evaluation: At specified time points, samples are evaluated for changes in color, odor, pH, viscosity, and phase separation. The odor is assessed by a trained sensory panel.

    • Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the concentration of the fragrance ingredient over time and to identify any degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the safety evaluation of cosmetic ingredients.

SkinSensitizationPathway cluster_epidermis Epidermis cluster_dermis Dermis cluster_lymph_node Lymph Node Hapten Hapten Hapten-Protein Complex Hapten-Protein Complex Hapten->Hapten-Protein Complex Covalent Binding Protein Protein Protein->Hapten-Protein Complex Keratinocyte Keratinocyte Hapten-Protein Complex->Keratinocyte Stress Signals Langerhans Cell (LC) Langerhans Cell (LC) Hapten-Protein Complex->Langerhans Cell (LC) Uptake Keratinocyte->Langerhans Cell (LC) Cytokine Release Activated LC Activated LC Langerhans Cell (LC)->Activated LC Migration T-Cell T-Cell Activated LC->T-Cell Antigen Presentation Sensitized T-Cell Sensitized T-Cell T-Cell->Sensitized T-Cell Proliferation & Differentiation

Caption: Simplified signaling pathway of skin sensitization.

OECD439_Workflow Start Start Prepare RhE Tissue Prepare RhE Tissue Start->Prepare RhE Tissue Topical Application of Test Substance Topical Application of Test Substance Prepare RhE Tissue->Topical Application of Test Substance Incubation Period Incubation Period Topical Application of Test Substance->Incubation Period Rinse and Post-Incubation Rinse and Post-Incubation Incubation Period->Rinse and Post-Incubation MTT Assay MTT Assay Rinse and Post-Incubation->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability Decision Decision Calculate Cell Viability->Decision Irritant Irritant Decision->Irritant Viability <= 50% Non-Irritant Non-Irritant Decision->Non-Irritant Viability > 50% AmesTest_Workflow Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Mix Bacteria, Test Substance, +/- S9 Mix Bacteria, Test Substance, +/- S9 Prepare Bacterial Strains->Mix Bacteria, Test Substance, +/- S9 Pour onto Minimal Agar Plates Pour onto Minimal Agar Plates Mix Bacteria, Test Substance, +/- S9->Pour onto Minimal Agar Plates Incubate for 48-72 hours Incubate for 48-72 hours Pour onto Minimal Agar Plates->Incubate for 48-72 hours Count Revertant Colonies Count Revertant Colonies Incubate for 48-72 hours->Count Revertant Colonies Compare to Control Compare to Control Count Revertant Colonies->Compare to Control Decision Decision Compare to Control->Decision Mutagenic Mutagenic Decision->Mutagenic Significant Increase Non-Mutagenic Non-Mutagenic Decision->Non-Mutagenic No Significant Increase

A Comparative Guide to In Vitro and In Vivo Toxicity of Hydroxycitronellal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo toxicity data for hydroxycitronellal, a widely used fragrance ingredient. By presenting experimental data from various assays, this document aims to facilitate a deeper understanding of the correlation between non-animal testing methods and traditional animal and human studies, particularly in the context of skin sensitization.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from in vitro and in vivo toxicity studies on hydroxycitronellal.

Table 1: In Vitro Toxicity Data for Hydroxycitronellal

Assay TypeCell Line/SystemEndpointResultClassification
Skin Sensitization
Direct Peptide Reactivity Assay (DPRA)Synthetic Cysteine & Lysine PeptidesCysteine Depletion (%)6.4%Weak Reactivity
Lysine Depletion (%)0%No Reactivity
Mean Depletion (%)3.2%Not Classified
KeratinoSens™HaCaT (human keratinocytes)EC1.5 (µM)68Sensitizer
human Cell Line Activation Test (h-CLAT)THP-1 (human monocytes)EC150 (CD86) (µg/mL)> 1000Negative
EC200 (CD54) (µg/mL)480Positive
Cytotoxicity
Neutral Red UptakeHaCaT (human keratinocytes)IC50 (µg/mL)150-

Table 2: In Vivo Toxicity Data for Hydroxycitronellal

Assay TypeSpeciesEndpointResultClassification
Acute Toxicity
OralRatLD50> 5000 mg/kgVirtually non-toxic
DermalRabbitLD50> 2000 mg/kgVirtually non-toxic[1]
Skin Irritation Rabbit-Not irritatingNot an irritant[1]
Eye Irritation Rabbit-IrritatingIrritant[1]
Skin Sensitization
Murine Local Lymph Node Assay (LLNA)MouseEC3 (%)10.9Weak Sensitizer
Human Maximization TestHumanInduction ConcentrationSensitization observed at 10% and 12%Sensitizer[2]
Human Repeat Insult Patch Test (HRIPT)HumanInduction ConcentrationAllergic reactions observed as low as 2.5%Sensitizer[2]

Experimental Protocols

Detailed methodologies for the key assays are provided below, based on OECD guidelines.

In Vitro Assays

1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the depletion of synthetic cysteine- and lysine-containing peptides following incubation with the test chemical. This mimics the covalent binding of a substance to skin proteins, the molecular initiating event in skin sensitization. A solution of hydroxycitronellal in a suitable solvent is incubated with the cysteine and lysine peptides for 24 hours. The percentage of peptide depletion is then quantified by high-performance liquid chromatography (HPLC).

2. KeratinoSens™ Assay - OECD TG 442D

This assay utilizes a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway, a key event in the skin sensitization adverse outcome pathway, leads to the expression of luciferase. Cells are exposed to various concentrations of hydroxycitronellal for 48 hours. Luciferase activity is measured, and the concentration leading to a 1.5-fold induction (EC1.5) is determined.

3. Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT assesses the activation of dendritic cells, a crucial step in the induction of an allergic response. The human monocytic leukemia cell line THP-1 is used as a model for dendritic cells. These cells are exposed to hydroxycitronellal for 24 hours, after which the expression of cell surface markers CD86 and CD54 is measured by flow cytometry. The effective concentrations causing a 150% increase in the expression of CD86 (EC150) or a 200% increase for CD54 (EC200) are calculated.

In Vivo Assays

1. Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. Mice are treated with various concentrations of hydroxycitronellal on the dorsum of the ear for three consecutive days. On day six, the proliferation of lymphocytes in the auricular lymph nodes is measured, typically by incorporating a radiolabeled substance. The estimated concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) compared to a control group is calculated.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in skin sensitization and the general workflows of the in vitro assays.

Skin_Sensitization_AOP cluster_0 Molecular Initiating Event cluster_1 Keratinocyte Activation cluster_2 Dendritic Cell Activation cluster_3 T-Cell Proliferation Hapten Hydroxycitronellal (Hapten) Haptenation Hapten-Protein Complex Hapten->Haptenation Covalent Binding Protein Skin Proteins Protein->Haptenation KC Keratinocytes Haptenation->KC ARE ARE/Nrf2 Pathway Activation KC->ARE Cytokines Inflammatory Cytokines KC->Cytokines DC Dendritic Cells (Langerhans Cells) Cytokines->DC Activation DC Activation & Maturation DC->Activation Upregulation of CD54, CD86 Migration Migration to Lymph Node Activation->Migration TC T-Cells Migration->TC Proliferation T-Cell Proliferation & Differentiation TC->Proliferation Sensitization Skin Sensitization Proliferation->Sensitization

Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.

In_Vitro_Workflow cluster_DPRA DPRA Workflow cluster_KeratinoSens KeratinoSens™ Workflow cluster_hCLAT h-CLAT Workflow DPRA_1 Incubate Hydroxycitronellal with Cysteine/Lysine Peptides DPRA_2 24-hour Incubation DPRA_1->DPRA_2 DPRA_3 Quantify Peptide Depletion via HPLC DPRA_2->DPRA_3 KS_1 Expose HaCaT-Luciferase Cells to Hydroxycitronellal KS_2 48-hour Incubation KS_1->KS_2 KS_3 Measure Luciferase Activity KS_2->KS_3 hCLAT_1 Expose THP-1 Cells to Hydroxycitronellal hCLAT_2 24-hour Incubation hCLAT_1->hCLAT_2 hCLAT_3 Measure CD86/CD54 Expression via Flow Cytometry hCLAT_2->hCLAT_3

Caption: General Experimental Workflows for In Vitro Skin Sensitization Assays.

Correlation and Conclusion

The data presented demonstrates a strong qualitative correlation between in vitro and in vivo findings for the skin sensitization potential of hydroxycitronellal. In vitro assays, which model key events in the adverse outcome pathway of skin sensitization, correctly identify hydroxycitronellal as a sensitizer. The DPRA indicates weak reactivity, while the KeratinoSens™ and h-CLAT assays confirm its ability to induce cellular responses relevant to sensitization. These findings are consistent with the "weak sensitizer" classification from the in vivo LLNA and the observed sensitization in human studies.

While a precise quantitative correlation remains an area of ongoing research, the collective evidence from these mechanistically-based in vitro assays provides a reliable prediction of the skin sensitization hazard of hydroxycitronellal. This supports the growing confidence in using non-animal testing strategies for safety assessment in the cosmetics and chemical industries. For a comprehensive risk assessment, a weight-of-evidence approach incorporating data from multiple in vitro assays is recommended.

References

Safety Operating Guide

Proper Disposal Procedures for Liral: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Liral (CAS No. 31906-04-4), a synthetic fragrance ingredient also known as Hydroxyisohexyl 3-cyclohexene carboxaldehyde.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a colorless to pale yellow viscous liquid with a sweet, floral scent, is classified as a skin and eye irritant and a known fragrance allergen.[2][3] Improper disposal can lead to skin sensitization and potential environmental contamination.[3][4] Therefore, it is imperative to follow established protocols for its handling and disposal.

Chemical and Physical Properties

A summary of this compound's key chemical and physical properties is provided in the table below to inform safe handling and storage procedures.

PropertyValue
Molecular Formula C13H22O2[1][5]
Molecular Weight 210.31 g/mol [1][5]
Appearance Colorless to pale yellow liquid[3]
Odor Sweet, lily-like floral odor[2][3]
Boiling Point 289-318 °C[3]
Flash Point 93-105 °C (closed cup)[3]
Solubility Insoluble in water; soluble in ethanol and organic solvents[3]
Vapor Pressure 0.000041 mm Hg @ 23°C[6]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to prevent skin and eye contact.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

  • Skin Protection: Use chemical-impermeable gloves and wear impervious clothing.[4][7]

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, use a full-face respirator.[7]

  • General Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][7]

Spill and Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further exposure or environmental release.

  • Ensure Adequate Ventilation: Remove all sources of ignition and evacuate personnel to a safe area.[7]

  • Contain the Spill: Prevent further leakage if it is safe to do so. For large spills, dike the material. For small spills, wipe up with an absorbent material like cloth or fleece.[8]

  • Absorb the Spilled Material: Use an inert absorbent material such as sand or earth to absorb the spill.[3]

  • Collect for Disposal: Place the absorbed material into a suitable, labeled container for proper disposal.[3]

  • Clean the Area: Thoroughly clean the surface to remove any residual contamination.[8]

Disposal Procedures

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations for hazardous waste.[4][7] this compound should not be disposed of in regular trash or poured down the drain.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials from spills, contaminated PPE) in a designated, sealable, and properly labeled hazardous waste container.[3][9]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition, until it can be collected for disposal.[4]

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified hazardous waste management company. These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.

  • Documentation: Maintain records of the waste generated, its collection, and disposal, as required by your institution and local regulations.

Experimental Workflow for this compound Handling and Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.

Liral_Disposal_Workflow cluster_handling Safe Handling of this compound cluster_spill Accidental Spill Response cluster_disposal Proper Disposal Protocol A Wear Appropriate PPE B Handle in a Well-Ventilated Area A->B C Store in a Tightly-Closed Container B->C G Collect Waste in a Designated Hazardous Waste Container C->G Generate Waste D Ventilate Area & Remove Ignition Sources E Contain and Absorb Spill with Inert Material D->E F Collect in a Labeled Waste Container E->F F->G Transfer Spill Waste H Store Waste Securely G->H I Arrange for Professional Waste Disposal H->I J Maintain Disposal Records I->J

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these procedures, laboratories can ensure the safe management of this compound, protecting personnel and the environment. It is the responsibility of all laboratory staff to be familiar with and adhere to these guidelines and their institution's specific safety protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.